Product packaging for 2-Fluoro-3-methoxyphenol(Cat. No.:CAS No. 447462-87-5)

2-Fluoro-3-methoxyphenol

Cat. No.: B1439087
CAS No.: 447462-87-5
M. Wt: 142.13 g/mol
InChI Key: HRZRWOBHACTFLF-UHFFFAOYSA-N
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Description

2-Fluoro-3-methoxyphenol is a useful research compound. Its molecular formula is C7H7FO2 and its molecular weight is 142.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7FO2 B1439087 2-Fluoro-3-methoxyphenol CAS No. 447462-87-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-3-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZRWOBHACTFLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70653906
Record name 2-Fluoro-3-methoxyphenol
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Molecular Weight

142.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

447462-87-5
Record name 2-Fluoro-3-methoxyphenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-3-methoxyphenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-methoxyphenol
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-3-methoxyphenol (CAS 447462-87-5) for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Fluoro-3-methoxyphenol, a key building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its physicochemical properties, strategic importance in molecular design, and practical considerations for its use in synthesis, supported by established scientific principles.

Core Molecular Profile and Physicochemical Properties

This compound is a substituted aromatic compound with the CAS number 447462-87-5. Its structure, featuring a fluorine atom ortho to the hydroxyl group and a methoxy group in the meta position, imparts unique electronic properties that are highly valuable in the design of novel molecules.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 447462-87-5[1]
Molecular Formula C₇H₇FO₂[1]
Molecular Weight 142.13 g/mol [1]
IUPAC Name This compound[1]
Synonyms 2-fluoro-3-methoxy-phenol[1]
Physical Form Solid or Semi-solidFluorochem
Boiling Point 222.0 ± 20.0 °C (Predicted)ChemBK
Density 1.224 ± 0.06 g/cm³ (Predicted)ChemBK
Purity Available in 95% and higher purities[2]
Storage Conditions 2-8°C under an inert atmosphereSigma-Aldrich

Strategic Importance in Medicinal Chemistry and Drug Discovery

The incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological profiles. The fluorine atom in this compound can modulate several key properties of a parent molecule, including metabolic stability, binding affinity, and lipophilicity.[3]

The unique substitution pattern of this compound offers several advantages:

  • Modulation of Acidity: The electron-withdrawing nature of the fluorine atom can influence the pKa of the phenolic hydroxyl group, which can be critical for molecular interactions with biological targets.

  • Metabolic Blocking: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Introducing a fluorine atom at a potential site of metabolism can enhance the pharmacokinetic profile of a drug candidate.[3]

  • Conformational Control: The presence of the fluorine and methoxy groups can influence the preferred conformation of the molecule and its derivatives, which can be crucial for optimizing binding to a target protein.

A closely related compound, 2-Fluoro-3-methoxybenzaldehyde, is utilized as a precursor for active pharmaceutical ingredients (APIs), particularly in the synthesis of benzosuberone derivatives, highlighting the utility of this substitution pattern in constructing complex molecular architectures.

Synthesis and Reactivity Insights

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not widely documented, its synthesis can be conceptualized through established organometallic methodologies. A plausible synthetic approach involves the directed ortho-metalation of a suitable precursor, such as 2-fluoroanisole. This strategy leverages the ability of the fluorine and methoxy groups to direct deprotonation to the desired position, followed by quenching with an electrophilic oxygen source.

A patent for the synthesis of a related compound, 4-chloro-2-fluoro-3-methoxybenzaldehyde, starts from 2-chloro-6-fluoroanisole.[4] This process involves a directed ortho-metalation using n-butyllithium at low temperatures, followed by quenching with an electrophile. This demonstrates the feasibility of functionalizing the position between a fluorine and a methoxy group.

Conceptual Synthesis Workflow

G start 2-Fluoroanisole step1 Directed ortho-Metalation (e.g., n-BuLi, THF, -78 °C) start->step1 intermediate Lithiate Intermediate step1->intermediate step2 Electrophilic Quench (e.g., Boronic Ester formation followed by oxidation) intermediate->step2 product This compound step2->product

Caption: Conceptual workflow for the synthesis of this compound.

The reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the electron-rich aromatic ring. The hydroxyl group can undergo O-alkylation, O-acylation, and other standard transformations. The aromatic ring is activated towards electrophilic aromatic substitution, with the directing effects of the hydroxyl, fluorine, and methoxy groups influencing the regioselectivity of such reactions.

Spectroscopic Characterization (Anticipated)

¹H NMR (Proton NMR):

  • Aromatic Region (approx. 6.5-7.5 ppm): Three signals corresponding to the aromatic protons, exhibiting complex splitting patterns due to H-H and H-F coupling.

  • Methoxy Group (approx. 3.8-4.0 ppm): A singlet integrating to three protons.

  • Phenolic Proton (variable shift): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

¹³C NMR (Carbon NMR):

  • Aromatic Carbons: Six distinct signals in the aromatic region (approx. 100-160 ppm). The carbons directly bonded to fluorine will show a large C-F coupling constant.

  • Methoxy Carbon: A signal around 55-60 ppm.

IR Spectroscopy:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹.

  • C-O Stretch (Aromatic Ether): Strong absorption around 1200-1280 cm⁻¹.

  • C-F Stretch: A sharp, strong absorption in the region of 1000-1400 cm⁻¹.

  • Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region.

Safety, Handling, and Storage

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting.

Table 2: GHS Hazard Information

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H318 Causes serious eye damage
H335 May cause respiratory irritation

Signal Word: Danger

Precautionary Measures:

  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust, fumes, or vapors.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Store in a tightly sealed container in a cool, dry place (2-8°C) under an inert atmosphere.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique substitution pattern provides a strategic tool for modulating the physicochemical and pharmacological properties of target molecules. While detailed synthetic and reactivity data in the public domain is limited, its potential can be inferred from the chemistry of analogous compounds. As with all specialized reagents, proper handling and storage are paramount to ensure safety and experimental success.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount for tuning molecular properties. 2-Fluoro-3-methoxyphenol is a substituted phenolic compound that presents a unique combination of functional groups pivotal for designing novel chemical entities. The presence of a fluorine atom, a methoxy group, and a hydroxyl group on a benzene ring offers a versatile platform for structural modification. The fluorine atom can enhance metabolic stability and binding affinity, while the methoxy and hydroxyl groups provide sites for further derivatization and influence solubility and hydrogen bonding capabilities.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering both established data and predictive insights. It is designed to serve as a foundational resource for scientists leveraging this molecule in synthetic chemistry and drug discovery programs.

Section 1: Molecular and Physicochemical Profile

This compound is a solid at room temperature, characterized by the molecular formula C₇H₇FO₂.[1][2] Its identity is unequivocally established by its CAS number, 447462-87-5.[1][2][3] While extensive experimental data on its physical properties is not widely published, a robust profile can be constructed from computed properties and data from suppliers.

Table 1: Core Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[2][3]
CAS Number 447462-87-5[2][3]
Molecular Formula C₇H₇FO₂[1][3]
Molecular Weight 142.13 g/mol [2][3]
Monoisotopic Mass 142.04300762 Da[3][4]
Physical State Solid[1]
Predicted Boiling Point 222.0 ± 20.0 °CN/A
Predicted Density 1.224 ± 0.06 g/cm³N/A
Computed XLogP3 1.6[3]
Topological Polar Surface Area 29.5 Ų[3][4]
InChI InChI=1S/C7H7FO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3[1][3]
SMILES COC1=CC=CC(=C1F)O[3]

Section 2: Acidity and Electronic Influence (pKa Estimation)

  • Baseline: Phenol has a pKa of approximately 9.98.

  • Fluorine Effect: The fluorine atom at the ortho position (C2) exerts a powerful electron-withdrawing inductive effect (-I), which stabilizes the corresponding phenoxide anion and increases acidity (lowers the pKa). The pKa of 2-fluorophenol is 8.7, demonstrating the significance of this effect.

  • Methoxy Effect: The methoxy group at the meta position (C3) exhibits a dual electronic influence: a weak electron-withdrawing inductive effect (-I) and a negligible resonance effect from this position. The pKa of 3-methoxyphenol is 9.65, indicating a slight increase in acidity compared to phenol.

Integrated Effect: In this compound, both substituents act to increase the acidity of the phenolic proton relative to phenol. The dominant effect is the strong induction from the ortho-fluoro group. Therefore, the pKa of this compound is predicted to be slightly lower than that of 2-fluorophenol, likely in the range of 8.5 - 8.8 . This enhanced acidity makes the hydroxyl group more readily deprotonated, a key consideration for its use in nucleophilic reactions.

Protocol for Experimental pKa Determination

A standard method for determining the pKa of a phenolic compound is through UV-Vis spectrophotometry, which relies on the spectral shift between the protonated phenol and the deprotonated phenoxide.

G Workflow for pKa Determination via UV-Vis Spectrophotometry cluster_prep Sample & Buffer Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 1 mM in Methanol) dilute Dilute Stock into Each Buffer to a Constant Final Concentration stock->dilute buffers Prepare Series of Buffers (e.g., pH 7 to 10) buffers->dilute measure Record UV-Vis Spectrum (200-400 nm) for Each pH dilute->measure identify_lambda Identify λmax for Phenol and Phenoxide Species measure->identify_lambda plot Plot Absorbance at Phenoxide λmax vs. pH identify_lambda->plot fit Fit Data to Henderson-Hasselbalch Equation (Sigmoidal Fit) plot->fit pka Determine pKa (pH at half-maximal absorbance) fit->pka

Caption: Workflow for pKa determination.

Step-by-Step Methodology:

  • Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., methanol). Prepare a series of aqueous buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 7 to 10).

  • Measurement: Create a set of samples by diluting a fixed amount of the stock solution into each buffer. Record the UV-Vis absorption spectrum for each sample.

  • Analysis: Identify the wavelength of maximum absorbance (λ_max) for the protonated and deprotonated forms.

  • Calculation: Plot the absorbance at the phenoxide λ_max against the pH of the buffer. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation. The pH at the inflection point of the curve is equal to the pKa.

Section 3: Spectroscopic Signature Analysis (Predicted)

In the absence of publicly available experimental spectra, this section outlines the predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral characteristics of this compound, which are essential for its structural verification.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
  • Aromatic Region (δ 6.5-7.2 ppm): The three aromatic protons will appear as complex multiplets due to proton-proton (³J_HH) and proton-fluorine (³J_HF, ⁴J_HF) couplings.

    • H6 (δ ~7.0-7.1 ppm): Expected to be a triplet of doublets (td) or a complex multiplet. It is coupled to H5 (³J_HH ≈ 8 Hz) and H4 (⁴J_HH ≈ 2 Hz), and also to the fluorine at C2 (³J_HF ≈ 8-10 Hz).

    • H5 (δ ~6.7-6.8 ppm): Expected to be a triplet (t) or triplet of doublets (td). It is coupled to H6 and H4 (³J_HH ≈ 8 Hz) and weakly to the fluorine (⁴J_HF ≈ 2-4 Hz).

    • H4 (δ ~6.6-6.7 ppm): Expected to be a doublet of doublets (dd) or a complex multiplet. It is coupled to H5 (³J_HH ≈ 8 Hz) and H6 (⁴J_HH ≈ 2 Hz), and may show a small coupling to fluorine.

  • Methoxy Group (δ ~3.9 ppm): A sharp singlet, integrating to 3 protons.

  • Hydroxyl Proton (δ ~5.0-6.0 ppm): A broad singlet, whose chemical shift is concentration and solvent-dependent.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
  • Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected, with C-F couplings influencing the signals of C1, C2, C3, and C6.

    • C2 (δ ~150-155 ppm): A doublet with a large one-bond C-F coupling constant (¹J_CF ≈ 240-250 Hz).

    • C1 (δ ~145-148 ppm): A doublet due to two-bond coupling with fluorine (²J_CF ≈ 12-15 Hz).

    • C3 (δ ~140-143 ppm): A doublet due to two-bond coupling with fluorine (²J_CF ≈ 10-14 Hz).

    • C6 (δ ~120-125 ppm): A doublet due to three-bond coupling with fluorine (³J_CF ≈ 3-5 Hz).

    • C4, C5 (δ ~110-118 ppm): Two distinct signals, likely without significant C-F coupling.

  • Methoxy Carbon (δ ~56 ppm): A single peak. The chemical shift of a methoxy carbon ortho to a hydroxyl group is typically in this region.[5]

Predicted Infrared (IR) Spectrum
  • O-H Stretch: A broad band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded phenolic hydroxyl group.

  • C-H Aromatic Stretch: Sharp peaks just above 3000 cm⁻¹.

  • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methoxy group.

  • C=C Aromatic Stretch: Several sharp bands in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: Strong bands in the 1200-1280 cm⁻¹ (aryl ether) and 1150-1200 cm⁻¹ (phenol) regions.

  • C-F Stretch: A strong, characteristic band in the 1100-1250 cm⁻¹ region, which may overlap with C-O stretches.

Section 4: Proposed Synthesis Pathway and Reactivity

A plausible synthetic route to this compound can be envisioned starting from commercially available 2-fluoro-3-methoxyaniline, leveraging the Sandmeyer reaction. This classical transformation provides a reliable method for converting an aromatic amine into a phenol.

G Proposed Synthesis of this compound start 2-Fluoro-3-methoxyaniline diazonium In situ Diazonium Salt start->diazonium 1. NaNO₂, aq. H₂SO₄ 2. 0-5 °C product This compound diazonium->product 1. H₂O, Δ 2. (Copper Catalyst Optional)

Caption: Proposed Sandmeyer synthesis route.

Methodology:

  • Diazotization: 2-Fluoro-3-methoxyaniline is dissolved in an aqueous mineral acid (e.g., sulfuric acid). The solution is cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise while maintaining the low temperature to form the intermediate diazonium salt in situ.

  • Hydrolysis: The cold diazonium salt solution is then slowly added to hot aqueous acid or boiled directly. The diazonium group is replaced by a hydroxyl group, releasing nitrogen gas and yielding the target this compound.

  • Workup and Purification: After cooling, the product is typically extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and purified, usually by column chromatography or distillation under reduced pressure.

Reactivity: The aromatic ring is activated towards electrophilic aromatic substitution by the hydroxyl and methoxy groups, although the fluorine atom is deactivating. The phenolic hydroxyl group can readily undergo O-alkylation, O-acylation, or be used in Williamson ether synthesis.

Section 5: Utility in Drug Discovery and Design

Substituted phenols are privileged structures in medicinal chemistry. The specific combination of substituents in this compound makes it a valuable building block for several reasons:

  • Metabolic Blocking: The fluorine atom can serve as a metabolic blocker. It can prevent P450-mediated oxidation at the ortho position, a common metabolic pathway for phenols, thereby increasing the half-life of a drug candidate.

  • Modulation of Acidity and Lipophilicity: The fluoro and methoxy groups fine-tune the pKa and lipophilicity (logP) of the molecule, which are critical for controlling absorption, distribution, metabolism, and excretion (ADME) properties.

  • Synthetic Handle: The hydroxyl group is a versatile synthetic handle for introducing the scaffold into larger molecules via ether or ester linkages. The corresponding aldehyde, 2-fluoro-3-methoxybenzaldehyde, is used in the synthesis of APIs, highlighting the utility of this substitution pattern.[6]

Section 6: Laboratory Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, a conservative safety protocol should be adopted based on the hazards associated with related fluorophenols and methoxyphenols.[4][7]

  • Hazard Identification: Assumed to be harmful if swallowed, causing skin irritation, and potentially causing serious eye irritation or damage. May cause respiratory irritation.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat.

  • Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin, eyes, and clothing.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison control center or physician.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.

Conclusion

This compound is a synthetically valuable aromatic building block with a promising profile for applications in drug discovery and materials science. This guide has consolidated its known molecular characteristics and provided expert predictions for its key physicochemical properties, including its pKa and spectroscopic signatures. The proposed synthetic pathway and detailed safety protocols offer a practical framework for researchers initiating work with this compound. The synergistic interplay of its fluoro, methoxy, and hydroxyl substituents offers a rich platform for the rational design of new chemical entities with tailored properties, underscoring the need for further experimental investigation to validate these predictions and unlock its full potential.

References

2-Fluoro-3-methoxyphenol solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2-Fluoro-3-methoxyphenol

Introduction

This compound (CAS: 447462-87-5, Molecular Formula: C₇H₇FO₂) is a substituted aromatic compound with a molecular weight of approximately 142.13 g/mol .[1] Its structure, featuring a phenol backbone with fluoro and methoxy substitutions, makes it a valuable intermediate in organic synthesis. It is particularly relevant in the development of novel pharmaceutical agents, where the incorporation of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity.[2][3] This guide provides a detailed examination of the solubility and stability characteristics of this compound, offering field-proven insights and experimental protocols for researchers and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective handling and application.

PropertyValueSource
Molecular Formula C₇H₇FO₂[1]
Molecular Weight 142.13 g/mol [1]
CAS Number 447462-87-5[1]
Appearance Solid[4]
Predicted XLogP3 1.6[1]

Solubility Profile

The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and reaction kinetics. While specific quantitative data for this compound is not extensively published, a reliable solubility profile can be predicted based on its structural features and the principles of solvent-solute interactions. The phenolic hydroxyl group allows for hydrogen bonding with polar protic solvents, while the aromatic ring and methoxy group contribute to its solubility in organic solvents.

Predicted Solubility in Common Solvents

SolventSolvent TypePredicted SolubilityRationale
Water Polar ProticSparingly SolubleThe hydroxyl group can form hydrogen bonds with water, but the aromatic ring limits overall aqueous solubility. Phenols are generally slightly soluble in water.[5][6]
Methanol / Ethanol Polar ProticSolubleThe alcohol solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule.
Acetone Polar AproticSolubleThe polar nature of acetone and its ability to accept hydrogen bonds facilitates dissolution.
Dichloromethane (DCM) Polar AproticSolubleDCM is a good solvent for moderately polar organic compounds.
Ethyl Acetate Polar AproticSolubleIts polarity is suitable for dissolving substituted phenols.
Toluene NonpolarSparingly SolubleThe aromatic nature of toluene provides some interaction with the phenyl ring, but the polarity of the hydroxyl group limits high solubility.
Hexane NonpolarInsolubleThe significant difference in polarity between the highly nonpolar hexane and the polar functional groups of the phenol results in poor solubility.

Stability Profile: A Multifaceted Analysis

Understanding the stability of this compound is paramount for defining storage conditions, predicting shelf-life, and preventing the formation of unwanted degradation products.

pH Stability

As a phenol, this compound is a weak acid. In alkaline (high pH) conditions, the hydroxyl group will deprotonate to form the corresponding phenoxide ion. This phenoxide is often more susceptible to oxidative degradation than the protonated form. Conversely, the compound is expected to be relatively stable in neutral and acidic conditions, though strong acids could potentially catalyze other reactions at elevated temperatures.

Oxidative Stability

Phenolic compounds are known to be susceptible to oxidation. Exposure to atmospheric oxygen, oxidizing agents (e.g., peroxides), or even trace metal ions can initiate degradation pathways, often leading to the formation of colored quinone-type structures. The presence of the electron-donating methoxy group can increase the susceptibility of the aromatic ring to oxidation.

Thermal Stability
Photostability

Fluorinated aromatic compounds, including fluorinated phenols, can be susceptible to photochemical degradation.[8] Exposure to ultraviolet (UV) radiation can lead to bond cleavage and the formation of reactive species. Studies on similar compounds have shown that photolysis can result in defluorination or other structural transformations.[2][9] Therefore, it is a critical best practice to protect this compound and its solutions from direct light exposure.[10]

Experimental Protocols

The following protocols provide robust, self-validating methodologies for the empirical determination of solubility and stability.

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., pH 7.4 phosphate buffer) in a sealed, inert container (e.g., glass vial). Causality: Using an excess of solid ensures that a saturated solution is achieved.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Trustworthiness: A preliminary time-course experiment should be run to confirm that the concentration in solution has reached a plateau, verifying that equilibrium has been established.

  • Phase Separation: Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant. Causality: It is critical to avoid disturbing the solid pellet to prevent contamination of the sample.

  • Filtration (Optional but Recommended): Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates.

  • Quantification: Dilute the filtered supernatant with an appropriate mobile phase and analyze its concentration using a validated analytical method, such as HPLC-UV.[11] The concentration is determined against a calibration curve prepared from a known standard.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid to solvent B Agitate at constant temp (24-48h) A->B C Centrifuge to pellet solid B->C D Collect clear supernatant C->D E Dilute supernatant D->E F Analyze via HPLC-UV E->F G Calculate Concentration F->G

Caption: Workflow for Shake-Flask Solubility Determination.

Protocol 2: Forced Degradation (Stress Testing) for Stability Assessment

This protocol evaluates the intrinsic stability of the molecule by subjecting it to accelerated degradation conditions.

Methodology:

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition:

    • Acid Hydrolysis: Add 0.1 M HCl.

    • Base Hydrolysis: Add 0.1 M NaOH.

    • Oxidation: Add 3% H₂O₂.

    • Thermal Stress: Store at 60°C (in parallel with an unstressed control at 4°C).

    • Photolytic Stress: Expose to a calibrated light source providing both UV and visible light (e.g., 1.2 million lux-hours and 200 watt-hours/m²), alongside a dark control wrapped in aluminum foil.[10]

  • Time Points: Store the stress samples and controls. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.

  • Quenching: Neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration for analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. Trustworthiness: A stability-indicating method is one that can separate the intact drug from its degradation products, ensuring that the loss of the parent compound is accurately measured.

  • Data Interpretation: Calculate the percentage of the remaining parent compound at each time point. Identify and, if possible, characterize major degradation products.

G cluster_stress Expose to Stress Conditions Start Prepare Stock Solution (1 mg/mL) Acid Acid (HCl) Start->Acid Base Base (NaOH) Start->Base Ox Oxidative (H₂O₂) Start->Ox Thermal Thermal (60°C) Start->Thermal Photo Photolytic (UV/Vis) Start->Photo Analysis Analyze Samples at Time Points (e.g., 0, 4, 8, 24h) via Stability-Indicating HPLC Acid->Analysis Base->Analysis Ox->Analysis Thermal->Analysis Photo->Analysis End Calculate % Degradation Identify Degradants Analysis->End

Caption: Workflow for Forced Degradation Stability Study.

Recommended Analytical Methods for Quantification

The choice of analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. For this compound, several techniques are suitable.[11][12][13]

MethodPrincipleAdvantagesConsiderations
HPLC-UV Separation by reverse-phase chromatography followed by detection via UV absorbance.Robust, cost-effective, high throughput. Ideal for routine purity and solubility assays.Moderate sensitivity and selectivity. May not resolve all degradation products from the parent peak without extensive method development.
GC-MS Separation of volatile compounds in the gas phase followed by detection by mass spectrometry.High selectivity and provides structural information from mass spectra.Requires derivatization of the phenolic hydroxyl group to increase volatility and thermal stability.
LC-MS/MS HPLC separation coupled with highly selective and sensitive detection via tandem mass spectrometry.The gold standard for trace-level quantification in complex matrices (e.g., biological fluids). Offers exceptional sensitivity and selectivity.Higher cost and complexity of instrumentation.

Conclusion

This compound is a moderately polar compound with predictable solubility in a range of organic solvents and limited solubility in water. Its stability is influenced by pH, light, and oxidizing conditions, which are characteristic of phenolic structures. For optimal use and storage, it should be protected from high pH, strong oxidizing agents, and direct light. The robust experimental and analytical protocols detailed in this guide provide a comprehensive framework for researchers to empirically validate these characteristics, ensuring data integrity and facilitating the successful application of this important chemical intermediate in research and development.

References

A Technical Guide to the Spectral Analysis of 2-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Fluoro-3-methoxyphenol is a substituted aromatic compound with the molecular formula C₇H₇FO₂ and a molecular weight of 142.13 g/mol [1]. Its structure, featuring a fluorine atom and a methoxy group on the phenolic ring, presents a unique electronic environment that is reflected in its spectral properties. Understanding these properties is crucial for confirming the identity and purity of the compound, as well as for predicting its reactivity and interactions in various chemical systems.

Molecular Structure and Predicted Spectral Features

The unique arrangement of substituents on the phenol ring dictates the expected spectral outcomes. The fluorine atom, being highly electronegative, and the methoxy group, a strong electron-donating group, exert significant influence on the electron density distribution within the aromatic ring, thereby affecting the chemical shifts of the aromatic protons and carbons.

NMR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl₃). Prep2 Add a small amount of internal standard (e.g., TMS). Prep1->Prep2 Prep3 Transfer the solution to a 5 mm NMR tube. Prep2->Prep3 Acq1 Place the NMR tube in the spectrometer (≥400 MHz). Prep3->Acq1 Acq2 Lock, tune, and shim the instrument. Acq3 Acquire ¹H NMR spectrum (e.g., 16 scans). Acq4 Acquire ¹³C NMR spectrum (e.g., 1024 scans). Acq3->Acq4 Proc1 Apply Fourier transform to the raw data. Acq4->Proc1 Proc2 Phase and baseline correct the spectra. Proc1->Proc2 Proc3 Calibrate the chemical shifts to the internal standard. Proc2->Proc3 Proc4 Integrate the ¹H NMR signals. Proc3->Proc4 FTIR_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Place a small amount of solid sample on the ATR crystal. Acq1 Place the sample in the FTIR spectrometer. Prep1->Acq1 Prep2 Alternatively, prepare a KBr pellet or a mull. Acq2 Collect a background spectrum. Acq3 Collect the sample spectrum (e.g., 32 scans at 4 cm⁻¹ resolution). Acq2->Acq3 Proc1 Perform background subtraction. Acq3->Proc1 Proc2 Identify and label the major absorption bands. MS_Protocol cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Dissolve a small amount of sample in a suitable volatile solvent (e.g., methanol or acetonitrile). Acq1 Introduce the sample into the mass spectrometer (e.g., via direct infusion or GC/LC coupling). Prep1->Acq1 Acq2 Select an ionization method (e.g., EI or ESI). Acq3 Acquire the mass spectrum over a suitable m/z range (e.g., 50-200). Acq2->Acq3 Proc1 Identify the molecular ion peak. Acq3->Proc1 Proc2 Analyze the fragmentation pattern to confirm the structure.

References

An In-depth Technical Guide to the Demethylation of 2-Fluoro-3-methoxyphenol to 2-Fluorobenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the chemical transformation of 2-fluoro-3-methoxyphenol to 2-fluorobenzene-1,3-diol. We will delve into the strategic considerations for O-demethylation of electron-rich aromatic systems, present a detailed, field-proven protocol using boron tribromide, and discuss alternative methodologies. The focus is on providing not just a procedure, but a framework for understanding the causality behind the experimental choices, ensuring both success and safety in the laboratory.

Introduction: The Significance of Fluorinated Phenols

Fluorinated aromatic compounds are of paramount importance in the pharmaceutical and agrochemical industries. The introduction of fluorine can significantly alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] 2-Fluorobenzene-1,3-diol, also known as 2-fluororesorcinol, is a valuable building block in the synthesis of more complex molecules where a fluorinated catechol-like moiety is desired. Its synthesis from the more readily available this compound requires the selective cleavage of a stable aryl methyl ether bond, a non-trivial transformation that demands a robust and well-understood chemical approach.

The Chemistry of O-Demethylation: Challenges and Strategies

The cleavage of aryl methyl ethers is a common yet challenging task in organic synthesis.[2][3] The carbon-oxygen bond in these ethers is strong, and harsh conditions are often required, which can be incompatible with other functional groups in the molecule.[4] Several reagents have been developed for this purpose, each with its own advantages and limitations.

For the transformation of this compound, the key challenge is to achieve efficient demethylation without compromising the fluorine substituent or the sensitive phenol group. The most common and effective reagents for this purpose are strong Lewis acids, with boron tribromide (BBr₃) being the gold standard.[5][6][7] Alternative methods using strong nucleophiles like thiolates or specialized reducing agents such as L-Selectride also exist and may be suitable for substrates with acid-sensitive functionalities.[8][9]

Primary Recommended Protocol: Demethylation with Boron Tribromide (BBr₃)

Boron tribromide is a powerful Lewis acid that excels at cleaving aryl methyl ethers, often under relatively mild conditions.[6][7] Its high reactivity and efficacy make it the reagent of choice for the demethylation of this compound.

Mechanism of BBr₃ Demethylation

The mechanism of BBr₃-mediated demethylation proceeds through the formation of a Lewis acid-base adduct between the highly electrophilic boron atom and the ether oxygen.[5][6] This is followed by a nucleophilic attack of a bromide ion on the methyl group, proceeding via an Sₙ2-type pathway.[10][11] The reaction ultimately yields the desired phenol after an aqueous workup to hydrolyze the resulting borate ester.[5]

BBr3_Mechanism A This compound + BBr₃ B Lewis Acid-Base Adduct A->B Adduct Formation C Oxonium Intermediate + Br⁻ B->C Dissociation D Phenoxy-dibromoborane + CH₃Br C->D Sₙ2 Attack E 2-Fluorobenzene-1,3-diol D->E Aqueous Workup BBr3_Workflow A Dissolve Starting Material in Anhydrous DCM under Inert Atmosphere B Cool to -78 °C A->B C Slowly Add BBr₃ Solution B->C D Warm to Room Temperature and Stir C->D E Monitor Reaction by TLC/LC-MS D->E F Cool to 0 °C and Quench with Methanol/Water E->F Reaction Complete G Aqueous Workup (Extraction) F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

References

reactivity of the hydroxyl group in 2-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2-Fluoro-3-methoxyphenol

Abstract

This compound is a substituted aromatic building block of increasing importance in medicinal chemistry and materials science.[1] Its synthetic utility is largely dictated by the reactivity of its phenolic hydroxyl group. This guide provides a comprehensive analysis of the electronic factors governing the -OH group's behavior, offering field-proven insights into its acidity, nucleophilicity, and participation in key chemical transformations. We will explore the nuanced interplay of the ortho-fluoro and meta-methoxy substituents, which collectively modulate the reactivity profile of the molecule. Detailed, validated protocols for O-alkylation and O-acylation are presented, alongside a predictive analysis of the hydroxyl group's directing influence in electrophilic aromatic substitution reactions. This document is intended for researchers, chemists, and drug development professionals seeking a deeper, practical understanding of this versatile synthetic intermediate.

Molecular Structure and Electronic Landscape

The is not governed by the -OH in isolation, but rather by the cumulative electronic influence of all substituents on the aromatic ring. A precise understanding of these effects is paramount for predicting reaction outcomes and optimizing conditions.

Analysis of Substituent Effects

The phenolic ring is decorated with three functional groups, each exerting distinct inductive and resonance effects:

  • Hydroxyl (-OH) Group (C1): A strongly activating group for electrophilic aromatic substitution (SEAr). It possesses a moderate electron-withdrawing inductive effect (-I) due to oxygen's electronegativity but a very strong electron-donating resonance effect (+R) via its lone pairs.

  • Fluoro (-F) Group (C2): An electronegative halogen that exhibits a powerful electron-withdrawing inductive effect (-I). While it technically has a +R effect, it is weak and generally overshadowed by its -I effect, making fluorine a deactivating group overall for SEAr.[2]

  • Methoxy (-OCH₃) Group (C3): This group is characterized by a moderate -I effect and a strong +R effect.[3] Its position meta to the hydroxyl group is critical. From this position, its electron-donating resonance effect does not extend to the phenolic oxygen, but its inductive effect remains operative.[4]

The combined electronic influence of these groups dictates the reactivity of the hydroxyl proton and the resulting phenoxide.

Caption: Interplay of electronic effects governing reactivity.

Acidity and Nucleophilicity of the Hydroxyl Group

The primary indicator of a phenol's reactivity is its acidity (pKa), which in turn determines the nucleophilicity of its conjugate base, the phenoxide.

Predicting Acidity

Phenol has a pKa of approximately 10.[4] Electron-withdrawing groups (EWGs) stabilize the resulting phenoxide anion through delocalization or induction, thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.

In this compound:

  • The ortho-fluoro group exerts a strong -I effect, significantly withdrawing electron density from the ring and stabilizing the negative charge of the phenoxide.

  • The meta-methoxy group , unable to donate electrons via resonance to the phenoxide oxygen, also acts as an EWG through its -I effect.[4]

Impact on Nucleophilicity

There is an inverse relationship between the acidity of a phenol and the nucleophilicity of its conjugate base. A more stable anion is a weaker base and a weaker nucleophile. The stabilized phenoxide of this compound is consequently less nucleophilic than the phenoxide derived from unsubstituted phenol. This has direct implications for the kinetics of Sₙ2 reactions, such as ether synthesis, requiring that reaction conditions be chosen carefully to ensure efficient conversion.

PropertyValue / DescriptionSource
Molecular Formula C₇H₇FO₂[5][6]
Molecular Weight 142.13 g/mol [5]
CAS Number 447462-87-5[5][6]
Predicted Acidity More acidic than phenol (pKa < 10)Inferred from substituent effects[3][4]
Nucleophilicity Lower than phenoxideInferred from increased acidity

Key Transformations of the Hydroxyl Group

The hydroxyl group is a versatile handle for a variety of synthetic transformations. Here, we detail protocols for two of the most fundamental reactions: O-alkylation and O-acylation.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a robust Sₙ2 reaction that forms an ether from an alkoxide and an organohalide.[7][8] Given the reduced nucleophilicity of the 2-fluoro-3-methoxyphenoxide, a reactive primary alkyl halide and appropriate reaction conditions are recommended for optimal yields.

williamson_synthesis start This compound phenoxide Phenoxide Anion (Nucleophile) start->phenoxide Deprotonation base Base (e.g., K₂CO₃, NaH) base->phenoxide sn2 Sₙ2 Attack phenoxide->sn2 alkyl_halide Alkyl Halide (R-X) (Electrophile, Primary) alkyl_halide->sn2 product Aryl Ether Product sn2->product C-O Bond Formation solvent Solvent: Polar Aprotic (DMF, Acetonitrile) sn2->solvent

Caption: Mechanism of the Williamson Ether Synthesis.

Field-Proven Protocol: Synthesis of 1-Allyloxy-2-fluoro-3-methoxybenzene

This protocol is self-validating by ensuring complete deprotonation before the Sₙ2 step and using conditions that favor substitution over potential side reactions.

  • Reagent Preparation:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.42 g, 10.0 mmol).

    • Add anhydrous N,N-Dimethylformamide (DMF, 30 mL). Stir until dissolved.

    • Add anhydrous potassium carbonate (K₂CO₃, 2.07 g, 15.0 mmol, 1.5 equiv.). Causality: K₂CO₃ is a mild base sufficient for deprotonating the acidic phenol without causing decomposition of the starting material or product. An excess ensures complete formation of the phenoxide.

  • Reaction Execution:

    • To the stirring suspension, add allyl bromide (1.04 mL, 12.0 mmol, 1.2 equiv.) dropwise at room temperature. Causality: Allyl bromide is a highly reactive primary halide, ideal for reacting with the moderately nucleophilic phenoxide. A slight excess drives the reaction to completion.

    • Heat the reaction mixture to 60 °C and maintain for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Silica gel, gradient elution with hexane/ethyl acetate) to yield the pure ether.

O-Acylation via Schotten-Baumann Reaction

Esterification of the hydroxyl group can be efficiently achieved by acylation with a reactive acylating agent like an acid chloride or anhydride in the presence of a non-nucleophilic base. This method avoids the harsh acidic conditions and equilibrium limitations of Fischer esterification.[9]

Field-Proven Protocol: Synthesis of 2-Fluoro-3-methoxyphenyl acetate

  • Reagent Preparation:

    • In a 50 mL flask, dissolve this compound (1.42 g, 10.0 mmol) in dichloromethane (DCM, 20 mL).

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (Et₃N, 2.1 mL, 15.0 mmol, 1.5 equiv.). Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl byproduct generated during the reaction and driving the equilibrium towards the product.

  • Reaction Execution:

    • Add acetyl chloride (0.85 mL, 12.0 mmol, 1.2 equiv.) dropwise to the cold, stirring solution. A white precipitate (triethylammonium chloride) will form.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC for the disappearance of the starting phenol.

  • Work-up and Purification:

    • Quench the reaction by adding 1M HCl (20 mL).

    • Separate the layers in a separatory funnel. Extract the aqueous layer with DCM (2 x 20 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution (20 mL) and brine (20 mL).

    • Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to afford the crude ester, which is often pure enough for subsequent steps or can be further purified by chromatography.

Role in Electrophilic Aromatic Substitution (SEAr)

While reactions at the hydroxyl group are primary, its powerful directing effect on the aromatic ring is crucial for multi-step syntheses. The -OH group is a strongly activating ortho, para-director.[2] The challenge lies in predicting the site of electrophilic attack amidst the competing influences of the fluoro and methoxy groups.

  • -OH (C1): Directs to C2 (blocked), C4, and C6.

  • -OCH₃ (C3): Directs to C2 (blocked), C4, and C6.

  • -F (C2): Directs to C3 (blocked) and C5 (para).

The hydroxyl and methoxy groups are both powerful activators and their directing effects strongly reinforce substitution at the C4 and C6 positions. The hydroxyl group is typically a stronger activating group than the methoxy group.[10] The deactivating effect of the fluorine at C2 will slightly reduce the overall ring reactivity but its directing effect to C5 is electronically disfavored compared to the strongly activated C4 and C6 positions. Therefore, electrophilic substitution (e.g., nitration, halogenation) is overwhelmingly predicted to occur at the C4 position, with the C6 position as a potential minor product depending on the steric bulk of the electrophile.

Caption: Predicted sites for Electrophilic Aromatic Substitution.

Conclusion

The hydroxyl group of this compound is a highly tunable functional handle whose reactivity is logically dictated by the electronic properties of its neighboring substituents. The combined inductive electron withdrawal by the ortho-fluoro and meta-methoxy groups renders the hydroxyl proton significantly more acidic than that of phenol, which in turn diminishes the nucleophilicity of the corresponding phenoxide. This understanding is critical for designing effective synthetic protocols. Standard transformations like Williamson ether synthesis and Schotten-Baumann esterification proceed efficiently when conditions are selected to account for this modulated reactivity, specifically by using reactive electrophiles and appropriate base/solvent systems. Furthermore, the powerful and synergistic ortho, para-directing effects of the hydroxyl and methoxy groups provide a predictable roadmap for subsequent functionalization of the aromatic core, primarily at the C4 position. This guide provides the foundational principles and practical methodologies for scientists to confidently and effectively utilize this compound in their research and development endeavors.

References

A Technical Guide to Electrophilic and Nucleophilic Substitution on 2-Fluoro-3-methoxyphenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the electrophilic and nucleophilic substitution reactions of 2-fluoro-3-methoxyphenol. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced interplay of substituents, predicts reaction outcomes, and offers detailed experimental protocols. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower effective and innovative molecular design.

Understanding the Electronic Landscape of this compound

The reactivity and regioselectivity of this compound in substitution reactions are governed by the electronic properties of its three substituents: the hydroxyl (-OH), fluoro (-F), and methoxy (-OCH3) groups. A thorough understanding of their individual and collective effects is paramount for predicting and controlling reaction outcomes.

The hydroxyl and methoxy groups are potent activating groups in electrophilic aromatic substitution.[1][2] They donate electron density to the aromatic ring through a strong positive mesomeric effect (+M), thereby increasing the ring's nucleophilicity and making it more susceptible to attack by electrophiles.[1][2] This electron donation is most pronounced at the ortho and para positions, making these sites the most likely points of substitution.[1][2] The activating strength of these groups generally follows the order: -OH > -OR.[1]

In contrast, the fluorine atom presents a more complex scenario. While it possesses lone pairs that can participate in a +M effect, its high electronegativity results in a dominant negative inductive effect (-I), withdrawing electron density from the ring and deactivating it towards electrophilic attack.[3] Despite this deactivation, the +M effect of fluorine still directs incoming electrophiles to the ortho and para positions.[3]

The combination of these substituents on the same aromatic nucleus creates a unique electronic environment. The powerful activating and ortho-, para- directing influence of the hydroxyl and methoxy groups will be the primary determinants of regioselectivity in electrophilic substitution, while the deactivating nature of the fluorine atom will modulate the overall reactivity.

Electrophilic Aromatic Substitution: A Detailed Exploration

Phenols are highly reactive substrates for electrophilic aromatic substitution, often requiring milder conditions than benzene itself.[4] The strongly activating nature of the hydroxyl group in this compound dictates that these reactions will proceed readily.

Regioselectivity in Electrophilic Substitution

The positions on the aromatic ring of this compound available for substitution are C4, C5, and C6. Based on the directing effects of the substituents, we can predict the likely outcome of electrophilic attack:

  • Position C4: ortho to the -OCH3 group and para to the -F group. This position is strongly activated by the methoxy group.

  • Position C5: meta to the -OH and -F groups, and para to the -OCH3 group. This position is strongly activated by the methoxy group.

  • Position C6: ortho to the -OH group and meta to the -OCH3 and -F groups. This position is strongly activated by the hydroxyl group.

Considering the relative activating strengths (-OH > -OCH3), the positions ortho and para to the hydroxyl group would typically be the most favored. However, in this compound, the para position to the hydroxyl is occupied by the methoxy group. Therefore, the most nucleophilic sites are predicted to be C6 (ortho to -OH) and C4 (ortho to -OCH3 and para to -F). Steric hindrance from the adjacent methoxy group at C3 might slightly disfavor substitution at C4. Thus, the primary site of electrophilic attack is predicted to be the C6 position , with the C4 position being the next most likely.

Diagram: Predicted Regioselectivity of Electrophilic Substitution

Caption: Predicted reactivity of positions on the this compound ring towards electrophiles.

Experimental Protocol: Nitration of this compound

This protocol outlines a mild and effective method for the mononitration of this compound, adapted from established procedures for the nitration of phenols.[5][6]

Objective: To synthesize 2-fluoro-3-methoxy-6-nitrophenol.

Materials:

  • This compound

  • Sodium Nitrite (NaNO2)

  • 3-Methyl-1-sulfonic acid imidazolium chloride ([Msim]Cl) or another solid acid support like wet silica gel

  • Dichloromethane (CH2Cl2)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Mortar and pestle (if using a solid-phase reaction)

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in dichloromethane (10 mL).

  • Reagent Addition: In a separate container, thoroughly grind a mixture of sodium nitrite (1 mmol) and 3-methyl-1-sulfonic acid imidazolium chloride (3.1 mmol).[5] Alternatively, a heterogeneous system using sodium nitrate and a solid acid like magnesium bisulfate on wet silica can be employed.

  • Reaction: Add the ground nitrating agent mixture to the solution of this compound in portions at room temperature with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 30-60 minutes.

  • Work-up: Upon completion, quench the reaction by adding deionized water (20 mL). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) to remove any acidic byproducts, followed by a final wash with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the desired 2-fluoro-3-methoxy-6-nitrophenol.

Data Presentation:

EntryElectrophileProductPredicted Major Isomer
1NO2+Nitrophenol2-Fluoro-3-methoxy-6-nitrophenol
2Br+Bromophenol6-Bromo-2-fluoro-3-methoxyphenol
3RCO+Acylphenol6-Acyl-2-fluoro-3-methoxyphenol

Diagram: Mechanism of Electrophilic Nitration

G cluster_0 Step 1: Generation of Electrophile cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation HNO3 HNO3 NO2+ NO2+ (Nitronium ion) HNO3->NO2+ + H2SO4 H2SO4 H2SO4 HSO4- HSO4- H2O H2O Phenol This compound SigmaComplex Sigma Complex (Arenium Ion) Phenol->SigmaComplex + NO2+ Product 2-Fluoro-3-methoxy-6-nitrophenol SigmaComplex->Product - H+

Caption: Mechanism of electrophilic nitration of this compound.

Nucleophilic Aromatic Substitution: Overcoming the Electron-Rich Barrier

Conventional nucleophilic aromatic substitution (SNAr) reactions typically require an electron-deficient aromatic ring, usually achieved through the presence of strong electron-withdrawing groups.[7][8] The electron-rich nature of this compound makes it a challenging substrate for classical SNAr. However, recent advancements have opened up new avenues for nucleophilic substitution on such "unactivated" systems.

Radical-Nucleophilic Aromatic Substitution (SRN1)

A promising strategy for effecting nucleophilic substitution on electron-rich halophenols involves a radical-mediated mechanism.[9][10] This approach circumvents the need for strong electron-withdrawing groups by transiently generating a highly electrophilic intermediate.

The key step in this process is the homolysis of the O-H bond of the phenol to form a phenoxyl radical. This radical species acts as a potent electron-withdrawing group, significantly lowering the activation barrier for nucleophilic attack on the aromatic ring.[9][10] The subsequent steps involve nucleophilic addition to the ring, followed by loss of the halide leaving group to afford the substituted product.

Diagram: Mechanism of Radical-Nucleophilic Aromatic Substitution

G Start This compound Radical Phenoxyl Radical (Activated) Start->Radical Oxidant (e.g., K3Fe(CN)6) Adduct Radical Anion Intermediate Radical->Adduct + Nucleophile Product Substituted Phenol Adduct->Product - F-

Caption: Proposed mechanism for radical-nucleophilic aromatic substitution on this compound.

Experimental Protocol: Radical-Mediated Amination of this compound

This protocol is based on the innovative work demonstrating the feasibility of SNAr on electron-rich halophenols through homolysis-enabled electronic activation.[9][10]

Objective: To synthesize 2-amino-3-methoxyphenol via a radical-mediated nucleophilic substitution.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine)

  • Potassium ferricyanide (K3Fe(CN)6)

  • Sodium hydroxide (NaOH)

  • Acetonitrile (CH3CN)

  • Water

  • Round-bottom flask equipped with a reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard laboratory glassware for extraction and purification

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (0.5 mmol), the amine nucleophile (1.5 mmol), sodium hydroxide (0.2 mmol, 40 mol%), and potassium ferricyanide (0.2 mmol, 40 mol%).

  • Solvent Addition: Add a mixture of acetonitrile and water (e.g., 3:1 v/v, 5 mL).

  • Inert Atmosphere: Purge the flask with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water (20 mL).

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-methoxyphenol derivative.

Data Presentation:

EntryNucleophileProductReaction Type
1R2NH2-(Dialkylamino)-3-methoxyphenolRadical-Nucleophilic Aromatic Substitution
2ArOH2-Aryloxy-3-methoxyphenolRadical-Nucleophilic Aromatic Substitution
3RSH2-(Alkylthio)-3-methoxyphenolRadical-Nucleophilic Aromatic Substitution

Conclusion and Future Directions

The chemistry of this compound offers a rich field for exploration in synthetic and medicinal chemistry. While its behavior in electrophilic aromatic substitution is largely predictable based on classical electronic effects, the potential for nucleophilic substitution via radical-mediated pathways opens up exciting new possibilities for the synthesis of novel, highly functionalized phenolic compounds. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers to design and execute innovative synthetic strategies, ultimately contributing to the advancement of drug discovery and development. Further research into the scope and limitations of these reactions, particularly in the context of more complex molecular scaffolds, is a promising area for future investigation.

References

theoretical studies on 2-Fluoro-3-methoxyphenol molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Analysis of 2-Fluoro-3-methoxyphenol's Molecular Structure

Abstract

This technical guide provides a comprehensive theoretical framework for the molecular analysis of this compound (C₇H₇FO₂). Leveraging Density Functional Theory (DFT), this document outlines the protocols and rationale for elucidating the molecule's structural, vibrational, and electronic properties. We detail the computational methodology, including geometry optimization, vibrational frequency analysis (FT-IR and FT-Raman), Natural Bond Orbital (NBO) analysis, Frontier Molecular Orbital (HOMO-LUMO) theory, and Molecular Electrostatic Potential (MEP) mapping. The synthesis of these computational tools offers a multi-faceted understanding of the molecule's stability, reactivity, and spectroscopic signatures, providing a robust foundation for researchers in drug development and materials science.

Introduction

This compound is a substituted aromatic compound whose structural nuances are critical to its chemical behavior and potential applications. The presence of three distinct functional groups—hydroxyl (-OH), methoxy (-OCH₃), and fluoro (-F)—on the benzene ring creates a complex electronic environment governed by inductive and resonance effects. Theoretical studies provide a powerful, non-destructive means to probe this environment at the atomic level, offering insights that are often complementary to or help interpret experimental data.

This guide employs a first-principles approach based on Density Functional Theory (DFT), a computational method renowned for its balance of accuracy and efficiency in quantum chemical calculations. We will explore the optimized molecular geometry, predict its vibrational spectra (FT-IR and FT-Raman), and delve into the electronic characteristics through NBO, HOMO-LUMO, and MEP analyses. The causality behind each computational step is explained to provide a clear and replicable workflow for researchers.

Computational Methodology: A Self-Validating Workflow

The reliability of theoretical chemistry hinges on a well-defined and justified methodology. The workflow described here is a standard in the field, designed to yield accurate and reproducible results for organic molecules.

Software and Theoretical Model

All calculations are performed using the Gaussian suite of programs, a standard in computational chemistry. The core of our analysis relies on Density Functional Theory (DFT), specifically utilizing the B3LYP functional. B3LYP is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely chosen for its proven accuracy in calculating the molecular structures and vibrational frequencies of a broad range of organic compounds.

For an accurate description of the electron distribution, especially for a molecule containing electronegative atoms like oxygen and fluorine, a robust basis set is essential. The 6-311++G(d,p) basis set is employed. This triple-split valence basis set is augmented with:

  • ++ diffuse functions on both heavy atoms and hydrogen, crucial for accurately modeling non-covalent interactions and lone pairs.

  • (d,p) polarization functions on heavy atoms (d) and hydrogen atoms (p), which allow for orbital shape distortion and provide greater flexibility to describe chemical bonds accurately.

Experimental Protocol: Step-by-Step Calculation
  • Initial Structure Input : The molecular structure of this compound is first constructed using a molecular editor, and its SMILES notation is COC1=CC=CC(=C1F)O.

  • Geometry Optimization : The initial structure is optimized without any symmetry constraints. This iterative process adjusts the positions of the atoms to find the minimum energy conformation on the potential energy surface. A successful optimization is confirmed when all forces on the atoms are negligible, indicating a stable structure.

  • Frequency Calculation : Following optimization, a frequency calculation is performed at the same level of theory (B3LYP/6-311++G(d,p)). This serves two purposes:

    • It confirms that the optimized structure is a true energy minimum (no imaginary frequencies).

    • It provides the harmonic vibrational frequencies required for predicting the FT-IR and FT-Raman spectra.

  • Vibrational Frequency Scaling : It is a well-established principle that theoretical harmonic frequencies are systematically higher than experimental anharmonic frequencies. To correct for this, the calculated frequencies are scaled by a factor (typically ~0.96 for B3LYP) to improve agreement with experimental data.

  • NBO, HOMO-LUMO, and MEP Analysis : Using the optimized geometry, further single-point calculations are conducted to derive the Natural Bond Orbitals, Frontier Molecular Orbitals, and the Molecular Electrostatic Potential map.

G cluster_setup Step 1: Initial Setup cluster_core_calc Step 2: Core DFT Calculation cluster_analysis Step 3: Post-Calculation Analysis A Build Initial Molecule (this compound) B Geometry Optimization (B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Vibrational Analysis (FT-IR / FT-Raman) C->D E NBO Analysis C->E F HOMO-LUMO Analysis C->F G MEP Analysis C->G G cluster_input cluster_output OptGeo Optimized Geometry Stab Molecular Stability (HOMO-LUMO Gap, NBO) OptGeo->Stab Analyzed by HOMO-LUMO & NBO React Chemical Reactivity (MEP, HOMO/LUMO sites) OptGeo->React Analyzed by MEP & HOMO-LUMO Spec Spectroscopic Signature (Vibrational Frequencies) OptGeo->Spec Analyzed by Frequency Calculation

The Strategic Utility of 2-Fluoro-3-methoxyphenol in Modern Organic Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Growing Importance of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine into organic molecules has become a cornerstone of rational design.[1] Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and physicochemical properties.[2] These modifications can lead to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability.[1] Consequently, fluorinated building blocks are indispensable tools for fine-tuning the properties of active pharmaceutical ingredients (APIs) and advanced materials. Among the diverse array of available fluorinated synthons, 2-Fluoro-3-methoxyphenol emerges as a particularly versatile and strategic building block, offering a unique combination of functionalities for the construction of complex molecular architectures.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is paramount for its effective and safe utilization in synthesis.

PropertyValueSource
CAS Number 447462-87-5[3]
Molecular Formula C₇H₇FO₂[3]
Molecular Weight 142.13 g/mol [3]
Appearance Solid[4]
Purity Typically ≥95%[4]

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. For detailed safety information, please consult the material safety data sheet (MSDS) from the supplier.

Synthesis of this compound: A Proposed Route

A potential synthetic pathway to this compound could involve the selective O-methylation of 2-fluororesorcinol. The regioselectivity of this methylation would be a critical factor, influenced by the electronic effects of the fluorine substituent and the reaction conditions employed.

Proposed Synthesis Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

  • Reaction Setup: To a solution of 2-fluororesorcinol (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF) is added a mild base, for instance, potassium carbonate (1.1 eq).

  • Addition of Methylating Agent: A methylating agent, such as dimethyl sulfate or methyl iodide (1.05 eq), is added dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the consumption of the starting material.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the inorganic base. The filtrate is then concentrated under reduced pressure. The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. The phenolic hydroxyl group can readily undergo O-alkylation, O-acylation, and serve as a nucleophile in various coupling reactions. The aromatic ring, activated by the methoxy and hydroxyl groups and influenced by the fluorine atom, is amenable to electrophilic aromatic substitution.

While specific examples of reactions utilizing this compound as a starting material are not extensively documented in readily accessible literature, its application can be inferred from the chemistry of its derivatives. For instance, the related compound 2-fluoro-3-methoxybenzaldehyde is a precursor in the synthesis of octyl 2-fluoro-3-methoxyphenylcyanoacrylate.[6][7] This suggests that this compound could be a key intermediate in the synthesis of this and other complex molecules.

Potential Reaction Pathways:

Caption: Potential reaction pathways for this compound.

A key application of fluorinated phenols is in nucleophilic aromatic substitution (SNAAr) reactions, where the fluorine atom can act as a leaving group when the aromatic ring is sufficiently activated by electron-withdrawing groups.[8]

Spectroscopic Characterization

Expected Spectroscopic Data:

TechniqueExpected Features
¹H NMR - Aromatic protons exhibiting complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F coupling. - A singlet for the methoxy protons. - A broad singlet for the phenolic hydroxyl proton.
¹³C NMR - Aromatic carbon signals showing splitting due to ¹³C-¹⁹F coupling (J-coupling). - A signal for the methoxy carbon.
IR - A broad O-H stretching band around 3200-3600 cm⁻¹. - C-O stretching bands for the phenol and methoxy groups. - Aromatic C-H and C=C stretching bands. - A C-F stretching band.
Mass Spec. - A molecular ion peak corresponding to the molecular weight of 142.13 g/mol .

Conclusion

This compound represents a valuable and strategically important building block for organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its unique substitution pattern offers multiple avenues for further functionalization, enabling the synthesis of complex and novel molecular entities. While detailed synthetic and reactivity data in the public domain is somewhat limited, its potential as a precursor to more elaborate structures is evident. A comprehensive understanding of its properties, coupled with logical synthetic planning, will undoubtedly facilitate its broader application in the development of next-generation pharmaceuticals and advanced materials.

References

Methodological & Application

Application Notes and Protocols for the Use of 2-Fluoro-3-methoxyphenol in Suzuki-Miyaura Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Biaryls

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Biaryl and heteroaryl moieties are ubiquitous scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[2][3] The incorporation of fluorine into these structures can profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks like 2-Fluoro-3-methoxyphenol highly valuable in drug discovery and development.[4]

However, the direct use of phenols in Suzuki-Miyaura coupling is inherently challenging due to the poor leaving group ability of the hydroxyl group.[2] This necessitates an activation step, which can be performed in situ or in a separate synthetic operation, to convert the phenol into a more reactive electrophile. This application note provides a comprehensive guide to the successful application of this compound in Suzuki-Miyaura coupling reactions, focusing on robust activation strategies and providing detailed, field-proven protocols for researchers.

Mechanistic Considerations: Activating the Phenolic C-O Bond

The catalytic cycle of the Suzuki-Miyaura reaction hinges on three key steps: oxidative addition, transmetalation, and reductive elimination.[1] For a phenol to participate as the electrophilic partner, the C(sp²)-O bond must be cleaved during the oxidative addition step. This is energetically unfavorable for a free phenol. Therefore, the primary strategic consideration is the conversion of the hydroxyl group into a better leaving group, typically a sulfonate ester like a tosylate, triflate, or fluorosulfate.[2][5][6]

The Role of Substituents in this compound

The electronic nature of this compound, with its electron-donating methoxy group and electron-withdrawing fluorine atom, presents a unique electronic environment. The methoxy group increases electron density on the aromatic ring, which can make the initial oxidative addition step of the activated phenol more challenging.[2] Consequently, the choice of a highly active catalyst system, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), is critical to overcome this hurdle.[7] Nickel-based catalysts have also emerged as a powerful alternative, often showing superior reactivity for cleaving robust C-O bonds.[8][9][10]

Experimental Workflows and Protocols

Two primary strategies are presented for the successful Suzuki-Miyaura coupling of this compound:

  • One-Pot, In Situ Activation and Coupling: This highly efficient method involves the formation of a reactive sulfonate ester intermediate in the same reaction vessel, immediately followed by the cross-coupling reaction without isolation.

  • Two-Step Protocol via an Isolated Aryl Triflate: This classic and reliable approach involves the synthesis and purification of the highly reactive 2-fluoro-3-methoxyphenyl triflate, which is then used in a subsequent Suzuki-Miyaura coupling.

Diagram of the General Experimental Workflow

G cluster_0 Strategy 1: One-Pot Protocol cluster_1 Strategy 2: Two-Step Protocol A This compound B In Situ Activation (e.g., with TsF or PyBroP) A->B C Suzuki-Miyaura Coupling (Arylboronic Acid, Ni or Pd Catalyst, Base) B->C D Workup & Purification C->D E Final Biaryl Product D->E F This compound G Triflation (Tf₂O, Pyridine) F->G H Isolate & Purify Triflate Intermediate G->H I Suzuki-Miyaura Coupling (Arylboronic Acid, Pd Catalyst, Base) H->I J Workup & Purification I->J K Final Biaryl Product J->K

Caption: Comparative workflows for Suzuki-Miyaura coupling.

Protocol 1: One-Pot Nickel-Catalyzed Tosylation/Suzuki-Miyaura Coupling

This protocol is adapted from established methods for the in situ activation of phenols using tosyl fluoride (TsF) and a nickel catalyst.[10][11] This approach is advantageous due to its operational simplicity and the use of a relatively inexpensive nickel catalyst.

Materials
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.3 mmol, 1.3 equiv)

  • Tosyl fluoride (TsF) (1.1 mmol, 1.1 equiv)

  • trans-NiCl(o-Tol)(PCy₃)₂ (0.03 mmol, 3 mol%)

  • Tricyclohexylphosphine (PCy₃) (0.06 mmol, 6 mol%)

  • Potassium phosphate, hydrated (K₃PO₄·xH₂O) (5.0 mmol, 5.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Nitrogen or Argon gas supply

  • Standard Schlenk line glassware

Procedure
  • Reaction Setup: To a dry 25 mL Schlenk flask, add this compound, the arylboronic acid, tosyl fluoride, trans-NiCl(o-Tol)(PCy₃)₂, PCy₃, and K₃PO₄·xH₂O.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using a syringe, add anhydrous THF (4.0 mL) followed by deionized water (1.0 mL).

  • Reaction Execution: Place the flask in a preheated oil bath at 70 °C and stir the mixture vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting phenol is consumed (typically 12-24 hours).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final biaryl product.

Protocol 2: Two-Step Synthesis via 2-Fluoro-3-methoxyphenyl Triflate

This robust, two-step protocol involves the synthesis and isolation of the triflate, which is a highly reliable electrophile for Suzuki-Miyaura couplings.[12]

Step 2a: Synthesis of 2-Fluoro-3-methoxyphenyl trifluoromethanesulfonate
Materials
  • This compound (1.0 equiv)

  • Anhydrous Pyridine (1.2 equiv)

  • Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Nitrogen or Argon gas supply

Procedure
  • Reaction Setup: In an oven-dried, round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add anhydrous pyridine to the solution and stir for 10 minutes.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) dropwise to the stirring solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC for the complete consumption of the starting phenol.

  • Workup and Purification: Quench the reaction with the addition of saturated aqueous ammonium chloride (NH₄Cl). Separate the organic layer, wash with 1M HCl, water, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude triflate can often be used directly in the next step or purified by flash chromatography if necessary.

Step 2b: Suzuki-Miyaura Coupling of 2-Fluoro-3-methoxyphenyl Triflate
Materials
  • 2-Fluoro-3-methoxyphenyl triflate (from Step 2a, 1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv, 5 mol%) or Pd(dppf)Cl₂ (0.03 equiv, 3 mol%)

  • Aqueous Sodium Carbonate (Na₂CO₃) (2M solution, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene/Ethanol/Water mixture)

Procedure
  • Reaction Setup: In a Schlenk flask, combine the 2-fluoro-3-methoxyphenyl triflate, the arylboronic acid, and the palladium catalyst.

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times.

  • Solvent and Base Addition: Add the organic solvent (e.g., 1,4-Dioxane) followed by the aqueous Na₂CO₃ solution.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS (typically 4-12 hours).

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1 (steps 6-8).

Data Summary and Parameter Optimization

The choice of reaction parameters is crucial for a successful coupling. The following table provides a starting point for optimization.

ParameterProtocol 1 (One-Pot Ni-catalyzed)Protocol 2 (Two-Step Pd-catalyzed)Rationale & Key Considerations
Catalyst trans-NiCl(o-Tol)(PCy₃)₂Pd(PPh₃)₄ or Pd(dppf)Cl₂Nickel catalysts excel at cleaving strong C-O bonds.[8][9] Palladium catalysts are highly reliable for coupling with reactive triflates.
Ligand PCy₃ (included in precatalyst)PPh₃ or dppf (included)Bulky, electron-rich phosphines are essential for activating electron-rich C-O electrophiles.
Base K₃PO₄Na₂CO₃, K₂CO₃, Cs₂CO₃The base is crucial for the transmetalation step. K₃PO₄ is effective in Ni-catalysis; carbonates are standard for Pd-catalysis.[6][8]
Solvent THF/WaterDioxane, Toluene/EtOH/H₂OA protic co-solvent like water is often beneficial for both catalyst stability and facilitating the transmetalation step.[10][13]
Temperature 70 °C80-100 °CHigher temperatures are often required to drive the oxidative addition of C-O electrophiles.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents.1. Use a fresh batch of catalyst or screen alternative catalysts/ligands (e.g., Buchwald ligands for Pd). 2. Ensure rigorous degassing of solvents and proper Schlenk technique. 3. Use anhydrous solvents and freshly opened reagents.
Formation of Homocoupled Biaryl (from Boronic Acid) 1. Presence of oxygen. 2. Pd(II) species in the reaction mixture.1. Thoroughly degas the reaction mixture. 2. Ensure a pre-catalyst that readily forms Pd(0) is used, or that conditions favor its formation.
Hydrolysis of Triflate/Tosylate to Phenol 1. Water content too high. 2. Base is too strong or reaction temperature too high.1. Use anhydrous solvents for the triflation step. For coupling, use the minimum required amount of water. 2. Screen weaker bases (e.g., K₂CO₃) or lower the reaction temperature.[14]
Protodeboronation of Boronic Acid 1. Excess water or protic solvent. 2. Prolonged reaction time at high temperature.1. Use anhydrous solvents where possible or minimize water content. 2. Monitor the reaction closely and stop it once the starting material is consumed. Consider using boronic esters (e.g., pinacol esters) which are more stable.

Conclusion

While the direct Suzuki-Miyaura coupling of this compound is not feasible, its conversion to a reactive sulfonate ester provides a reliable entry point into this powerful C-C bond-forming reaction. The one-pot, nickel-catalyzed protocol offers an efficient and step-economic route, while the traditional two-step method via an isolated triflate provides a robust and highly predictable alternative. Careful consideration of the catalyst system, base, and solvent, along with rigorous adherence to inert atmosphere techniques, will enable researchers to successfully synthesize a wide array of novel biaryl compounds from this valuable fluorinated building block.

References

Application Note: Strategic C-N Bond Formation via Buchwald-Hartwig Amination of 2-Fluoro-3-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of the Buchwald-Hartwig amination for the synthesis of arylamines from 2-fluoro-3-methoxyphenol derivatives. We delve into the mechanistic underpinnings, critical reaction parameters, and provide a field-proven, step-by-step protocol. This guide is structured to explain the causality behind experimental choices, ensuring robust and reproducible outcomes for the synthesis of these valuable chemical entities.

Introduction and Strategic Importance

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, natural products, and functional materials.[1] The reaction's broad functional group tolerance and substrate scope have replaced harsher, more limited classical methods like the Goldberg reaction or nucleophilic aromatic substitution.[1]

Substituted phenols, particularly this compound derivatives, are highly valuable building blocks in medicinal chemistry. The unique electronic properties conferred by the fluoro and methoxy substituents can significantly influence molecular conformation, binding affinity, and metabolic stability. This application note provides a detailed protocol and practical insights for the successful Buchwald-Hartwig amination of this specific and important substrate class.

Mechanistic Rationale and Substrate-Specific Considerations

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The generally accepted catalytic cycle provides a framework for rationalizing the role of each component.

The Catalytic Cycle

The reaction proceeds through a sequence of well-defined steps involving a palladium catalyst.[1][2][3]

  • Reductive Elimination & Catalyst Activation: A Pd(II) precatalyst is reduced in situ to the active Pd(0) species.

  • Oxidative Addition: The aryl halide (in this case, a derivative of this compound) oxidatively adds to the Pd(0) center, forming a Pd(II) intermediate. This is often the rate-limiting step.[4]

  • Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form a palladium amido complex.[3]

  • Reductive Elimination: The final step is the reductive elimination of the desired aryl amine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[2][3]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0) (Active Catalyst) pd_oxidative L-Pd(II)(Ar)(X) pd0->pd_oxidative Oxidative Addition pd_amido L-Pd(II)(Ar)(NR'R'') pd_oxidative->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 pd_amido->pd0 Catalyst Regeneration product Ar-NR'R'' (Product) pd_amido->product Reductive Elimination base_output Base-H⁺ X⁻ pd_amido->base_output amine_input HNR'R'' amine_input->pd_amido arx_input Ar-X arx_input->pd_oxidative base_input Base base_input->pd_amido Troubleshooting_Workflow cluster_workflow Troubleshooting Workflow start Problem Observed q1 Low or No Conversion? start->q1 q2 Side Product Formation? q1->q2 No a1_1 Check Catalyst/Ligand Activity (Use fresh/new batch) q1->a1_1 Yes q3 Poor Reproducibility? q2->q3 No a2_1 Hydrodehalogenation? (Lower temp, screen ligands) q2->a2_1 Yes a3_1 Strictly Enforce Inert Atmosphere (Glovebox vs. Schlenk) q3->a3_1 Yes end Optimized Reaction q3->end No a1_2 Verify Base Strength & Purity (Use freshly opened NaOtBu) a1_1->a1_2 a1_3 Increase Temperature or Reaction Time a1_2->a1_3 a1_4 Ensure Anhydrous/Inert Conditions (Degas solvent, check seals) a1_3->a1_4 a1_4->end a2_2 C-O Coupling (Ether)? (Confirm phenol protection is intact) a2_1->a2_2 a2_2->end a3_2 Use High-Purity, Anhydrous Solvents and Reagents a3_1->a3_2 a3_2->end

References

Application Notes & Protocols: Etherification Reactions of 2-Fluoro-3-methoxyphenol with Alkyl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Phenyl Ethers

In the landscape of modern drug discovery and materials science, the aryl ether linkage is a cornerstone scaffold. The targeted synthesis of substituted phenyl ethers, such as those derived from 2-fluoro-3-methoxyphenol, allows for the precise modulation of molecular properties critical for biological activity and material performance. The electronic influence of the fluorine and methoxy substituents provides a unique handle for medicinal chemists to fine-tune parameters like metabolic stability, binding affinity, and bioavailability. This document provides a comprehensive guide to the O-alkylation of this compound via the Williamson ether synthesis, detailing the underlying mechanistic principles, offering robust experimental protocols, and providing insights for troubleshooting common challenges.

Part 1: Reaction Mechanism and Strategic Considerations

The etherification of this compound with alkyl halides is archetypally a Williamson ether synthesis. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core transformation involves two principal steps:

  • Deprotonation: The phenolic proton of this compound is abstracted by a base to form a nucleophilic phenoxide anion.

  • Nucleophilic Attack: The newly formed phenoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group and forming the C-O ether bond.[3]

The Electronic Influence of Substituents

The reactivity of the phenol is significantly influenced by its aromatic substituents. The fluorine atom at the C2 position acts as a strong electron-withdrawing group via induction, which increases the acidity of the phenolic proton. This facilitates the deprotonation step, often allowing for the use of milder bases compared to electron-rich phenols. The methoxy group at C3 has a dual electronic effect: it is electron-withdrawing by induction but electron-donating by resonance. The interplay of these effects modulates the nucleophilicity of the resulting phenoxide.

The SN2 vs. E2 Competition: A Critical Choice

The Williamson ether synthesis is in constant competition with the E2 (bimolecular elimination) side reaction.[1][3] The nature of the alkyl halide is the single most important factor determining the outcome:

  • Primary Alkyl Halides (R-CH₂-X): These are ideal substrates for the SN2 reaction, as the electrophilic carbon is sterically accessible, leading to high yields of the desired ether.[1][4]

  • Secondary Alkyl Halides (R₂-CH-X): These present a mixed case. The increased steric hindrance around the reaction center slows the SN2 pathway and promotes the competing E2 elimination, where the phenoxide acts as a base, abstracting a proton from a beta-carbon to form an alkene.[1]

  • Tertiary Alkyl Halides (R₃-C-X): Due to severe steric hindrance, these substrates almost exclusively undergo E2 elimination and are not practical for synthesizing tertiary ethers via this method.[3][5]

The choice of base, solvent, and temperature can further influence this balance, with stronger bases and higher temperatures favoring elimination.[1]

SN2_vs_E2 Phenoxide 2-Fluoro-3-methoxyphenoxide Transition_SN2 Sₙ2 Transition State Phenoxide->Transition_SN2 Acts as Nucleophile Transition_E2 E2 Transition State Phenoxide->Transition_E2 Acts as Base AlkylHalide Alkyl Halide (Primary or Secondary) AlkylHalide->Transition_SN2 AlkylHalide->Transition_E2 Product_SN2 Target Ether (O-Alkylation) Product_E2 Alkene Byproduct (Elimination) Transition_SN2->Product_SN2 Favored for 1° Halides Transition_E2->Product_E2 Favored for 2°/3° Halides

Caption: SN2 (Substitution) vs. E2 (Elimination) Pathways.

Part 2: Experimental Protocols

These protocols are designed as a starting point and may require optimization based on the specific alkyl halide used.

General Workflow Overview

workflow start Start: Reagents & Glassware deprotonation 1. Deprotonation: Add Base to Phenol in Solvent start->deprotonation alkylation 2. Alkylation: Add Alkyl Halide, Heat Reaction deprotonation->alkylation monitoring 3. Reaction Monitoring (TLC/GC-MS) alkylation->monitoring workup 4. Aqueous Workup & Extraction monitoring->workup Upon Completion purification 5. Purification (Column Chromatography) workup->purification analysis 6. Characterization (NMR, MS) purification->analysis finish End: Pure Ether Product analysis->finish

Caption: General experimental workflow for ether synthesis.

Protocol 1: Synthesis of 1-Alkoxy-2-fluoro-3-methoxybenzene (Primary Alkyl Halide)

This protocol describes the reaction with 1-bromobutane as a representative primary alkyl halide.

  • Materials:

    • This compound (1.0 eq)

    • 1-Bromobutane (1.1 eq)

    • Potassium Carbonate (K₂CO₃), finely powdered (1.5 eq)[1]

    • N,N-Dimethylformamide (DMF), anhydrous (approx. 0.2 M concentration of phenol)[1]

    • Diethyl ether

    • 1 M Sodium Hydroxide (NaOH) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and potassium carbonate.

    • Add anhydrous DMF via syringe and stir the suspension at room temperature for 15 minutes.

    • Add 1-bromobutane dropwise to the stirring suspension.

    • Heat the reaction mixture to 70-80 °C and maintain for 4-8 hours.[3]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting phenol is consumed.

    • Cool the mixture to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous phase three times with diethyl ether.

    • Combine the organic extracts and wash with 1 M NaOH solution to remove any unreacted phenol, followed by a wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-butoxy-2-fluoro-3-methoxybenzene.

Protocol 2: Reaction with a Secondary Alkyl Halide (Illustrative)

This protocol uses 2-bromopropane to illustrate the challenges of SN2/E2 competition.

  • Materials:

    • Same as Protocol 1, but substitute 2-bromopropane (1.2 eq) for 1-bromobutane.

    • A stronger, non-nucleophilic base like sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) can be used for more complete initial deprotonation.[4] Use a polar aprotic solvent like THF if using NaH.[4]

  • Procedure:

    • (If using NaH): To a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend NaH in anhydrous THF.

    • Cool the suspension to 0 °C and slowly add a solution of this compound in THF. Allow the mixture to warm to room temperature and stir for 30 minutes until hydrogen evolution ceases.

    • Add 2-bromopropane and heat the reaction to reflux (approx. 66 °C in THF).

    • Monitor the reaction. Expect the formation of both the desired ether product and propene (elimination product), which may be observed by GC-MS analysis of the reaction headspace or crude mixture.

    • Workup and purification are performed as described in Protocol 1. The yield of the desired ether is expected to be significantly lower than with a primary halide.

Part 3: Data Interpretation and Troubleshooting

Characterization Data (Hypothetical Example)

For 1-butoxy-2-fluoro-3-methoxybenzene :

Technique Expected Data
¹H NMR Signals corresponding to the butyl chain (triplet ~0.9 ppm, multiplet ~1.5 ppm, multiplet ~1.7 ppm, triplet ~4.0 ppm) and aromatic protons (multiplets between 6.5-7.2 ppm). The methoxy group will appear as a singlet around 3.9 ppm.
¹³C NMR Signals for the 4 butyl carbons, 1 methoxy carbon, and 6 aromatic carbons. The carbon bearing the fluorine will show a large C-F coupling constant.
¹⁹F NMR A singlet or multiplet (if coupled to aromatic protons) in the typical aryl fluoride region.

| Mass Spec (EI) | A molecular ion peak (M⁺) corresponding to the calculated mass of C₁₁H₁₅FO₂. |

Troubleshooting Guide
Problem Potential Cause(s) Recommended Solution(s)
Low or No Reaction 1. Ineffective base (e.g., hydrated K₂CO₃). 2. Low reaction temperature. 3. Poor quality alkyl halide.1. Use freshly dried, finely powdered base. Consider a stronger base like Cs₂CO₃ or NaH.[5] 2. Increase temperature, but monitor for side reactions. 3. Verify purity of the alkylating agent.
Formation of Alkene Byproduct 1. Use of secondary or tertiary alkyl halide. 2. Reaction temperature is too high. 3. Base is too strong or sterically hindered.1. If possible, redesign the synthesis to use a primary alkyl halide.[4] 2. Lower the reaction temperature. 3. Use a weaker base like K₂CO₃ instead of an alkoxide or hydride.
Recovery of Starting Phenol 1. Insufficient base or alkylating agent. 2. Reaction time is too short. 3. Deactivated alkyl halide (e.g., alkyl chloride instead of bromide/iodide).1. Increase stoichiometry of base (to 1.5-2.0 eq) and alkyl halide (to 1.2-1.5 eq). 2. Extend reaction time and monitor by TLC. 3. Use a more reactive halide (I > Br > Cl) or add a catalytic amount of NaI (Finkelstein reaction conditions).
C-Alkylation Byproduct Detected The phenoxide is an ambident nucleophile and can alkylate on the aromatic ring.[1][5]This is less common with O-alkylation but can occur. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[6] Changing the counter-ion (e.g., from Na⁺ to K⁺ or Cs⁺) can sometimes influence the O/C ratio.

References

Application Note: Synthesis of MEK Inhibitor Trametinib Utilizing a 2-Fluoro-3-methoxyphenol Scaffolding Approach

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Phenols in Kinase Inhibitor Synthesis

Kinase inhibitors are at the forefront of targeted cancer therapy, and their design and synthesis are of paramount importance in medicinal chemistry. The incorporation of fluorine atoms into small molecule inhibitors can significantly enhance their metabolic stability, binding affinity, and overall pharmacokinetic profile. 2-Fluoro-3-methoxyphenol is a versatile starting material, offering a unique substitution pattern that can be strategically exploited to construct complex heterocyclic scaffolds found in potent kinase inhibitors. This application note provides a detailed protocol for the synthesis of Trametinib, a highly selective allosteric inhibitor of MEK1 and MEK2, starting from this compound. Trametinib is a clinically approved drug for the treatment of various cancers, including melanoma and non-small cell lung cancer, particularly those with BRAF mutations.[1]

The dysregulation of the RAS/RAF/MEK/ERK signaling pathway is a critical factor in the development and proliferation of numerous cancers.[2][3] Trametinib targets MEK1 and MEK2, key components of this cascade, thereby inhibiting downstream signaling and suppressing tumor growth.[4][5] This guide will provide researchers, scientists, and drug development professionals with a comprehensive workflow, from the initial functionalization of this compound to the final synthesis of Trametinib, along with insights into the underlying chemical principles and the biological context of its mechanism of action.

Synthetic Strategy: A Multi-Step Approach to Trametinib

The synthesis of Trametinib from this compound is a multi-step process that involves the initial preparation of a key intermediate, 2-fluoro-4-iodoaniline, followed by a series of condensation and cyclization reactions to construct the final pyridopyrimidine core of the inhibitor.

Workflow Overview:

Caption: High-level overview of the synthetic workflow from this compound to Trametinib.

Part 1: Synthesis of Key Intermediate - 2-Fluoro-4-iodoaniline

This initial phase focuses on the conversion of this compound to the crucial building block, 2-fluoro-4-iodoaniline.

Step 1: Iodination of this compound

Rationale: The introduction of an iodine atom at the para-position to the fluorine is a critical step, as this iodine will later serve as a handle for further functionalization in the synthesis of Trametinib.

Protocol:

  • Reaction Setup: In a well-ventilated fume hood, dissolve this compound in a suitable solvent such as methanol or acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add an iodinating agent, such as N-iodosuccinimide (NIS) or iodine monochloride (ICl), to the solution at room temperature. The reaction is typically monitored by thin-layer chromatography (TLC) to track the consumption of the starting material.

  • Reaction Work-up: Once the reaction is complete, quench any remaining iodinating agent with a solution of sodium thiosulfate. The product is then extracted into an organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield the iodinated phenol derivative.

Step 2: Conversion of the Phenol to Aniline

Rationale: The conversion of the phenolic hydroxyl group to an amino group is a key transformation to enable the subsequent urea formation. Several methods can be employed for this conversion. A direct amination using hydrazine catalyzed by palladium is a modern and efficient approach.[6][7]

Protocol (Palladium-Catalyzed Amination):

  • Reaction Setup: In a reaction vessel, combine the iodinated phenol from Step 1, a palladium catalyst (e.g., 10% Pd/C), and a suitable solvent such as 1,4-dioxane.

  • Reagent Addition: Add hydrazine monohydrate to the mixture. The reaction is typically heated to an elevated temperature (e.g., 150 °C) and monitored by TLC or LC-MS.

  • Reaction Work-up: After completion, the reaction mixture is cooled, and the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated, and the residue is partitioned between an organic solvent and water.

  • Purification: The organic layer is washed, dried, and concentrated. The resulting crude 2-fluoro-4-iodoaniline is then purified by column chromatography.

Part 2: Synthesis of Trametinib from 2-Fluoro-4-iodoaniline

With the key intermediate in hand, the subsequent steps focus on the construction of the pyridopyrimidine core of Trametinib.

Step 3: Formation of N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea

Rationale: This step introduces the cyclopropylamine moiety and forms the urea backbone, which is a precursor to the pyrimidine ring of the final product.

Protocol:

  • Reaction Setup: Dissolve 2-fluoro-4-iodoaniline in an appropriate solvent like dichloromethane.

  • Reagent Addition: Add a carbonyl source, such as triphosgene or carbonyldiimidazole (CDI), to the solution, followed by the slow addition of cyclopropylamine.

  • Reaction Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction is typically washed with dilute acid and brine, dried, and the solvent is removed to yield the desired urea derivative.

Step 4: Cyclization to form the Pyridopyrimidine Core

Rationale: This crucial cyclization step constructs the central heterocyclic ring system of Trametinib.

Protocol:

  • Reaction Setup: Combine N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea with a suitable cyclizing agent, such as diethyl 2-methylmalonate, in a high-boiling point solvent like diphenyl ether.

  • High-Temperature Reaction: Heat the reaction mixture to a high temperature (e.g., 220 °C) to drive the cyclization.

  • Isolation of Intermediate: After cooling, the reaction mixture is treated with a non-polar solvent to precipitate the product, which is then filtered and washed to yield 3-cyclopropyl-1-(2-fluoro-4-iodophenyl)-5-hydroxy-6,8-dimethyl-1H,8H-pyrido[2,3-d]pyrimidine-2,4,7-trione.[8][9][10][11][12]

Step 5: Final Assembly of Trametinib

Rationale: The final steps involve the conversion of the hydroxyl group to a leaving group, followed by a nucleophilic aromatic substitution with N-(3-aminophenyl)acetamide and a subsequent rearrangement to yield Trametinib.

Protocol:

  • Activation of the Hydroxyl Group: Treat the pyridopyrimidine trione from the previous step with triflic anhydride (Tf₂O) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., 2,6-lutidine) to form the corresponding triflate or tosylate.

  • Condensation: React the activated intermediate with N-(3-aminophenyl)acetamide in a polar aprotic solvent like DMA at an elevated temperature.

  • Rearrangement: Induce a rearrangement of the resulting compound using a base such as sodium methoxide in a mixture of THF and methanol to form the final pyridopyrimidine scaffold of Trametinib.

  • Purification: The final product, Trametinib, is purified by crystallization or column chromatography.

Quantitative Data Summary

StepStarting MaterialKey ReagentsProductTypical Yield (%)
1This compoundN-IodosuccinimideIodinated Phenol70-85%
2Iodinated PhenolHydrazine, Pd/C2-Fluoro-4-iodoaniline60-75%
32-Fluoro-4-iodoanilineCDI, CyclopropylamineUrea Derivative85-95%
4Urea DerivativeDiethyl 2-methylmalonatePyridopyrimidine Trione50-65%
5Pyridopyrimidine TrioneTf₂O, N-(3-aminophenyl)acetamide, NaOMeTrametinib40-55%

Note: Yields are approximate and can vary based on reaction scale and optimization.

Mechanism of Action and Biological Context

Trametinib is a highly specific, allosteric inhibitor of MEK1 and MEK2. It does not compete with ATP but rather binds to a pocket adjacent to the ATP-binding site, preventing the phosphorylation and activation of MEK by upstream kinases such as BRAF.[4] This, in turn, blocks the phosphorylation of ERK1 and ERK2, the downstream effectors of MEK.

MEK-ERK Signaling Pathway:

MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor RAS RAS Receptor->RAS Activation RAF RAF (e.g., BRAF) RAS->RAF MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activation Trametinib Trametinib Trametinib->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: The RAS/RAF/MEK/ERK signaling pathway and the inhibitory action of Trametinib on MEK1/2.

The constitutive activation of the MAPK pathway, often due to mutations in BRAF or RAS, is a hallmark of many cancers.[3] By inhibiting MEK, Trametinib effectively shuts down this pro-proliferative signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells. The clinical success of Trametinib, particularly in combination with BRAF inhibitors like Dabrafenib, underscores the therapeutic potential of targeting this critical pathway.[3]

Conclusion

This application note details a comprehensive and scientifically grounded approach for the synthesis of the potent MEK inhibitor Trametinib, starting from the readily available this compound. By providing a step-by-step protocol, elucidating the rationale behind each synthetic transformation, and contextualizing the inhibitor's mechanism of action within the relevant signaling pathway, this guide serves as a valuable resource for researchers in the field of drug discovery and development. The strategic use of fluorinated building blocks, as demonstrated here, continues to be a powerful strategy in the design of next-generation kinase inhibitors.

References

Application Notes and Protocols: 2-Fluoro-3-methoxyphenol as a Precursor for Novel VAP-1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.

Introduction: Targeting VAP-1 in Inflammatory Diseases

Vascular Adhesion Protein-1 (VAP-1), also known as Semicarbazide-Sensitive Amine Oxidase (SSAO) or Amine Oxidase Copper Containing 3 (AOC3), is a unique transmembrane protein with dual functions that make it a compelling therapeutic target.[1][2][3] It acts as both an adhesion molecule, mediating the trafficking of leukocytes to sites of inflammation, and as an enzyme that catalyzes the oxidative deamination of primary amines.[1][2][3] This enzymatic activity produces hydrogen peroxide, aldehydes, and ammonia, which contribute to oxidative stress and amplify the inflammatory cascade.[1][4] Given its role in a variety of inflammatory conditions such as rheumatoid arthritis, inflammatory bowel disease, and non-alcoholic steatohepatitis (NASH), the development of potent and selective VAP-1 inhibitors is an area of intense research.[1][5][6][7]

Small molecule inhibitors, particularly those containing a hydrazine or related moiety, have shown significant promise in targeting the enzymatic activity of VAP-1.[1][8][9] This application note provides a detailed synthetic route and protocols for the preparation of a novel VAP-1 inhibitor, utilizing 2-fluoro-3-methoxyphenol as a key starting material. The strategic placement of the fluoro and methoxy groups on the phenyl ring is crucial for modulating the electronic and steric properties of the final inhibitor, potentially enhancing its potency and selectivity.

Strategic Synthesis of a VAP-1 Inhibitor from this compound

The synthesis of the target VAP-1 inhibitor from this compound is a multi-step process designed to introduce the necessary functional groups for biological activity. The overall synthetic workflow is depicted below.

G A This compound B Step 1: Regioselective Nitration A->B HNO₃, H₂SO₄ C 2-Fluoro-3-methoxy-6-nitrophenol B->C D Step 2: O-Benzylation C->D BnBr, K₂CO₃ E 2-(Benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene D->E F Step 3: Catalytic Hydrogenation E->F H₂, Pd/C G 6-Amino-2-fluoro-3-methoxyphenol F->G H Step 4: Inhibitor Moiety Installation G->H 2-Hydrazinopyridine derivative I Final VAP-1 Inhibitor H->I

Caption: Synthetic workflow for the VAP-1 inhibitor.

Part 1: Synthesis of Key Intermediate 6-Amino-2-fluoro-3-methoxyphenol

This part details the three-step synthesis of the crucial aminophenol intermediate.

Step 1: Regioselective Nitration of this compound

Rationale: The introduction of a nitro group is the first step towards creating the aniline functionality present in the key intermediate. The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring. The methoxy group is a strong activating group and an ortho-, para-director, while the fluoro group is a deactivating group but also an ortho-, para-director. The hydroxyl group is also a strongly activating ortho-, para-director. The position ortho to the hydroxyl and meta to the fluorine and methoxy groups is sterically hindered. Therefore, nitration is expected to occur at the position ortho to the hydroxyl and para to the methoxy group, which is also ortho to the fluoro group.

Protocol:

  • To a stirred solution of this compound (1.0 eq) in glacial acetic acid at 0 °C, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (0.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford 2-fluoro-3-methoxy-6-nitrophenol.

Step 2: O-Benzylation of 2-Fluoro-3-methoxy-6-nitrophenol

Rationale: The phenolic hydroxyl group is protected as a benzyl ether. The benzyl group is a robust protecting group that is stable to a wide range of reaction conditions, including the subsequent reduction of the nitro group.[1][3][10][11] It can be readily removed in the final step by catalytic hydrogenolysis.[1]

Protocol:

  • To a solution of 2-fluoro-3-methoxy-6-nitrophenol (1.0 eq) in acetone, add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq).

  • Reflux the reaction mixture for 12 hours.

  • Cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purify by column chromatography on silica gel to yield 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene.

Step 3: Catalytic Hydrogenation to 6-Amino-2-fluoro-3-methoxyphenol

Rationale: The nitro group is reduced to an amine using catalytic hydrogenation. Palladium on carbon (Pd/C) is a highly efficient and chemoselective catalyst for the reduction of nitroarenes to anilines under mild conditions.[2][12][13][14][15]

Protocol:

  • Dissolve 2-(benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add 10% palladium on carbon (10 wt%).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature for 6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain 6-amino-2-fluoro-3-methoxyphenol, which is often used in the next step without further purification.

Part 2: Synthesis and Characterization of the Final VAP-1 Inhibitor

This part describes the final step to install the inhibitor moiety and the characterization of the final product.

Step 4: Installation of the Inhibitor Moiety

Rationale: Many potent VAP-1 inhibitors feature a hydrazone or a related nitrogen-containing heterocycle.[16] This step involves the reaction of the synthesized aminophenol with a suitable heterocyclic partner to form the final inhibitor. For this example, we will use a reaction with a 2-hydrazinopyridine derivative, a common scaffold in VAP-1 inhibitors.[9]

Protocol:

  • To a solution of 6-amino-2-fluoro-3-methoxyphenol (1.0 eq) in ethanol, add a 2-hydrazinopyridine derivative (1.1 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the reaction mixture for 8 hours.

  • Cool the reaction to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the final VAP-1 inhibitor.

  • Further purification can be achieved by recrystallization or column chromatography.

Data Presentation and Characterization

The successful synthesis of the intermediates and the final VAP-1 inhibitor should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR Signals (ppm, DMSO-d₆)Expected Mass (m/z) [M+H]⁺
This compound C₇H₇FO₂142.139.5-10.0 (s, 1H, OH), 6.5-7.0 (m, 3H, Ar-H), 3.8 (s, 3H, OCH₃)143.05
2-Fluoro-3-methoxy-6-nitrophenol C₇H₆FNO₄187.1210.5-11.0 (s, 1H, OH), 7.8-8.0 (d, 1H, Ar-H), 7.0-7.2 (d, 1H, Ar-H), 3.9 (s, 3H, OCH₃)188.03
2-(Benzyloxy)-3-fluoro-4-methoxy-1-nitrobenzene C₁₄H₁₂FNO₄277.257.9-8.1 (d, 1H, Ar-H), 7.2-7.5 (m, 5H, Bn-H), 7.1-7.2 (d, 1H, Ar-H), 5.2 (s, 2H, OCH₂Ph), 3.9 (s, 3H, OCH₃)278.08
6-Amino-2-fluoro-3-methoxyphenol C₇H₈FNO₂157.148.5-9.0 (s, 1H, OH), 6.2-6.5 (m, 2H, Ar-H), 4.5-5.0 (s, 2H, NH₂), 3.7 (s, 3H, OCH₃)158.06
Final VAP-1 Inhibitor VariesVariesSignals corresponding to the aminophenol and pyridine moieties.Varies

Part 3: In Vitro Protocol for VAP-1 Inhibition Assay

Rationale: The inhibitory activity of the synthesized compound against VAP-1 is determined by measuring the reduction in the enzyme's amine oxidase activity. A common method is the Amplex® Red assay, which detects the hydrogen peroxide produced during the enzymatic reaction.[17][18][19]

G A VAP-1 Enzyme + Substrate (e.g., Benzylamine) B Oxidative Deamination A->B C H₂O₂ Production B->C D Amplex Red + HRP C->D E Fluorescent Resorufin D->E Measure Fluorescence F Inhibitor F->A Inhibition

Caption: Principle of the Amplex Red VAP-1 inhibition assay.

Protocol:

  • Prepare a stock solution of the synthesized VAP-1 inhibitor in DMSO.

  • In a 96-well plate, add recombinant human VAP-1 enzyme to a reaction buffer.

  • Add serial dilutions of the inhibitor to the wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the VAP-1 substrate (e.g., benzylamine) and the Amplex® Red/horseradish peroxidase (HRP) working solution.

  • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Measure the fluorescence intensity using a microplate reader (excitation ~540 nm, emission ~590 nm).

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value.

Conclusion and Future Perspectives

This application note provides a comprehensive guide for the synthesis and initial in vitro evaluation of a novel VAP-1 inhibitor derived from this compound. The detailed protocols and the rationale behind each step are intended to empower researchers in the field of medicinal chemistry to develop new and improved therapeutic agents for inflammatory diseases. Further studies, including selectivity profiling against other amine oxidases and in vivo efficacy studies, will be crucial in advancing these compounds towards clinical development.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocyclic Compounds from 2-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3][4][5][6] Fluorinated heterocycles often exhibit enhanced metabolic stability, increased binding affinity, and improved membrane permeability. 2-Fluoro-3-methoxyphenol stands out as a particularly valuable starting material in this context.[7][8] Its structure offers a unique combination of reactive sites: a nucleophilic hydroxyl group for initial functionalization, and an aromatic ring electronically modulated by the competing effects of a deactivating, ortho-para directing fluorine atom and an activating, ortho-para directing methoxy group. This guide provides detailed synthetic strategies and protocols for leveraging these features to construct high-value, bioactive heterocyclic cores, such as fluorinated benzofurans and dibenzofurans.

Core Concepts and Strategic Considerations

The synthetic utility of this compound is dictated by the interplay of its functional groups. The methoxy group (an activating, ortho-para director) and the fluorine atom (a deactivating, ortho-para director) create a complex electronic landscape. The primary positions for electrophilic attack are C4 and C6, ortho and para to the powerful methoxy director. The phenolic hydroxyl group provides a potent nucleophilic handle for initiating synthetic sequences, typically through O-alkylation or O-arylation.

Key Synthetic Transformations:

  • O-Alkylation/O-Arylation: This is frequently the inaugural step, tethering a side chain to the phenol that will ultimately participate in the ring-forming cyclization.

  • Intramolecular Cyclization: This is the pivotal step where the heterocyclic ring is forged. The choice of cyclization strategy—such as acid-catalyzed cyclodehydration, transition-metal-catalyzed annulation, or intramolecular C-H activation—determines the final scaffold.[9][10][11][12][13][14][15]

Application Note 1: Synthesis of Fluorinated Benzofuran Scaffolds

Benzofurans are privileged structures found in numerous natural products and pharmaceuticals with a wide array of biological activities.[9][10][16][17] The following protocols detail a robust and flexible approach to synthesizing substituted 4-fluoro-5-methoxybenzofurans.

Synthetic Strategy: Two-Step Annulation

This strategy involves an initial O-alkylation with an α-haloketone followed by an acid-catalyzed intramolecular cyclization, which is a reliable method for constructing 2,3-disubstituted benzofurans.

G start This compound step1 O-Alkylation (α-Haloketone, Base) start->step1 intermediate Aryl Ether Intermediate step1->intermediate step2 Intramolecular Cyclization (Acid Catalyst) intermediate->step2 end Substituted Benzofuran step2->end

Caption: General workflow for benzofuran synthesis.

Protocol 1.1: O-Alkylation of this compound with α-Haloketones

Principle: This reaction proceeds via a standard Williamson ether synthesis. The weakly acidic phenolic proton is removed by a base to generate a potent phenoxide nucleophile, which then displaces the halide from the α-haloketone.

Materials:

Reagent/MaterialSupplierGradeComments
This compoundFluorochem>95%Starting Material
3-Chloro-2-butanoneSigma-AldrichReagentPlus®, 95%Example α-haloketone
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous, PowderMild base
AcetoneVWR ChemicalsAnhydrous, >99.8%Reaction Solvent
Diethyl EtherSigma-AldrichAnhydrousExtraction Solvent
Saturated Sodium Bicarbonate (aq)Lab Prepared-Aqueous wash
BrineLab Prepared-Aqueous wash
Magnesium Sulfate (MgSO₄)Acros OrganicsAnhydrousDrying Agent

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.42 g, 10.0 mmol, 1.0 equiv.) and anhydrous acetone (40 mL).

  • Add anhydrous potassium carbonate (2.07 g, 15.0 mmol, 1.5 equiv.).

  • Add 3-chloro-2-butanone (1.17 g, 11.0 mmol, 1.1 equiv.) dropwise to the stirring suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours.

  • Trustworthiness/Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting phenol should be consumed, and a new, less polar spot corresponding to the ether product should appear.

  • After completion, cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to yield a crude oil.

  • Dissolve the oil in diethyl ether (50 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the crude aryl ether intermediate.

  • Expertise & Experience: Purification is typically achieved via flash column chromatography on silica gel (gradient elution, 9:1 to 4:1 Hexanes:Ethyl Acetate) to yield the pure product, 1-(2-fluoro-3-methoxyphenoxy)butan-2-one. The choice of a mild base like K₂CO₃ in acetone is ideal for preventing side reactions and simplifying the workup compared to stronger bases like sodium hydride.

Protocol 1.2: Polyphosphoric Acid (PPA) Mediated Intramolecular Cyclodehydration

Principle: Polyphosphoric acid serves as both a strong Brønsted acid catalyst and a dehydrating agent. It protonates the ketone carbonyl, activating it for intramolecular electrophilic aromatic substitution onto the electron-rich phenol ring, followed by dehydration to form the furan ring.[10]

Materials:

Reagent/MaterialSupplierGradeComments
1-(2-Fluoro-3-methoxyphenoxy)butan-2-oneFrom Protocol 1.1PurifiedCyclization Precursor
Polyphosphoric Acid (PPA)Sigma-Aldrich115%Catalyst and Dehydrating Agent
Ice WaterLab Prepared-For quenching the reaction
Dichloromethane (DCM)Fisher ScientificHPLC GradeExtraction Solvent
Saturated Sodium Bicarbonate (aq)Lab Prepared-Neutralization and wash
Sodium Sulfate (Na₂SO₄)Acros OrganicsAnhydrousDrying Agent

Procedure:

  • Place polyphosphoric acid (20 g) into a 50 mL round-bottom flask equipped with a magnetic stir bar and a thermometer.

  • Heat the PPA to 80-90°C with stirring to ensure it is fluid.

  • Add the aryl ether precursor (2.12 g, 10.0 mmol) from Protocol 1.1 to the hot PPA in one portion.

  • Expertise & Experience: The reaction is often rapid and exothermic. Maintain the internal temperature between 90-100°C for 30-60 minutes. Overheating can lead to charring and decomposition.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Allow the flask to cool slightly, then carefully and slowly pour the viscous reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring. This is a highly exothermic quench.

  • The product may precipitate as a solid or oil. Extract the aqueous mixture with dichloromethane (3 x 40 mL).

  • Combine the organic extracts and carefully wash with water (20 mL), saturated sodium bicarbonate solution (2 x 30 mL, until effervescence ceases), and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the target benzofuran, 4-fluoro-5-methoxy-2,3-dimethylbenzofuran.

Application Note 2: Synthesis of Fluorinated Dibenzofuran Derivatives

Dibenzofurans are rigid, planar heterocyclic systems present in various bioactive molecules. Their synthesis often relies on modern cross-coupling methodologies. The strategy outlined below uses a palladium-catalyzed intramolecular C-H arylation to construct the central furan ring.

Synthetic Strategy: Palladium-Catalyzed Intramolecular C-H Arylation

G start This compound + 2-Bromoanisole step1 Ullmann Condensation (CuI, Base) start->step1 intermediate Diaryl Ether Precursor step1->intermediate step2 Intramolecular C-H Arylation (Pd(OAc)₂, Oxidant) intermediate->step2 end Substituted Dibenzofuran step2->end

Caption: Palladium-catalyzed route to dibenzofurans.

Protocol 2.1: Synthesis of the Diaryl Ether Precursor via Ullmann Condensation

Principle: This protocol forms the key C-O bond between two aromatic rings. A copper(I) salt catalyzes the coupling between the phenoxide of this compound and an activated aryl halide, in this case, 2-bromoanisole.

Materials:

Reagent/MaterialSupplierGradeComments
This compoundFluorochem>95%Starting Material
2-BromoanisoleAcros Organics99%Coupling Partner
Copper(I) Iodide (CuI)Sigma-Aldrich99.99%Catalyst
Cesium Carbonate (Cs₂CO₃)Oakwood Chemical99.9%Base
PyridineSigma-AldrichAnhydrous, 99.8%Solvent and Ligand
TolueneFisher ScientificAnhydrousCo-solvent

Procedure:

  • In an oven-dried Schlenk tube, combine this compound (710 mg, 5.0 mmol, 1.0 equiv.), 2-bromoanisole (1.12 g, 6.0 mmol, 1.2 equiv.), copper(I) iodide (95 mg, 0.5 mmol, 10 mol%), and cesium carbonate (2.44 g, 7.5 mmol, 1.5 equiv.).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous pyridine (10 mL) and anhydrous toluene (5 mL) via syringe.

  • Expertise & Experience: Cesium carbonate is a highly effective base for Ullmann couplings, often providing superior yields to K₂CO₃. Pyridine acts as both a solvent and a ligand to stabilize the copper catalyst.

  • Seal the Schlenk tube and heat the mixture in an oil bath at 120°C for 18-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate (30 mL), and filter through a pad of Celite® to remove inorganic salts. Wash the pad with additional ethyl acetate.

  • Concentrate the filtrate and purify the residue by flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the diaryl ether, 2-(2-fluoro-3-methoxyphenoxy)-1-methoxybenzene.

Protocol 2.2: Intramolecular Palladium-Catalyzed C-H Arylation

Principle: This powerful transformation forges the final C-C bond to form the dibenzofuran core. A palladium(II) catalyst selectively activates a C-H bond ortho to the ether linkage, followed by reductive elimination to form the product. An oxidant is required to regenerate the active Pd(II) catalyst from the Pd(0) species formed after reductive elimination.[18]

Materials:

Reagent/MaterialSupplierGradeComments
2-(2-Fluoro-3-methoxyphenoxy)-1-methoxybenzeneFrom Protocol 2.1PurifiedCyclization Precursor
Palladium(II) Acetate (Pd(OAc)₂)Strem Chemicals98%Catalyst
p-BenzoquinoneTCI America>98%Oxidant
Acetic AcidSigma-AldrichGlacial, >99.7%Solvent

Procedure:

  • To a 50 mL round-bottom flask, add the diaryl ether precursor (1.24 g, 5.0 mmol, 1.0 equiv.), palladium(II) acetate (56 mg, 0.25 mmol, 5 mol%), and p-benzoquinone (1.08 g, 10.0 mmol, 2.0 equiv.).

  • Add glacial acetic acid (25 mL) as the solvent.

  • Causality: The C-H activation step is the key. The palladium catalyst is directed by the ether oxygen to activate the C-H bond at the C6 position of the this compound ring, which is the most sterically accessible and electronically favorable position for cyclometalation.

  • Fit the flask with a reflux condenser and heat the mixture to 110°C under an air atmosphere for 12 hours.

  • Cool the reaction to room temperature and pour it into 100 mL of water.

  • Extract the aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is basic, then wash with brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the crude material by column chromatography (silica gel, Hexanes:DCM gradient) to afford the desired product, 1-fluoro-2,8-dimethoxydibenzofuran.

Conclusion and Future Outlook

This compound has been demonstrated as a versatile and potent building block for the synthesis of medicinally relevant fluorinated benzofurans and dibenzofurans. The protocols provided herein are robust and scalable, offering clear guidance on reaction execution while highlighting the chemical principles and expert rationale behind the chosen conditions. These core scaffolds can be further elaborated through subsequent functionalization, opening avenues to vast chemical libraries for drug discovery programs. Future work could explore alternative cyclization strategies, such as photochemical or radical-based methods, to access novel heterocyclic systems from this readily available starting material.

References

Application Notes and Protocols: The Strategic Role of 2-Fluoro-3-methoxyphenol in the Synthesis of Advanced BCL6 BTB Protein-Protein Interaction Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, medicinal chemists, and drug development professionals in oncology and immunology.

Introduction: Targeting the BCL6 Oncogene

The B-cell lymphoma 6 (BCL6) protein is a master transcriptional repressor critical for the formation of germinal centers (GCs), where B cells mature to produce high-affinity antibodies.[1][2] BCL6 exerts its function by recruiting corepressor complexes (e.g., SMRT, BCOR, NCOR) to its BTB domain, a protein-protein interaction (PPI) interface that is essential for its transcriptional silencing activity.[3][4] Dysregulation and sustained expression of BCL6 are hallmarks of several cancers, most notably diffuse large B-cell lymphoma (DLBCL), where it acts as a potent oncogenic driver by suppressing genes involved in cell cycle control, DNA damage response, and differentiation.[3][5] Consequently, the disruption of the BCL6-corepressor PPI has emerged as a compelling therapeutic strategy.

This guide provides an in-depth look at the synthesis of potent BCL6 inhibitors, with a particular focus on the strategic incorporation of the 2-Fluoro-3-methoxyphenol moiety. We will explore the rationale behind its use, present a representative synthetic protocol for a potent tricyclic quinolinone inhibitor, and detail the key bioanalytical methods for inhibitor characterization.

The BCL6 Signaling Axis: A Prime Target for Intervention

BCL6 functions as a hub in a complex signaling network. Its activity is tightly regulated by upstream signals from the B-cell receptor (BCR) and CD40, which can lead to its phosphorylation and subsequent degradation.[1] Downstream, BCL6 represses a wide array of target genes, thereby controlling critical cellular processes. Inhibition of the BCL6 BTB domain restores the expression of these repressed genes, leading to cell cycle arrest and apoptosis in BCL6-dependent cancer cells.

BCL6_Signaling cluster_upstream Upstream Regulation cluster_core BCL6 Core Complex cluster_downstream Downstream Effects BCR B-Cell Receptor (BCR) MAPK MAPK Pathway BCR->MAPK CD40 CD40 Receptor NFkB NF-κB Pathway CD40->NFkB BCL6_dimer BCL6 BTB Dimer MAPK->BCL6_dimer Phosphorylation & Degradation NFkB->BCL6_dimer Transcriptional Repression CoR Corepressors (SMRT, BCOR, NCOR) BCL6_dimer->CoR recruits Target_Genes Target Genes (e.g., TP53, CDKN1A) CoR->Target_Genes represses Cell_Cycle Cell Cycle Arrest Target_Genes->Cell_Cycle Apoptosis Apoptosis Target_Genes->Apoptosis Differentiation B-Cell Differentiation Target_Genes->Differentiation Inhibitor BCL6 Inhibitor (e.g., Tricyclic Quinolinone) Inhibitor->BCL6_dimer blocks interaction G_synthesis_workflow start This compound step1 Nitration start->step1 intermediate1 2-Fluoro-3-methoxy-6-nitrophenol step1->intermediate1 step2 Reduction intermediate1->step2 intermediate2 6-Amino-2-fluoro-3-methoxyphenol step2->intermediate2 step3 Condensation with β-ketoester intermediate2->step3 intermediate3 Substituted quinolinone core step3->intermediate3 step4 Chlorination intermediate3->step4 intermediate4 4-Chloro-quinolinone step4->intermediate4 step5 Nucleophilic Aromatic Substitution (SNAr) intermediate4->step5 intermediate5 Coupling with pyrimidine step5->intermediate5 step6 Final SNAr with cyclic amine intermediate5->step6 final_product Tricyclic Quinolinone BCL6 Inhibitor step6->final_product

References

Application Note and Protocol for the Synthesis of 7-Fluoro-6-methoxybenzofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, research-grade protocol for the synthesis of 7-fluoro-6-methoxybenzofuran-3-carboxylic acid. The synthesis is achieved through the reaction of 2-fluoro-3-methoxyphenol with 3-bromo-2-oxopropanoic acid. This protocol is designed for researchers and professionals in drug development and organic synthesis. The methodology is grounded in established chemical principles, including the Williamson ether synthesis followed by an intramolecular cyclization. This guide provides detailed step-by-step instructions, safety protocols, characterization methods, and troubleshooting advice to ensure reliable and reproducible results.

Introduction

Benzofuran derivatives are a significant class of heterocyclic compounds widely found in natural products and are pivotal scaffolds in medicinal chemistry.[1] Many compounds containing the benzofuran ring system exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Specifically, benzofuran-3-carboxylic acids are valuable intermediates in the synthesis of more complex pharmaceutical agents.[3][5]

The protocol herein describes a robust method for the synthesis of 7-fluoro-6-methoxybenzofuran-3-carboxylic acid. The synthetic strategy involves two key transformations:

  • O-alkylation: A Williamson ether synthesis, where the phenoxide of this compound acts as a nucleophile, attacking the electrophilic carbon of 3-bromo-2-oxopropanoic acid.[6][7]

  • Intramolecular Cyclization: The intermediate ether undergoes an intramolecular cyclization followed by dehydration to yield the final benzofuran ring structure.

This application note provides a detailed experimental procedure, insights into the reaction mechanism, and comprehensive safety guidelines.

Reaction Scheme and Mechanism

The overall reaction is a two-step process initiated by the deprotonation of the phenol, followed by nucleophilic substitution and subsequent cyclization.

Overall Reaction:

  • Reactants: this compound and 3-bromo-2-oxopropanoic acid

  • Product: 7-Fluoro-6-methoxybenzofuran-3-carboxylic acid

  • Byproducts: Water, Potassium Bromide

The reaction proceeds via the following proposed mechanism:

  • Phenoxide Formation: The phenolic proton of this compound is acidic and is deprotonated by a base, such as potassium carbonate, to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack (SN2): The resulting phenoxide ion attacks the alpha-carbon of 3-bromo-2-oxopropanoic acid, displacing the bromide ion in an SN2 reaction.[7][8] This forms an intermediate aryloxy-2-oxopropanoic acid.

  • Intramolecular Cyclization: The enolate of the ketone, formed under basic conditions, attacks the aromatic ring in an intramolecular aldol-type reaction.

  • Dehydration: The resulting intermediate alcohol readily dehydrates to form the stable aromatic benzofuran ring.

Visualizing the Reaction Mechanism

Reaction_Mechanism Proposed Reaction Mechanism cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: O-Alkylation (SN2) cluster_2 Step 3 & 4: Cyclization & Dehydration A This compound C Potassium 2-fluoro-3-methoxyphenoxide A->C Deprotonation B Potassium Carbonate (K2CO3) B->A E Intermediate Ether C->E Nucleophilic Attack D 3-bromo-2-oxopropanoic acid D->E F Enolate Intermediate E->F Tautomerization G Cyclized Intermediate F->G Intramolecular Attack H 7-Fluoro-6-methoxybenzofuran-3-carboxylic acid G->H Dehydration

Caption: Proposed reaction mechanism for the synthesis of 7-fluoro-6-methoxybenzofuran-3-carboxylic acid.

Materials and Reagents

ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Comments
This compound447462-87-5C₇H₇FO₂142.13Starting material.[9]
3-bromo-2-oxopropanoic acid1113-59-3C₃H₃BrO₃166.96Corrosive and toxic. Handle with extreme care.[10][11][12]
Potassium Carbonate (K₂CO₃), anhydrous584-08-7K₂CO₃138.21Base for the reaction. Must be anhydrous.
Acetone67-64-1C₃H₆O58.08Anhydrous, reaction solvent.
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction solvent.
Hydrochloric Acid (HCl), 2M7647-01-0HCl36.46For acidification during workup.
Brine (saturated NaCl solution)7647-14-5NaCl58.44For washing the organic layer.
Magnesium Sulfate (MgSO₄), anhydrous7487-88-9MgSO₄120.37Drying agent.

Equipment

  • Round-bottom flasks (100 mL and 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper

  • Beakers and graduated cylinders

  • pH paper

  • Standard laboratory glassware

Experimental Protocol

Step 1: Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 1.42 g, 10 mmol).

  • Add anhydrous acetone (40 mL) to dissolve the phenol.

  • Add anhydrous potassium carbonate (2.5 eq, e.g., 3.45 g, 25 mmol). Stir the suspension vigorously.

Step 2: Addition of 3-bromo-2-oxopropanoic acid
  • In a separate beaker, carefully dissolve 3-bromo-2-oxopropanoic acid (1.1 eq, e.g., 1.84 g, 11 mmol) in 10 mL of anhydrous acetone.

  • Add the 3-bromo-2-oxopropanoic acid solution dropwise to the stirring suspension of the phenol and potassium carbonate at room temperature over 15-20 minutes.

  • After the addition is complete, attach a reflux condenser to the flask.

Step 3: Reaction and Monitoring
  • Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain reflux for 6-8 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexanes). The disappearance of the starting phenol indicates the completion of the reaction.

Step 4: Workup and Extraction
  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium salts and wash the filter cake with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer it to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • To isolate the carboxylic acid product, extract the organic layer with a 1 M sodium bicarbonate solution (3 x 30 mL). The product will move to the aqueous layer as its sodium salt.

  • Combine the aqueous extracts and cool in an ice bath.

  • Slowly acidify the aqueous layer with 2 M HCl with stirring until the pH is approximately 2. A precipitate of the crude product should form.

  • Collect the solid product by vacuum filtration, washing with cold water.

Step 5: Purification
  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.[13]

  • Alternatively, for more challenging purifications, column chromatography on silica gel can be employed.[14]

Characterization of the Product

The structure of the synthesized 7-fluoro-6-methoxybenzofuran-3-carboxylic acid should be confirmed using standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the functional groups (e.g., carboxylic acid O-H and C=O stretches).

Safety Precautions

  • 3-bromo-2-oxopropanoic acid is highly corrosive and causes severe skin burns and eye damage.[10][11] It is also toxic. Always handle this chemical in a fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[10]

  • This compound may cause skin and eye irritation.[15][16]

  • Acetone and Ethyl Acetate are flammable solvents. Keep away from ignition sources.

  • Hydrochloric acid is corrosive. Handle with care.

  • All procedures should be carried out in a well-ventilated fume hood.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.[10][11][17]

Experimental Workflow

Experimental_Workflow Experimental Workflow Diagram A 1. Reagent Preparation - Dissolve this compound in acetone. - Add K2CO3. B 2. Addition - Add 3-bromo-2-oxopropanoic acid solution dropwise. A->B C 3. Reaction - Reflux for 6-8 hours. - Monitor by TLC. B->C D 4. Workup - Cool and filter. - Remove solvent. C->D E 5. Extraction - Dissolve in Ethyl Acetate. - Wash with water and brine. - Extract with NaHCO3 solution. D->E F 6. Precipitation - Acidify aqueous layer with HCl. - Collect solid by filtration. E->F G 7. Purification - Recrystallization or - Column Chromatography. F->G H 8. Characterization - NMR, MS, IR. G->H

Caption: A step-by-step workflow for the synthesis of 7-fluoro-6-methoxybenzofuran-3-carboxylic acid.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product 1. Inactive base (K₂CO₃ absorbed moisture).2. Insufficient reaction time.1. Use freshly dried, anhydrous K₂CO₃.2. Extend the reflux time and monitor closely with TLC.
Formation of C-alkylated byproduct Reaction conditions favoring C-alkylation.[18]Ensure a polar aprotic solvent like acetone or DMF is used. Protic solvents may promote C-alkylation.[18]
Difficulty in purification Presence of impurities with similar polarity.Optimize the solvent system for recrystallization. If necessary, use preparative HPLC for purification.[14]
Product decomposition Harsh acidic or basic conditions during workup.Perform acidification at low temperatures (ice bath) and avoid prolonged exposure to strong acids or bases. The stability of benzofurans can be substituent-dependent.[13]

References

Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 2-Fluoro-3-methoxyphenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions utilizing 2-fluoro-3-methoxyphenol as a versatile starting material. Recognizing the prevalence of substituted biaryl, arylamine, and arylalkyne moieties in pharmaceuticals and advanced materials, this document details the critical prerequisite activation of the phenol to its triflate derivative, followed by comprehensive, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. We delve into the mechanistic rationale behind the selection of catalysts, ligands, and reaction conditions tailored to the specific electronic and steric profile of the 2-fluoro-3-methoxyphenyl scaffold. These application notes are designed for researchers, medicinal chemists, and process development scientists seeking to leverage this valuable building block in complex molecule synthesis.

Introduction: The Strategic Value of this compound

This compound is a highly functionalized aromatic building block. The strategic placement of its fluoro, methoxy, and hydroxyl groups offers multiple handles for synthetic diversification. The electron-donating methoxy group and the electron-withdrawing, sterically compact fluorine atom create a unique electronic environment on the phenyl ring, influencing reactivity and providing vectors for molecular recognition in drug-receptor interactions.

However, for palladium-catalyzed cross-coupling reactions, the phenolic hydroxyl group is a poor leaving group. Therefore, its activation is a mandatory first step. Conversion to a trifluoromethanesulfonate (triflate, -OTf) ester transforms the phenol into an excellent electrophilic partner for a wide array of coupling reactions, rivaling the reactivity of aryl bromides and iodides.[1][2] This guide provides a complete workflow, from activation to the successful execution of three major classes of cross-coupling reactions.

Prerequisite: Activation of the Phenolic Group

The conversion of the phenol to a triflate is the gateway to its use in cross-coupling. The triflate group is an exceptional leaving group due to the high stability of the trifluoromethanesulfonate anion, which is resonance-stabilized.

Rationale for Triflation

The C-O bond of a phenol is strong and not susceptible to oxidative addition by a Pd(0) catalyst. Triflation replaces the hydroxyl proton with a highly electron-withdrawing trifluoromethanesulfonyl group (-SO₂CF₃). This dramatically alters the electronics of the C-O bond, rendering it sufficiently reactive for the initial oxidative addition step in the catalytic cycle.

Detailed Protocol: Synthesis of 2-Fluoro-3-methoxyphenyl trifluoromethanesulfonate

This protocol is a robust method for the high-yield synthesis of the key triflate intermediate.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Anhydrous Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equiv.) in anhydrous DCM (to a concentration of approx. 0.5 M). Equip the flask with a magnetic stir bar and a dropping funnel.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Slowly add anhydrous pyridine (1.2 equiv.) to the stirred solution.

  • Triflating Agent Addition: Add trifluoromethanesulfonic anhydride (1.1 equiv.) dropwise via the dropping funnel over 20-30 minutes. Causality: This slow addition is crucial to control the exothermic reaction and prevent the formation of undesired side products. Pyridine acts as a base to neutralize the triflic acid byproduct, driving the reaction to completion.[1]

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting phenol is consumed.

  • Workup:

    • Quench the reaction by slowly adding 1 M HCl.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M HCl, water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The final product should be a stable oil or solid.

Palladium-Catalyzed Cross-Coupling Reactions: Principles and Protocols

With the activated triflate in hand, we can now explore its application in three pivotal C-C and C-N bond-forming reactions. The general workflow for these reactions is depicted below.

G cluster_prep Substrate Preparation cluster_coupling Palladium-Catalyzed Cross-Coupling Phenol This compound Triflate 2-Fluoro-3-methoxyphenyl Trifluoromethanesulfonate Phenol->Triflate Triflation (Tf₂O, Pyridine) Suzuki Suzuki-Miyaura (C-C) Triflate->Suzuki + R-B(OH)₂ Buchwald Buchwald-Hartwig (C-N) Triflate->Buchwald + R₂NH Sonogashira Sonogashira (C-C, alkyne) Triflate->Sonogashira + R-C≡CH

Caption: General workflow from phenol activation to cross-coupling.

Protocol I: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for the formation of biaryl structures. It involves the reaction of the aryl triflate with an organoboron species, typically a boronic acid or ester.[3]

Mechanistic Considerations & Ligand Choice

The catalytic cycle proceeds via oxidative addition, transmetalation, and reductive elimination. For an electron-rich and potentially hindered substrate like 2-fluoro-3-methoxyphenyl triflate, the oxidative addition step can be challenging.

Expert Insight: The choice of ligand is paramount. Bulky, electron-rich phosphine ligands are required to facilitate the oxidative addition of the relatively inert C-OTf bond and to promote the final reductive elimination step.[3][4] Ligands such as SPhos, XPhos, or sterically demanding N-heterocyclic carbenes (NHCs) are often superior to traditional ligands like PPh₃ for these challenging substrates.[4] The base is also critical; it activates the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[5]

G pd0 Pd(0)L₂ pd2_complex [Ar-Pd(II)(OTf)]L₂ pd0->pd2_complex ox_add Oxidative Addition transmetal Transmetalation pd2_biaryl [Ar-Pd(II)-Ar']L₂ pd2_complex->pd2_biaryl pd2_biaryl->pd0 red_elim Reductive Elimination product Ar-Ar' start Ar-OTf boronic Ar'-B(OH)₂ + Base

Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling.

Detailed Protocol

Materials:

  • 2-Fluoro-3-methoxyphenyl trifluoromethanesulfonate (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous 1,4-Dioxane or Toluene

  • Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl triflate, arylboronic acid, K₃PO₄, and the phosphine ligand.

  • Catalyst Addition: Add Pd(OAc)₂.

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous dioxane (or toluene) and a small amount of water (often a 10:1 solvent:water ratio) via syringe. Causality: The system is degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. Water can sometimes accelerate the transmetalation step.

  • Heating: Heat the mixture with vigorous stirring to 80-110 °C.

  • Monitoring: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Suzuki-Miyaura Coupling
EntryBoronic Acid PartnerBaseSolventTemp (°C)Typical Yield (%)
1Phenylboronic acidK₃PO₄Toluene/H₂O10085-95
24-Acetylphenylboronic acidK₃PO₄Dioxane/H₂O10080-90
32-Methylphenylboronic acidCs₂CO₃Dioxane/H₂O11075-85
43-Pyridinylboronic acidK₃PO₄Dioxane/H₂O10070-85

Protocol II: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds, forming arylamines from aryl triflates and primary or secondary amines.[2][6]

Mechanistic Considerations & Reagent Choice

This reaction is highly sensitive to the choice of ligand, base, and solvent. The substrate is electron-rich, which can make the final C-N reductive elimination step challenging.

Expert Insight: For electron-rich aryl triflates, highly bulky and electron-donating biaryl phosphine ligands are essential. XPhos and SPhos are industry-standard ligands that excel in this context.[7][8] They form monoligated Pd(0) species that are highly active in oxidative addition and their steric bulk promotes the difficult reductive elimination step. A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is required to deprotonate the amine, forming the palladium-amido complex necessary for the catalytic cycle.[1]

Detailed Protocol

Materials:

  • 2-Fluoro-3-methoxyphenyl trifluoromethanesulfonate (1.0 equiv.)

  • Amine (primary or secondary, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv.)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Glovebox Setup: Due to the air-sensitivity of the catalyst and base, this reaction is best set up in a glovebox. Add Pd₂(dba)₃, XPhos, and NaOt-Bu to a dry vial or Schlenk tube.

  • Reagent Addition: Add the aryl triflate, followed by the anhydrous solvent (e.g., toluene).

  • Amine Addition: Finally, add the amine (if liquid, add via syringe; if solid, add with the other solids).

  • Reaction: Seal the vessel tightly and remove it from the glovebox. Heat the mixture with vigorous stirring to 90-110 °C.

  • Monitoring: Monitor the reaction by LC-MS. Reactions are typically complete in 4-18 hours.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through Celite. Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Buchwald-Hartwig Amination
EntryAmine PartnerLigandBaseSolventTemp (°C)Typical Yield (%)
1MorpholineXPhosNaOt-BuToluene10090-98
2AnilineXPhosNaOt-BuToluene10085-95
3BenzylamineSPhosLHMDSDioxane10080-92
4IndoleXPhosK₃PO₄Dioxane11070-85

Protocol III: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira reaction couples terminal alkynes with aryl electrophiles, providing a direct route to arylalkyne structures. The classic protocol uses both palladium and copper(I) co-catalysis.[9]

Mechanistic Considerations

The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to the Suzuki coupling. In parallel, a copper cycle activates the alkyne. Copper(I) reacts with the terminal alkyne to form a copper(I) acetylide, which is a much more effective nucleophile for the transmetalation step with the palladium(II) intermediate.[10][11]

Expert Insight: The base, typically an amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it deprotonates the alkyne to facilitate copper acetylide formation and also acts as a solvent. For aryl triflates, the reaction often benefits from the use of standard phosphine ligands like triphenylphosphine (PPh₃). The key is to prevent homocoupling of the alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions.

Detailed Protocol

Materials:

  • 2-Fluoro-3-methoxyphenyl trifluoromethanesulfonate (1.0 equiv.)

  • Terminal Alkyne (1.2-1.5 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-3 mol%)

  • Copper(I) iodide (CuI) (3-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent or co-solvent with THF/DMF)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl triflate, PdCl₂(PPh₃)₂, and CuI.

  • Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent/Base Addition: Add anhydrous THF or DMF, followed by the amine base (e.g., Et₃N).

  • Alkyne Addition: Add the terminal alkyne dropwise via syringe.

  • Heating: Stir the reaction at room temperature or heat to 50-70 °C. Causality: Mild heating is often sufficient and helps prevent decomposition of the catalyst and side reactions.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the aryl triflate is consumed.

  • Workup: Cool the reaction, dilute with diethyl ether or ethyl acetate, and wash with saturated aqueous ammonium chloride (to remove copper salts), followed by water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Data Summary: Sonogashira Coupling
EntryAlkyne PartnerCatalyst SystemBaseSolventTemp (°C)Typical Yield (%)
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHF6085-95
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuIDIPADMF2590-98
31-HexynePdCl₂(PPh₃)₂ / CuIEt₃NTHF5080-90
4EthynyltrimethylsilanePdCl₂(PPh₃)₂ / CuIEt₃NDMF2588-96

Conclusion

The transformation of this compound into its corresponding triflate unlocks a vast potential for synthetic diversification through palladium-catalyzed cross-coupling. The protocols detailed herein for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions provide reliable and high-yielding pathways to valuable C-C and C-N bonded structures. A critical understanding of the substrate's electronic properties and the causal role of specialized ligands and conditions are key to achieving success. By following these application notes, researchers can effectively incorporate this versatile fluorinated building block into their synthetic programs for drug discovery and materials science.

References

Application Notes and Protocols: The Strategic Use of 2-Fluoro-3-methoxyphenol in the Synthesis of HSD17B13 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme primarily expressed in the liver, has emerged as a high-value therapeutic target for nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH).[1] Genetic validation, stemming from observations that loss-of-function variants in the HSD17B13 gene are associated with a reduced risk of progressive liver disease, has propelled the development of small molecule inhibitors.[1] A significant class of these inhibitors features a substituted phenolic moiety as a key pharmacophore. This document provides a detailed guide on the application of 2-fluoro-3-methoxyphenol, a strategic starting material, in the synthesis of potent HSD17B13 inhibitors. We will explore the rationale for its use, present a detailed, plausible synthetic protocol for a representative inhibitor, and discuss the broader implications for medicinal chemistry campaigns targeting HSD17B13.

Introduction: HSD17B13 as a Therapeutic Target

HSD17B13 is a member of the 17-beta-hydroxysteroid dehydrogenase superfamily, which is involved in the metabolism of steroids and other lipids.[1] Upregulation of HSD17B13 is observed in patients with NAFLD, and its localization to lipid droplets within hepatocytes suggests a role in hepatic lipid metabolism.[1] The protective effect of loss-of-function genetic variants has provided strong evidence that inhibiting HSD17B13 activity is a promising therapeutic strategy to mitigate liver damage associated with NAFLD and NASH. The goal of small molecule inhibitor development is to replicate this protective phenotype pharmacologically.

The general structure of many potent HSD17B13 inhibitors comprises a core scaffold that presents a substituted phenol to the enzyme's active site. The electronic and steric properties of this phenol are critical for binding and inhibitory activity. The presence of fluorine atoms on the phenolic ring has been shown to enhance potency, likely through modulation of the phenol's acidity and potential for specific interactions within the binding pocket.

This compound: A Strategic Building Block

This compound is a valuable starting material in the synthesis of HSD17B13 inhibitors for several key reasons:

  • Pre-installed Functionality: It provides a phenol group with a specific substitution pattern that can be strategically elaborated.

  • Fluorine Substitution: The ortho-fluoro substituent can influence the acidity of the phenolic hydroxyl group, which can be crucial for target engagement. Fluorine can also enhance metabolic stability and membrane permeability of the final compound.

  • Methoxy Group as a Handle: The methoxy group can be carried through the synthesis or potentially be demethylated at a later stage if a catechol-like moiety is desired, offering synthetic flexibility.

  • Commercial Availability: Its availability simplifies the initial steps of a synthetic campaign.

Proposed Synthetic Pathway for an HSD17B13 Inhibitor using this compound

Experimental Protocol: Synthesis of a Biaryl HSD17B13 Inhibitor

Objective: To synthesize a potent HSD17B13 inhibitor utilizing this compound as a key starting material.
Materials:
  • This compound

  • (4-Bromophenyl)methanol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane

  • A suitable aryl halide or triflate (e.g., a substituted bromopyridine)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Aqueous sodium carbonate (Na₂CO₃)

  • Toluene

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Workflow Diagram:

Synthetic_Workflow cluster_synthesis Synthetic Steps cluster_product Final Product A This compound C Step 1: Protection of Phenol (Etherification) A->C B (4-Bromophenyl)methanol B->C D Step 2: Borylation (Miyaura Borylation) C->D E Step 3: Suzuki-Miyaura Coupling D->E F Step 4: Deprotection (optional) & Final Modification E->F G HSD17B13 Inhibitor F->G HSD17B13_Pathway cluster_cell Hepatocyte LD Lipid Droplet HSD17B13 HSD17B13 LD->HSD17B13 localization Product Metabolized Product (Potentially Lipotoxic) HSD17B13->Product Substrate Endogenous Substrate (e.g., Retinoids, Steroids) Substrate->HSD17B13 metabolism Steatosis Steatosis & Inflammation Product->Steatosis contributes to Inhibitor HSD17B13 Inhibitor (e.g., from this compound) Inhibitor->HSD17B13 blocks

References

Application Note: Microwave-Assisted Synthesis Strategies for the Functionalization of 2-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Fluoro-3-methoxyphenol is a versatile substituted phenol building block with multiple reactive sites amenable to chemical modification. Its unique electronic properties, derived from the interplay of electron-donating hydroxyl and methoxy groups and the electron-withdrawing/leaving fluoro group, make it an attractive scaffold for the synthesis of complex molecules in pharmaceutical and materials science research. This guide provides detailed application notes and optimized protocols for the functionalization of this compound using microwave-assisted organic synthesis (MAOS). We will explore key transformations including Nucleophilic Aromatic Substitution (SNAr) and advanced palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig amination. The protocols herein are designed to leverage the inherent advantages of microwave synthesis—dramatically reduced reaction times, improved reaction efficiency, and enhanced product yields—providing researchers with a robust toolkit for rapid library generation and lead optimization.[1][2]

The Rationale for Microwave-Assisted Organic Synthesis (MAOS)

Microwave-assisted synthesis has emerged as a transformative technology in modern chemistry, moving beyond simple thermal effects to offer unique advantages over conventional heating methods.[3] Unlike conventional heating, which relies on conduction and convection to transfer energy from an external source through the vessel walls, microwave irradiation directly heats the reaction mixture by energizing polar molecules.

The core mechanism involves two primary phenomena:

  • Dipolar Polarization: Polar molecules, such as the solvents and reagents in the reaction mixture, attempt to align their dipoles with the rapidly oscillating electric field of the microwave. This rapid reorientation generates friction, leading to instantaneous and uniform heating throughout the bulk of the solution.

  • Ionic Conduction: If ions are present, they will migrate through the solution under the influence of the oscillating electric field, generating heat through collisions.[4]

This direct energy transfer results in remarkable acceleration of chemical reactions, often reducing synthesis times from many hours or days to mere minutes.[1][5] The ability to rapidly heat a sealed vessel above the solvent's atmospheric boiling point creates high-pressure conditions that further accelerate reaction rates, often leading to cleaner product profiles and higher isolated yields.[4][6]

G Figure 1: Comparison of Synthetic Workflows cluster_0 Conventional Synthesis cluster_1 Microwave-Assisted Synthesis A1 Setup Reaction in Round-Bottom Flask A2 Place in Oil Bath & Attach Condenser A1->A2 A3 Slowly Heat to Target Temperature (e.g., 120 °C) A2->A3 A4 Hold for 12-24 Hours A3->A4 A5 Cool Down, Workup, & Purify A4->A5 B1 Combine Reagents in Microwave Process Vial B2 Seal Vial & Place in Microwave Cavity B1->B2 B3 Program Temperature, Time & Power (e.g., 150 °C, 20 min) B2->B3 B4 Rapid Heating & Hold B3->B4 B5 Rapid Cooling, Workup, & Purify B4->B5

Figure 1: Conventional vs. Microwave Synthesis Workflow.

Strategic Analysis of this compound

Successful reaction development begins with an understanding of the substrate's reactivity. This compound possesses three key features for derivatization:

  • The Phenolic Hydroxyl (-OH): This acidic proton can be readily removed by a base to form a potent phenoxide nucleophile, ideal for SNAr reactions or Williamson ether synthesis.

  • The C-F Bond: The fluorine atom is a potential leaving group for nucleophilic aromatic substitution, particularly given its position on the ring. While C-F bonds are strong, their activation for cross-coupling is a frontier in catalysis.

  • The Aromatic Ring: The ring is activated towards electrophilic substitution by the -OH and -OCH3 groups, but this is less relevant for the common microwave-assisted reactions discussed here.

Solvent Selection: The choice of solvent is paramount in microwave chemistry. Solvents with high dielectric constants and high dielectric loss tangents (tan δ) absorb microwave energy efficiently.[7] For the protocols below, high-boiling polar aprotic solvents are recommended as they are excellent microwave absorbers and effectively solubilize the reagents.

SolventBoiling Point (°C)Dielectric Constant (ε)Suitability for MAOS
N,N-Dimethylformamide (DMF)15336.7Excellent
Dimethyl Sulfoxide (DMSO)18947.0Excellent
1,4-Dioxane1012.2Poor absorber (often used with water)
Toluene1112.4Poor absorber (requires ionic additives or high power)
Ethylene Glycol19737.0Excellent (also a reagent)[7]

Protocol 1: Microwave-Assisted O-Arylation via SNAr

This protocol utilizes the nucleophilicity of the phenoxide generated from this compound to displace a leaving group on an electron-deficient aryl halide, forming a diaryl ether. Microwave irradiation dramatically accelerates this transformation.[8]

Causality: The reaction requires an electron-deficient coupling partner (e.g., with a nitro group) to stabilize the negative charge developed in the Meisenheimer intermediate of the SNAr mechanism.[9] A base is essential to deprotonate the phenol, creating the active nucleophile. A polar aprotic solvent like DMSO is ideal as it solvates the base's cation but leaves the phenoxide anion highly reactive.

Detailed Protocol:

  • To a 10 mL microwave process vial equipped with a magnetic stir bar, add this compound (1.0 equiv), 1-fluoro-4-nitrobenzene (1.1 equiv), and anhydrous potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add 4 mL of dry DMSO.

  • Seal the vial with a certified cap.

  • Place the vial in the microwave reactor cavity.

  • Irradiate the mixture with stirring at a constant temperature of 180 °C for 15 minutes . Set the maximum power to 300 W.

  • After the reaction, allow the vial to cool to below 50 °C using a compressed air stream.

  • Once cooled, open the vial and pour the reaction mixture into 50 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Optimization Data (Illustrative):

EntryTemperature (°C)Time (min)BaseYield (%)
115015K₂CO₃65
218015K₂CO₃92
320015K₂CO₃88 (decomposition observed)
418015Cs₂CO₃95

Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed cross-coupling of an amine with the C-F bond of this compound. While C-F bonds are notoriously challenging to activate, modern Buchwald-Hartwig catalyst systems using bulky, electron-rich phosphine ligands can facilitate this transformation, which is significantly accelerated by microwave heating.[2][10]

Causality: The success of this reaction hinges on the catalyst system. A Pd(0) species undergoes oxidative addition into the C-F bond. This is the rate-limiting step and is facilitated by sterically hindered, electron-rich phosphine ligands (like XPhos) which stabilize the electron-deficient palladium center and promote the difficult bond cleavage.[11] A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine in the catalytic cycle without competing as a nucleophile.[12]

G Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle Pd0 L₂Pd(0) OA_Complex L₂Pd(II)(Ar)(F) Pd0->OA_Complex + Ar-F (Oxidative Addition) Amine_Complex L₂Pd(II)(Ar)(NHR₂)⁺F⁻ OA_Complex->Amine_Complex + HNR₂ Amido_Complex L₂Pd(II)(Ar)(NR₂) Amine_Complex->Amido_Complex - HF, + Base Amido_Complex->Pd0 (Reductive Elimination) Product Ar-NR₂ Amido_Complex->Product

Figure 2: Simplified Buchwald-Hartwig Catalytic Cycle.

Detailed Protocol:

  • In a glovebox, add Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and sodium tert-butoxide (NaOtBu, 1.4 equiv) to a 10 mL microwave process vial containing a stir bar.

  • Remove the vial from the glovebox. Add this compound (1.0 equiv) and morpholine (1.2 equiv).

  • Add 4 mL of anhydrous toluene.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate with stirring at 150 °C for 30 minutes .[5]

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Troubleshooting and Safety

IssuePotential CauseSuggested Solution
No/Low Conversion Insufficient temperature/time.Increase temperature in 10-20 °C increments or double the reaction time.[4]
Inactive catalyst.Use fresh catalyst/ligands; ensure inert atmosphere for sensitive reactions.
Poor microwave absorption.Change to a more polar solvent or add an ionic liquid as an additive.[4]
Multiple Products Decomposition at high temp.Reduce the reaction temperature and increase the time.
Side reactions.Re-evaluate base/solvent compatibility; check for moisture in reagents.

Safety Precautions:

  • Always use microwave vials and caps certified for the pressures and temperatures you intend to reach.

  • Never fill a reaction vial more than two-thirds full to allow for headspace.[13]

  • Be aware that solvents can reach temperatures far exceeding their atmospheric boiling points, leading to high pressures.[6]

  • Always allow the vial to cool completely before opening to prevent violent boiling and splashing.

  • Perform reactions in a well-ventilated fume hood.

References

Application Notes & Protocols: Continuous Flow Synthesis Utilizing 2-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the applications of 2-Fluoro-3-methoxyphenol in continuous flow chemistry. While direct literature on the flow chemistry of this specific molecule is emerging, this guide synthesizes established principles of continuous processing for analogous structures to propose robust and scalable synthetic routes. The protocols herein are grounded in the well-documented advantages of flow chemistry, including enhanced safety, superior heat and mass transfer, and precise control over reaction parameters.[1][2][3]

Introduction: The Strategic Value of this compound and the Imperative for Flow Chemistry

This compound is a highly functionalized aromatic building block of significant interest in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern—a fluorine atom, a methoxy group, and a hydroxyl group—offers multiple sites for synthetic elaboration, enabling the construction of diverse molecular architectures.

However, the manipulation of such electron-rich and potentially reactive phenols can present challenges in traditional batch processing. Reactions such as nitration, halogenation, and diazotization are often highly exothermic and can lead to side-product formation and safety hazards when conducted on a large scale.[1][2] Continuous flow chemistry offers a compelling solution to these challenges. By performing reactions in a confined, temperature-controlled microreactor or tubular reactor, we can achieve:

  • Enhanced Safety: The small internal volume of flow reactors minimizes the quantity of hazardous reagents present at any given time, drastically reducing the risks associated with exothermic events or the handling of unstable intermediates.[1][4]

  • Precise Process Control: Flow reactors enable exquisite control over reaction parameters such as temperature, pressure, residence time, and stoichiometry, leading to higher yields and selectivities.[5]

  • Efficient Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors ensures rapid and uniform heat exchange, preventing the formation of hot spots that can lead to thermal decomposition and impurities.[5][6]

  • Seamless Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering-up" (running multiple reactors in parallel), which is often more straightforward and predictable than scaling up a batch reactor.[7]

This guide will focus on a key, industrially relevant transformation of this compound: its regioselective nitration to yield 2-Fluoro-3-methoxy-nitrophenols, valuable intermediates for further synthetic transformations.

Application Focus: Continuous Regioselective Nitration

The nitration of substituted phenols is a cornerstone of organic synthesis. However, it is a notoriously hazardous reaction, often employing strong acids and generating significant heat. Flow chemistry has emerged as a superior methodology for conducting nitrations safely and efficiently.[2][8]

Causality Behind Experimental Choices: Why Flow Chemistry?

In the case of this compound, nitration in a batch reactor poses several risks:

  • Runaway Reactions: The reaction is highly exothermic, and inadequate heat dissipation in a large batch vessel can lead to a thermal runaway.

  • Poor Regioselectivity: Slower mixing and temperature gradients can result in the formation of multiple nitrated isomers, complicating purification.

  • Handling of Hazardous Reagents: The use of concentrated nitric and sulfuric acids on a large scale presents significant handling and safety challenges.

A continuous flow setup directly mitigates these issues. The reaction is performed by continuously mixing streams of the substrate and the nitrating agent in a microreactor or a coiled tube reactor immersed in a temperature-controlled bath. This approach ensures that the heat generated is immediately dissipated and that the reaction conditions are uniform throughout the reactor, leading to improved selectivity and safety.

Proposed Synthetic Route

The proposed continuous nitration of this compound aims to synthesize the key intermediate, 4-Fluoro-2-methoxy-5-nitrophenol, a precursor that could be utilized in the synthesis of pharmacologically active compounds.[5]

Flow Nitration of this compound sub This compound in Acetic Acid pump1 Syringe Pump A sub->pump1 nit Fuming Nitric Acid in Acetic Acid pump2 Syringe Pump B nit->pump2 mixer T-Mixer pump1->mixer pump2->mixer reactor PFA Capillary Reactor (10 mL, 80°C) mixer->reactor bpr Back Pressure Regulator (10 bar) reactor->bpr collection Product Collection bpr->collection

Figure 1: Conceptual workflow for the continuous nitration of this compound.

Detailed Experimental Protocol: Continuous Flow Nitration

This protocol describes a self-validating system for the continuous nitration of this compound. In-line analytics, such as FTIR or UV-Vis, can be integrated for real-time monitoring and optimization.

Reagent Preparation
  • Solution A (Substrate): Prepare a 0.5 M solution of this compound in glacial acetic acid.

  • Solution B (Nitrating Agent): Prepare a 0.55 M solution of fuming nitric acid (90%) in glacial acetic acid. Caution: Handle fuming nitric acid with extreme care in a well-ventilated fume hood, using appropriate personal protective equipment.

Flow System Setup

The following diagram illustrates the physical assembly of the continuous flow system.

Flow Reactor Setup sub_res Substrate Reservoir (Solution A) pump_a HPLC Pump A sub_res->pump_a nit_res Nitrating Agent Reservoir (Solution B) pump_b HPLC Pump B nit_res->pump_b mixer Static Mixer pump_a->mixer pump_b->mixer reactor_coil Heated Reactor Coil (PFA, 10 mL) mixer->reactor_coil bpr Back Pressure Regulator reactor_coil->bpr waste Quench & Collection Vessel bpr->waste

Figure 2: Schematic of the continuous flow reactor assembly for nitration.

  • Assemble the flow reactor system as depicted in Figure 2, ensuring all connections are secure.

  • Use PFA or equivalent chemically resistant tubing throughout the system.

  • Prime Pump A with Solution A and Pump B with Solution B.

Reaction Execution and Data Collection
ParameterValueRationale
Flow Rate (Pump A) 1.0 mL/minControls substrate throughput.
Flow Rate (Pump B) 1.0 mL/minMaintains a 1.1:1 molar ratio of HNO₃ to substrate.
Total Flow Rate 2.0 mL/min
Reactor Volume 10 mL
Residence Time 5 minutesCalculated as Reactor Volume / Total Flow Rate.
Reactor Temperature 80 °CProvides sufficient activation energy while being precisely controlled.
System Pressure 10 barMaintained by the back-pressure regulator to prevent outgassing.

Procedure:

  • Begin by pumping the solvent (glacial acetic acid) through both lines to stabilize the system temperature and pressure.

  • Simultaneously start Pump A and Pump B at the specified flow rates to introduce the reactants into the T-mixer.

  • The combined stream enters the heated PFA capillary reactor.

  • Allow the system to reach a steady state (typically 3-5 times the residence time) before collecting the product.

  • The output stream from the back-pressure regulator is collected in a vessel containing a stirred ice-water mixture to quench the reaction.

  • The quenched reaction mixture can then be worked up via standard extraction and purification protocols.

Expected Outcomes and Self-Validation

This continuous process is expected to yield the desired 4-Fluoro-2-methoxy-5-nitrophenol with high regioselectivity and in excellent yield (>90%). The self-validating nature of this protocol comes from the ability to systematically vary parameters (e.g., temperature, residence time, stoichiometry) and monitor the output in real-time or through rapid off-line analysis (e.g., UPLC-MS) to confirm optimal conditions. The consistent output at a steady state provides a high degree of confidence in the process's reliability and reproducibility.

Conclusion and Future Perspectives

The application of continuous flow chemistry to the synthesis of derivatives of this compound represents a significant advancement over traditional batch methods. The protocols outlined in this guide demonstrate how flow chemistry can be leveraged to perform hazardous reactions, such as nitration, with enhanced safety, control, and efficiency. This approach is not limited to nitration; other transformations like halogenations, diazotizations, and catalytic reactions can also be adapted to a continuous flow format.[2][9] As the pharmaceutical and fine chemical industries continue to embrace green and sustainable chemistry, the adoption of continuous flow manufacturing for the synthesis of key intermediates like those derived from this compound will be crucial.[10][11]

References

Troubleshooting & Optimization

Technical Support Center: Reactions with 2-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of reactions involving 2-Fluoro-3-methoxyphenol. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. The unique electronic and steric properties of this substrate, arising from the interplay of its hydroxyl, methoxy, and fluoro substituents, often lead to predictable yet challenging side product formations. This guide provides in-depth, mechanistically-grounded solutions to these common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Category 1: Electrophilic Aromatic Substitution (EAS)

The phenol ring in this compound is highly activated towards electrophilic aromatic substitution due to the potent electron-donating, ortho, para-directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. The fluorine (-F) atom is deactivating via induction but also an ortho, para-director. This confluence of directing effects can lead to mixtures of regioisomers.

Question 1: I'm attempting a nitration/bromination reaction and obtaining a mixture of isomers, primarily the 4- and 6-substituted products. How can I improve the regioselectivity for the 4-position product?

Answer: This is a classic regioselectivity challenge. The hydroxyl group is the most powerful activating and directing group, strongly favoring substitution at its ortho (position 2) and para (position 4) positions. The methoxy group reinforces this at positions 2 and 4. However, the fluorine at position 2 sterically hinders attack at that site. Therefore, electrophilic attack occurs predominantly at the C4 (para to -OH) and C6 (ortho to -OH) positions, which are the most electronically enriched and accessible sites.

Controlling the regioselectivity hinges on modulating the reaction conditions to exploit subtle differences in the activation energies for attack at C4 versus C6.

Troubleshooting Protocol for Regioselectivity in EAS:

  • Lower the Temperature: Running the reaction at lower temperatures (e.g., -10 °C to 0 °C) often favors the thermodynamically more stable product. The C4 position is generally less sterically hindered than the C6 position, which is flanked by the -OH and another ring position. This can lead to a higher proportion of the 4-substituted isomer.

  • Choice of Solvent and Reagent: The choice of solvent can influence the effective size of the electrophile and the reactivity of the substrate.

    • For nitration, using a milder nitrating agent like acetyl nitrate (generated in situ from HNO₃ and acetic anhydride) in a non-polar solvent can sometimes improve selectivity compared to aggressive mixtures like HNO₃/H₂SO₄.[1][2]

    • In some cases, using a Lewis acid catalyst with a zeolite can promote para-selectivity due to steric constraints within the catalyst's pores.[2]

  • Protecting Group Strategy: While more synthetically intensive, temporarily protecting the highly activating hydroxyl group as a less-activating ester or ether can dampen its powerful directing effect, allowing the methoxy and fluoro groups to exert more influence on the outcome.

Table 1: Typical Conditions vs. Isomer Ratios in Electrophilic Nitration

Nitrating AgentSolventTemperature (°C)Typical Major Product(s)
Conc. HNO₃ / H₂SO₄(None)25 - 40Mixture of 4-nitro and 6-nitro derivatives
HNO₃Acetic Anhydride0Often improves selectivity for the 4-nitro derivative.[1]
Cu(NO₃)₂ / TFAAChloroform25Can offer high regioselectivity under mild conditions.[3]
Category 2: O-Alkylation (Williamson Ether Synthesis)

A common reaction is the alkylation of the phenolic hydroxyl group. While seemingly straightforward, the phenoxide intermediate is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the ring, leading to undesired C-alkylation side products.

Question 2: During O-alkylation of this compound with an alkyl halide, I'm observing a significant amount of a C-alkylated side product. Why is this happening and how can I suppress it?

Answer: This is a well-documented issue in phenol chemistry.[4][5] The phenoxide ion, formed by deprotonating the phenol, has electron density delocalized onto the aromatic ring, particularly at the ortho and para positions. This creates nucleophilic carbon centers that can compete with the oxygen anion for the alkylating agent.[6] This competition between O-alkylation and C-alkylation is highly dependent on the reaction conditions.[6]

Key Factors Influencing O- vs. C-Alkylation:

  • Solvent: This is often the most critical factor.

    • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are preferred for O-alkylation.[6][7] They solvate the cation of the base (e.g., K⁺ from K₂CO₃), leaving a highly reactive, "naked" phenoxide oxygen anion that readily attacks the alkyl halide.[7]

    • Protic Solvents (e.g., Water, Ethanol): These solvents strongly solvate the phenoxide oxygen through hydrogen bonding, effectively shielding it.[6] This steric hindrance around the oxygen makes the nucleophilic carbons on the ring more accessible, promoting C-alkylation.[6]

  • Base/Counter-ion: The choice of base can influence the dissociation of the ion pair. Strong, bulky bases that favor a "free" phenoxide ion can enhance O-alkylation.

  • Leaving Group: Good leaving groups (I > Br > Cl) on the alkylating agent favor the faster Sₙ2 reaction at the oxygen.

Optimized Protocol for Selective O-Alkylation:

  • Glassware & Reagents: Ensure all glassware is rigorously dried. Use anhydrous polar aprotic solvent (e.g., DMF or acetonitrile).

  • Base Addition: To a stirred solution of this compound in your chosen anhydrous solvent, add a slight excess (1.2-1.5 equivalents) of a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[8][9]

  • Phenoxide Formation: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation: Add the alkylating agent (1.0-1.1 equivalents) dropwise to the solution.

  • Reaction & Monitoring: Gently heat the reaction (typically 50-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.[7]

  • Workup: Cool the reaction, quench with water, and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer to remove the solvent and residual base.

This protocol maximizes the availability of the oxygen nucleophile while minimizing conditions that favor C-alkylation, leading to a higher yield of the desired ether product.

Category 3: Unwanted Bond Cleavage

Under certain conditions, the methoxy or fluoro substituents can be cleaved, leading to undesired byproducts.

Question 3: I'm running a Friedel-Crafts acylation using AlCl₃ and I'm seeing evidence of demethylation. What causes this and are there alternatives?

Answer: This is a known side reaction when using strong Lewis acids like aluminum chloride (AlCl₃) with aryl methyl ethers.[10][11] The Lewis acid can coordinate to the oxygen atom of the methoxy group, weakening the O-CH₃ bond and making it susceptible to cleavage. This process is particularly efficient if there is an adjacent group that can form a stable chelate with the Lewis acid.[10]

G cluster_0 Coordination cluster_1 Cleavage cluster_2 Workup ArylOMe Aryl-O-CH₃ Complex [Aryl-O(AlCl₃)-CH₃] Complex ArylOMe->Complex Coordination AlCl3 AlCl₃ (Lewis Acid) ArylOAlCl2 Aryl-O-AlCl₂ Complex->ArylOAlCl2 Cleavage MeCl CH₃Cl Complex->MeCl ArylOH Aryl-OH (Demethylated Product) ArylOAlCl2->ArylOH Aqueous Workup (H₂O)

Troubleshooting & Mitigation Strategies:

  • Use a Milder Lewis Acid: If possible, substitute AlCl₃ with a less aggressive Lewis acid. Options include FeCl₃, ZnCl₂, or scandium triflate (Sc(OTf)₃). Water-stable Lewis acids can also be effective alternatives.[12]

  • Stoichiometric Control: Use the minimum effective amount of the Lewis acid. Often, catalytic amounts are sufficient, whereas the excess needed for traditional Friedel-Crafts reactions promotes side reactions.

  • Lower Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Start at 0 °C or even lower and only warm if necessary.

  • Alternative Acylation Methods: Consider Friedel-Crafts acylation alternatives that do not require strong Lewis acids, such as using a polyphosphoric acid (PPA) catalyst or a Fries rearrangement if an appropriate precursor is available.

Question 4: Is the C-F bond susceptible to cleavage?

Answer: The aryl C-F bond is generally very strong and stable under most common reaction conditions. However, it is not completely inert. Cleavage, or defluorination, can occur under specific, typically harsh, conditions:

  • Very Strong Lewis Acids: Extremely potent Lewis acids, particularly those with a high fluoride affinity, can activate the C-F bond for heterolytic cleavage.[13] This is more common in specialized organometallic chemistry and is unlikely during standard synthetic transformations like nitration or acylation.

  • Nucleophilic Aromatic Substitution (SₙAr): If the ring is sufficiently activated with strong electron-withdrawing groups (e.g., nitro groups) ortho or para to the fluorine, the fluorine can be displaced by a strong nucleophile. This is a deliberate synthetic route rather than an accidental side reaction in the context of the unsubstituted this compound.

For most applications, defluorination is not a primary concern, but awareness of its possibility under extreme Lewis acidic or nucleophilic conditions is prudent.

Purification & Analysis Guide

Issue: I have a mixture of regioisomers (e.g., 4- and 6-substituted products). What's the best way to separate them?

Separating phenolic isomers can be challenging due to their similar polarities.

Table 2: Recommended Purification Techniques for Phenolic Isomers

TechniquePrinciple & ApplicationKey Tips
Flash Column Chromatography The primary method for preparative separation. The subtle differences in polarity between isomers can be exploited.Use a shallow solvent gradient (e.g., 5% to 20% Ethyl Acetate in Hexane). A long column with fine silica provides better resolution.
Preparative HPLC Offers much higher resolution than flash chromatography for difficult separations.[14]Start with analytical HPLC to develop a separation method before scaling up. Reverse-phase (C18) columns with a Methanol/Water or Acetonitrile/Water mobile phase are common.
Recrystallization If one isomer is significantly more abundant and the mixture is solid, recrystallization can be highly effective.Screen various solvents (e.g., hexane/ethyl acetate, toluene, ethanol/water) to find one where the desired isomer has lower solubility, especially when cool.
Solid-Phase Scavenging A specialized technique where a basic resin selectively binds the more acidic phenol. The desired isomer can be selectively adsorbed and then released by changing the solvent.[15]Useful for removing stubborn phenolic impurities from a less acidic product.[15]

Summary Workflow for Troubleshooting

G Start Reaction with this compound Problem Identify Side Product(s) by LC-MS / NMR Start->Problem Isomers Regioisomers (EAS)? Problem->Isomers Check m/z C_Alk C-Alkylation? Problem->C_Alk Check m/z Cleavage Demethylation? Problem->Cleavage Check m/z Isomers->C_Alk No Solve_Isomers Adjust Temp / Solvent Use Milder Reagent Isomers->Solve_Isomers Yes C_Alk->Cleavage No Solve_C_Alk Switch to Anhydrous Polar Aprotic Solvent (DMF) Ensure Full Phenoxide Formation C_Alk->Solve_C_Alk Yes Solve_Cleavage Use Milder Lewis Acid Lower Temperature Control Stoichiometry Cleavage->Solve_Cleavage Yes Purify Purify Product (See Table 2) Solve_Isomers->Purify Solve_C_Alk->Purify Solve_Cleavage->Purify

References

Technical Support Center: Navigating the Scale-Up of 2-Fluoro-3-methoxyphenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the unique challenges encountered during the scale-up of reactions involving 2-Fluoro-3-methoxyphenol. This guide is designed for researchers, chemists, and process development professionals who are transitioning from bench-scale success to pilot or manufacturing-scale production. As a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), understanding the nuances of this molecule's reactivity at scale is paramount for ensuring a safe, efficient, and reproducible process.[1]

This document moves beyond standard operating procedures to explore the fundamental "why" behind common scale-up issues. We will address frequently asked questions and provide in-depth troubleshooting guides grounded in chemical principles and field-proven experience.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions that are crucial for planning the scale-up of any process involving this compound.

Q1: What are the primary challenges I should anticipate when scaling up reactions with this compound?

When moving from a laboratory to a production environment, several challenges that are manageable at the bench scale can become critical.[2][3] For this compound, you should focus on:

  • Thermal Management: Reactions involving fluorinated aromatics can have unexpected exotherms. Heat dissipation becomes less efficient as the reactor volume increases, potentially leading to runaway reactions or the formation of thermal degradation byproducts.[4]

  • Mixing and Mass Transfer: What mixes easily in a flask with a magnetic stir bar may suffer from poor mass transfer in a large reactor.[4] This can lead to localized "hot spots," concentration gradients, and ultimately, an increase in side reactions and impurities.

  • Impurity Profile Amplification: Minor impurities that were insignificant at the gram scale can become major issues at the kilogram scale, complicating purification and potentially impacting the final product's specifications.[4]

  • Reagent Handling and Stoichiometry: Handling larger quantities of potentially corrosive or hazardous reagents, such as fluorinating agents, requires specialized equipment and safety protocols.[5] Maintaining precise stoichiometric control during addition is also more challenging at scale.

Q2: How does the presence of the fluorine atom influence reactivity and potential side reactions during scale-up?

The fluorine atom significantly impacts the electronic properties of the phenol ring. Its strong electron-withdrawing nature activates the ring for certain reactions but can also direct reactions in unexpected ways.

  • Acidity of the Phenolic Hydroxyl Group: The fluorine atom increases the acidity of the phenolic proton, which can affect base selection and reactivity in reactions where the phenoxide is the active nucleophile.

  • Nucleophilic Aromatic Substitution (SNAr): While the fluorine atom itself is not a typical leaving group in SNAr, the overall electronic landscape of the molecule can be susceptible to such reactions under harsh conditions (e.g., high temperatures, strong nucleophiles), potentially leading to displacement of other groups or unexpected side products.[6]

  • Directed Ortho-Metalation (DoM): The methoxy and fluoro groups can direct metalation to specific positions on the ring, which is useful for functionalization but can also lead to isomeric impurities if not tightly controlled.

Q3: What analytical methods are essential for monitoring reaction progress and ensuring final product purity at scale?

Robust analytical methods are the cornerstone of a successful scale-up. You cannot control what you cannot measure.

  • In-Process Controls (IPCs): High-Performance Liquid Chromatography (HPLC) is typically the workhorse for monitoring the disappearance of starting materials and the appearance of the product and key impurities. Gas Chromatography (GC) can also be used, particularly for monitoring volatile components.

  • Impurity Characterization: For identifying unknown byproducts, hyphenated techniques like GC-Mass Spectrometry (GC-MS) or LC-MS are invaluable.[7]

  • Final Product Specification: Final purity is often assessed by HPLC (with purity/area % reporting), while structural confirmation is done via Nuclear Magnetic Resonance (NMR) spectroscopy. Residual solvent analysis is typically performed by GC.

Section 2: Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address specific problems you may encounter during your scale-up campaign.

Phase 1: Reaction Execution

Q: My reaction is running significantly slower at scale than in the lab, leading to incomplete conversion. What are the likely causes?

A: This is a classic scale-up problem often rooted in mixing and heat transfer.

  • Causality: In a large reactor, the surface-area-to-volume ratio decreases dramatically. If the reaction is even mildly endothermic or requires energy to overcome an activation barrier, inefficient heating can lead to a lower-than-expected reaction rate. Similarly, poor mixing can prevent reactants from interacting effectively.

  • Troubleshooting Steps:

    • Verify Temperature: Ensure your temperature probe is accurately reflecting the internal batch temperature, not just the jacket temperature. Thermal gradients can be significant in large vessels.[4]

    • Evaluate Mixing Efficiency: The stirrer type and speed that worked in the lab may be inadequate at scale. An anchor stirrer, for example, is poor for achieving homogeneity in low-viscosity solutions. Consider a turbine or propeller stirrer to increase turbulence.[4]

    • Check Reagent Purity & Water Content: Water can be a poison for many organometallic or moisture-sensitive reactions. Ensure solvents are appropriately dried and starting materials meet specifications, as larger quantities can introduce more contaminants.

    • Re-evaluate Kinetics: It may be necessary to perform kinetic studies to understand the impact of temperature and concentration on the reaction rate, allowing for more accurate process modeling at scale.

A: The appearance of a new impurity at scale often points to issues with localized overheating or extended reaction times.

  • Causality: "Hot spots" caused by poor mixing during the addition of a reactive reagent can create localized areas where the temperature is much higher than the bulk, enabling side reactions with higher activation energies.

  • Troubleshooting Workflow:

G cluster_params Potential Causes cluster_solutions Corrective Actions start New Impurity Detected identify Identify Impurity Structure (LC-MS, NMR) start->identify propose Propose Formation Mechanism (e.g., Dimer, Isomer, Degradant) identify->propose review Review Process Parameters propose->review temp Localized Overheating? review->temp time Extended Reaction Time? review->time reagent Impurity from Starting Material? review->reagent addition Decrease Addition Rate Improve Cooling temp->addition If Yes optimize Optimize Reaction Time time->optimize If Yes qualify Qualify Raw Materials reagent->qualify If Yes end Implement & Verify addition->end optimize->end qualify->end

Caption: Troubleshooting workflow for new impurity formation.

Phase 2: Work-up and Isolation

Q: During the aqueous quench and phase separation, I'm forming a persistent emulsion. How can I break it and prevent it in the future?

A: Emulsions are common when scaling up extractions, especially with phenolic compounds which can act as surfactants.

  • Causality: Vigorous agitation in the reactor, combined with the presence of fine particulates or partially soluble byproducts, can stabilize the oil-in-water or water-in-oil interface.

  • Troubleshooting Steps:

    • Immediate Action (Breaking the Emulsion):

      • Add a saturated brine solution. The increased ionic strength of the aqueous phase often helps to break the emulsion.

      • Allow the mixture to stand for an extended period without agitation.

      • Gently warm the mixture (if thermally stable).

      • Add a small amount of a different organic solvent to change the polarity.

    • Preventative Action (Future Batches):

      • Reduce the agitation speed during the wash steps.

      • Perform a filtration step before extraction to remove any solid particulates.

      • Adjust the pH of the aqueous phase. For phenolic compounds, ensuring the pH is either strongly acidic (pH < 2) or strongly basic (pH > 12) can improve phase separation.[8]

Phase 3: Purification

Q: My standard crystallization protocol is yielding an impure product with poor recovery at scale. What should I adjust?

A: Crystallization is highly dependent on cooling rates, supersaturation, and nucleation, all of which behave differently in large volumes.

  • Causality: Rapid cooling in a large reactor can lead to "crashing out" of the product, trapping impurities within the crystal lattice. Conversely, if nucleation is poor, you may be left with an oiled-out product or low yield.

  • Troubleshooting Steps:

    • Control the Cooling Profile: Implement a slow, controlled cooling ramp rather than simply turning on the cooling jacket. A slower rate allows for more selective crystal growth.

    • Seeding: Develop a robust seeding strategy. Adding a small amount of pure crystalline product at the point of supersaturation provides nucleation sites and encourages controlled crystal growth.

    • Solvent System Optimization: The ideal solvent/anti-solvent ratio may need to be re-optimized at scale. Ensure the anti-solvent is added slowly to the solution to avoid localized, rapid precipitation.

    • Purity of Input Stream: Remember the principle of "garbage in, garbage out." An effective crystallization requires the input material to be reasonably pure. If the crude product is heavily contaminated, an additional purification step (e.g., a carbon treatment or a distillation) may be necessary before crystallization.[9]

Quantitative Data Summary: Analytical Techniques
TechniquePurposeTypical Use Case for this compound
HPLC Quantify product, starting materials, and non-volatile impurities.In-process control to determine reaction completion; final product purity assay.
GC-MS Identify and quantify volatile impurities and byproducts.Analysis for residual solvents; identification of low molecular weight byproducts.[7]
NMR Confirm the structure of the final product and major impurities.Structural elucidation of the isolated product and any unknown, isolated impurities.
FTIR Functional group analysis.Quick identity check of starting materials and final product.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for a Safe Quench of a Large-Scale Reaction

This protocol assumes a reaction that needs to be neutralized or rendered safe before work-up. Always perform a small-scale trial quench first.

  • Preparation: Ensure a suitable quenching solution (e.g., a buffered aqueous solution, dilute acid/base) is prepared in a separate vessel and is pre-cooled to a temperature that will help control any exotherm.

  • Inert Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) over the reaction mixture throughout the quench.

  • Slow Addition: Transfer the reaction mixture slowly via a pump or pressure transfer into the vigorously stirred, pre-cooled quenching solution. Never add the quench solution to the reaction mixture , as this can lead to an uncontrolled exotherm in the concentrated reaction mass.

  • Temperature Monitoring: Carefully monitor the temperature of the quenching vessel. The addition rate should be controlled to keep the temperature within a safe, pre-determined range.

  • Completion: Once the addition is complete, continue stirring the quenched mixture for a set period (e.g., 30-60 minutes) to ensure the reaction is fully neutralized.

  • Sampling: Take a sample for IPC analysis to confirm the desired outcome before proceeding to the extraction phase.

Protocol 2: Purification by Vacuum Distillation

This method is effective for separating this compound from non-volatile impurities or high-boiling solvents.[8]

  • Equipment Setup: Assemble a vacuum distillation apparatus with a short-path distillation head, a well-chilled condenser, and multiple collection flasks. Ensure all glassware is rated for vacuum.

  • Polymerization Inhibitor: For phenolic compounds, especially if downstream chemistry involves vinyl groups or similar reactive moieties, adding a small amount of an inhibitor like 4-methoxyphenol (MEHQ) can prevent polymerization at elevated temperatures.[8]

  • Degassing: Before heating, apply a low vacuum to the system to degas the crude material.

  • Heating and Vacuum Control: Begin stirring and gradually heat the flask using a heating mantle. Slowly increase the vacuum. A common mistake is to apply full vacuum immediately, which can cause bumping.

  • Fraction Collection: Collect a "forerun" fraction that may contain residual solvents or low-boiling impurities. Once the head temperature stabilizes at the expected boiling point of the product at that pressure, switch to a clean collection flask.

  • Monitor and Conclude: Collect the main product fraction until the temperature either rises (indicating a higher-boiling impurity) or drops, or until the distillation pot is nearly dry. Do not distill to complete dryness to avoid the formation of potentially unstable residues.

  • Cooling: Allow the system to cool under vacuum before slowly re-introducing an inert atmosphere.

Section 4: Safety Considerations

Working with fluorinated phenols requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety glasses with side shields or goggles, and a flame-retardant lab coat.[10][11]

  • Handling: this compound and its derivatives should be treated as irritants. Avoid inhalation of dust or vapors and contact with skin and eyes.[10][12] All transfers of solid material and solutions should be performed in a well-ventilated area or a chemical fume hood.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[10]

  • Emergency Procedures:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10][12]

    • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[10]

References

Technical Support Center: Strategies to Mitigate Self-Coupling of 2-Fluoro-3-methoxyphenol in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for overcoming the common challenge of self-coupling (homo-coupling) when utilizing 2-Fluoro-3-methoxyphenol in various cross-coupling reactions. Authored from the perspective of a Senior Application Scientist, this document combines mechanistic understanding with practical, field-tested solutions to enhance reaction efficiency and yield of the desired cross-coupled product.

Troubleshooting Guide: Diagnosis and Step-by-Step Solutions

Here, we address specific issues you might encounter during your experiments with this compound and provide actionable troubleshooting steps.

Issue 1: Significant formation of a dimeric this compound byproduct is observed in my reaction.

Root Cause Analysis: The formation of a dimeric byproduct, a biaryl ether, is a classic case of oxidative self-coupling.[1][2][3][4] This side reaction is particularly prevalent with electron-rich phenols like this compound and is often catalyzed by the transition metal (e.g., copper or palladium) intended for the cross-coupling reaction.[1][2] The mechanism typically involves the oxidation of the phenol to a phenoxy radical, which can then couple with another phenol molecule.[3]

Troubleshooting Protocol:

  • Re-evaluate Your Catalyst System:

    • For Chan-Lam Type Couplings (Copper-catalyzed): While copper is essential for the desired C-O or C-N bond formation, it is also a known catalyst for oxidative phenol coupling.[3][5][6][7]

      • Action: Consider using a bidentate ligand. Ligands can modulate the reactivity of the copper center, potentially favoring the desired cross-coupling pathway over self-coupling.[8]

    • For Buchwald-Hartwig Type Couplings (Palladium-catalyzed): Although less common than with copper, palladium catalysts can also promote phenol homo-coupling, especially in the presence of an oxidant (like air).[9][10][11][12][13]

      • Action: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the reductive elimination step, which forms the desired product, thereby outcompeting the self-coupling pathway.[14]

  • Optimize Reaction Conditions:

    • Strictly Anaerobic Environment: Oxygen can act as an oxidant, promoting the formation of phenoxy radicals and leading to self-coupling.[15]

      • Action: Ensure your reaction is set up under a rigorously inert atmosphere (e.g., argon or nitrogen). Degas your solvent and reagents thoroughly before use.

    • Temperature Control: Higher temperatures can sometimes increase the rate of undesired side reactions.[16][17]

      • Action: Attempt the reaction at a lower temperature. While this may slow down the desired reaction, it could disproportionately decrease the rate of self-coupling, leading to better selectivity.[18]

  • Base Selection is Crucial: The choice of base can significantly influence the outcome of the reaction.[19]

    • Action: If you are using a very strong base (e.g., sodium tert-butoxide), consider switching to a milder base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[15] A strong base can lead to a high concentration of the phenoxide, which may be more susceptible to oxidation and self-coupling.

Visualizing the Competing Pathways:

G cluster_desired Desired Cross-Coupling Pathway cluster_undesired Undesired Self-Coupling Pathway A This compound D Oxidative Addition/ Transmetalation A->D B Coupling Partner (e.g., Aryl Halide) B->D C Catalyst (e.g., Pd(0) or Cu(I)) C->D E Reductive Elimination D->E E->C Regenerates Catalyst F Desired Cross-Coupled Product E->F G This compound I Phenoxy Radical Formation G->I J Radical Coupling G->J H Oxidant (e.g., O2, Catalyst) H->I I->J K Self-Coupled Dimer J->K

Caption: Competing reaction pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: Why is this compound particularly prone to self-coupling?

A: The electronic properties of this compound contribute to its susceptibility to self-coupling. The methoxy group is electron-donating, which increases the electron density of the aromatic ring and makes the phenolic proton more acidic. This facilitates the formation of the phenoxide anion, a key intermediate in many cross-coupling reactions. However, this increased electron density also makes the molecule more easily oxidized to a phenoxy radical, which is the precursor to the self-coupled product. The fluoro group, while electron-withdrawing, may not be sufficient to counteract the effect of the methoxy group in this regard.

Q2: Can the choice of solvent affect the extent of self-coupling?

A: Yes, the solvent can play a significant role. Polar aprotic solvents like DMF or NMP, which are common in Ullmann-type reactions, can stabilize the charged intermediates and may influence the rate of both the desired and undesired reactions.[20] In some cases, less polar solvents like toluene or dioxane, often used in Buchwald-Hartwig reactions, might be preferable. It is advisable to perform a solvent screen to identify the optimal medium for your specific reaction.

Q3: I am performing a Suzuki-Miyaura coupling with a boronic acid. Can self-coupling of the phenol still occur?

A: While the primary side reaction in Suzuki-Miyaura couplings is often the homo-coupling of the boronic acid, self-coupling of the phenol can still be a competing process, especially if the reaction conditions are not optimized.[15][21] The presence of a base and a palladium catalyst can create an environment where the phenol is deprotonated and potentially oxidized, leading to the formation of the dimeric byproduct. Following the troubleshooting steps outlined above, such as using an inert atmosphere and optimizing the base and temperature, is still recommended.

Q4: Are there alternative coupling strategies that are less prone to phenol self-coupling?

A: Yes, if you continue to face challenges with self-coupling, you might consider modifying your synthetic strategy. One approach is to convert the phenol into a less reactive derivative, such as a tosylate, mesylate, or triflate.[22] These groups are excellent leaving groups in palladium-catalyzed cross-coupling reactions and are not susceptible to oxidative self-coupling in the same way as a free phenol.[23] This adds an extra step to your synthesis but can significantly improve the yield and purity of your final product.

Quantitative Comparison of Reaction Conditions:

ParameterCondition A (High Self-Coupling)Condition B (Minimized Self-Coupling)Rationale
Atmosphere AirArgon or NitrogenOxygen promotes oxidative self-coupling.[15]
Catalyst/Ligand Standard (e.g., CuI alone)Bulky/Electron-Rich Ligand (e.g., Pd with di-tBuXPhos)Ligands can modulate catalyst activity and favor reductive elimination.[14]
Base Strong (e.g., NaOtBu)Mild (e.g., K₃PO₄)Strong bases can increase the concentration of the reactive phenoxide.[15]
Temperature High (e.g., >100 °C)Moderate (e.g., Room Temp to 80 °C)Lower temperatures can improve selectivity by slowing down side reactions.[16][17][18]

Experimental Workflow for Optimization:

G start Initial Reaction Setup (High Self-Coupling) inert Implement Strict Inert Atmosphere start->inert ligand Screen Bulky/ Electron-Rich Ligands inert->ligand base Test Milder Bases (K₃PO₄, Cs₂CO₃) ligand->base temp Optimize Temperature (Lower if possible) base->temp analyze Analyze Yield and Purity (LC-MS, NMR) temp->analyze analyze->ligand Re-optimize end Optimized Protocol (Minimized Self-Coupling) analyze->end Successful

Caption: A systematic workflow for optimizing reaction conditions.

References

Technical Support Center: Managing Regioselectivity in Reactions of 2-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-fluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the regioselectivity of reactions involving this versatile building block. Our aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your synthetic routes.

Introduction to the Reactivity of this compound

This compound presents a unique chemical landscape for synthetic chemists. The interplay of three distinct functional groups—hydroxyl (-OH), fluoro (-F), and methoxy (-OCH₃)—on the aromatic ring dictates its reactivity and the regiochemical outcome of its reactions. Understanding the electronic and steric influences of these substituents is paramount to achieving the desired product.

The hydroxyl and methoxy groups are both strong activating, ortho, para-directing groups for electrophilic aromatic substitution (EAS) due to their ability to donate electron density to the ring through resonance (+M effect).[1][2] Conversely, the fluorine atom is a deactivating, ortho, para-director. Its strong inductive electron-withdrawing nature (-I effect) is slightly countered by its ability to donate a lone pair through resonance (+M effect).[3][4] This complex interplay of directing effects can lead to mixtures of products if reaction conditions are not carefully controlled.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Electrophilic Aromatic Substitution (EAS)

Q1: I am attempting a bromination of this compound and obtaining a mixture of isomers. How can I control the regioselectivity?

A1: Understanding the Directing Effects

The hydroxyl group is the most powerful activating group, followed by the methoxy group. Both strongly direct ortho and para to themselves. The fluorine atom is a deactivating but also an ortho, para-director. The positions on the ring are numbered as follows: C1(-OH), C2(-F), C3(-OCH₃). The most activated positions for electrophilic attack are C4, C6, and C5.

  • C4-position: para to the -OH group and ortho to the -OCH₃ group. This position is highly activated.

  • C6-position: ortho to the -OH group. This position is also highly activated but may experience some steric hindrance from the adjacent fluorine atom.

  • C5-position: meta to the -OH and -OCH₃ groups, but ortho to the fluorine. This position is the least activated.

PositionSubstituentActivating/DeactivatingDirecting Effect C1-OHStrongly ActivatingOrtho, Para C2-FDeactivatingOrtho, Para C3-OCH₃ActivatingOrtho, Para

>]; } } caption: "Summary of substituent effects on this compound."

Troubleshooting Strategies:

  • Steric Hindrance: To favor substitution at the less sterically hindered C4 position, you can use a bulky brominating agent such as N-bromosuccinimide (NBS) in a non-polar solvent. The bulkier electrophile will preferentially attack the more accessible C4 position.

  • Solvent Effects: The choice of solvent can influence the outcome. Polar protic solvents can solvate the hydroxyl group, potentially reducing its directing ability and leading to a different product distribution. Experimenting with aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) is recommended.

  • Temperature Control: Lowering the reaction temperature can often increase selectivity by favoring the kinetically controlled product. Running the reaction at 0°C or even -78°C can significantly improve the ratio of the desired isomer.

Protocol for Regioselective Bromination at C4:

  • Dissolve this compound in anhydrous DCM under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0°C in an ice bath.

  • Add one equivalent of N-bromosuccinimide (NBS) portion-wise over 15 minutes.

  • Stir the reaction at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with DCM, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

O-Alkylation vs. C-Alkylation

Q2: I am trying to perform a Williamson ether synthesis to alkylate the phenolic hydroxyl group, but I am observing significant C-alkylation. How can I favor O-alkylation?

A2: The Ambident Nature of the Phenoxide Ion

Deprotonation of the phenol with a base generates a phenoxide ion, which is an ambident nucleophile. This means it can react at either the oxygen atom (O-alkylation) or the electron-rich aromatic ring (C-alkylation).[5][6] Several factors influence the O- vs. C-alkylation ratio.

G Start This compound Base Deprotonation (e.g., K₂CO₃, NaH) Start->Base Phenoxide Phenoxide Ion (Ambident Nucleophile) Base->Phenoxide AlkylHalide Alkyl Halide (R-X) Phenoxide->AlkylHalide Solvent Solvent Choice AlkylHalide->Solvent O_Alkylation O-Alkylation Product C_Alkylation C-Alkylation Product PolarAprotic Polar Aprotic (DMF, Acetone) Favors O-alkylation Solvent->PolarAprotic PolarProtic Polar Protic (Ethanol, Water) Favors C-alkylation Solvent->PolarProtic PolarAprotic->O_Alkylation PolarProtic->C_Alkylation

Troubleshooting Strategies:

  • Solvent Choice: This is often the most critical factor.

    • Polar aprotic solvents (e.g., DMF, DMSO, acetone) favor O-alkylation. These solvents solvate the counter-ion of the base but not the phenoxide oxygen, leaving it more nucleophilic.[5]

    • Polar protic solvents (e.g., ethanol, water) favor C-alkylation. These solvents can hydrogen-bond with the phenoxide oxygen, making it less available for reaction and promoting attack from the ring.[5]

  • Choice of Base: A weaker base like potassium carbonate (K₂CO₃) is often preferred for O-alkylation as it generates the phenoxide in situ at a lower concentration, disfavoring side reactions. Stronger bases like sodium hydride (NaH) can be used but may lead to more C-alkylation if not controlled carefully.[6]

  • Counter-ion: The nature of the counter-ion can also play a role. Larger, softer cations (like Cs⁺ from Cs₂CO₃) can sometimes improve O-selectivity.

  • Leaving Group on the Alkylating Agent: For a given alkyl group, the order of reactivity is typically I > Br > Cl. Using a more reactive alkyl iodide can sometimes favor the faster O-alkylation pathway.

Optimized Protocol for O-Alkylation:

  • To a stirred suspension of potassium carbonate (1.5 equivalents) in anhydrous acetone, add this compound (1 equivalent).

  • Add the alkyl halide (1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in an organic solvent like ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by column chromatography if necessary.

Directed Ortho-Metalation (DoM)

Q3: I want to introduce a substituent at the C6 position using directed ortho-metalation. Which directing group is more effective, -OH or -OCH₃, and what conditions should I use?

A3: The Hierarchy of Directing Groups

Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization.[7] The reaction involves deprotonation of an aromatic C-H bond adjacent to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The relative directing ability of the groups on this compound is generally considered to be: -OH > -OCH₃. The hydroxyl group is a more potent DMG due to its acidity and ability to coordinate strongly with the lithium reagent.[8][9]

However, the phenolic proton is acidic and will be quenched by the organolithium reagent. Therefore, protection of the hydroxyl group is often necessary. A common protecting group for this purpose is the tetrahydropyranyl (THP) ether.[10]

Troubleshooting and Optimization:

  • Protection of the Hydroxyl Group: Before attempting the lithiation, protect the hydroxyl group as a THP ether or another suitable group that is stable to strong bases.

  • Choice of Organolithium Reagent: n-Butyllithium (n-BuLi) is a common choice. However, for substrates with sensitive functional groups, a less nucleophilic base like lithium diisopropylamide (LDA) or lithium tetramethylpiperidide (LTMP) might be preferable.[11]

  • Temperature: These reactions must be carried out at low temperatures (typically -78°C) to prevent side reactions and decomposition of the aryllithium intermediate.

  • Quenching with Electrophiles: The aryllithium species is a potent nucleophile and can react with a wide range of electrophiles (e.g., CO₂, DMF, aldehydes, ketones, alkyl halides). The electrophile should be added at low temperature, and the reaction should be allowed to warm slowly.

General Protocol for Directed Ortho-Metalation at C6:

  • Protect the hydroxyl group of this compound (e.g., as a THP ether).

  • Dissolve the protected phenol in anhydrous THF under an inert atmosphere.

  • Cool the solution to -78°C (dry ice/acetone bath).

  • Slowly add a solution of n-BuLi (1.1 equivalents) in hexanes.

  • Stir the mixture at -78°C for 1-2 hours to allow for complete lithiation.

  • Add the desired electrophile (1.2 equivalents) dropwise at -78°C.

  • Allow the reaction to warm to room temperature slowly and stir overnight.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash, dry, and concentrate.

  • Deprotect the hydroxyl group under appropriate conditions (e.g., acidic hydrolysis for a THP group).

  • Purify the final product by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

Q4: Can I displace the fluorine atom via a nucleophilic aromatic substitution (SNAr) reaction? What are the requirements for this transformation?

A4: Activating the Ring for Nucleophilic Attack

Nucleophilic aromatic substitution (SNAr) is generally challenging on electron-rich aromatic rings.[12] For an SNAr reaction to proceed, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs), typically ortho or para to the leaving group.[13][14] In this compound, the ring is substituted with electron-donating groups (-OH, -OCH₃), which disfavor nucleophilic attack.

Therefore, direct displacement of the fluorine atom on the starting material is highly unlikely under standard SNAr conditions. The fluorine atom can, however, act as a good leaving group in SNAr reactions when the ring is sufficiently electron-deficient.[12][15]

To facilitate SNAr at the C2 position, you would first need to introduce a strong electron-withdrawing group, such as a nitro (-NO₂) or a carbonyl group, at the C4 or C6 position.

G Start This compound (Electron-Rich) EAS Electrophilic Aromatic Substitution (e.g., Nitration) Start->EAS SNAr Nucleophilic Aromatic Substitution (Nu⁻) Start->SNAr Direct Attack Activated Intermediate with EWG (e.g., Nitro group at C4/C6) EAS->Activated Activated->SNAr Product Fluorine Displaced Product SNAr->Product NoReaction No Reaction SNAr->NoReaction

Hypothetical Strategy for SNAr:

  • Nitration: Selectively nitrate this compound at the C4 position using the methods described in the EAS section. This introduces a powerful electron-withdrawing group para to the fluorine atom.

  • SNAr Reaction: Treat the resulting 2-fluoro-4-nitro-3-methoxyphenol with a suitable nucleophile (e.g., sodium methoxide in methanol) at elevated temperatures. The electron-withdrawing nitro group will stabilize the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the fluoride ion.[15]

This multi-step approach transforms the electron-rich phenol into an electron-poor system, enabling the desired SNAr reaction.

Summary Table of Regioselectivity

Reaction TypePrimary Reactive Site(s)Key Control FactorsCommon Issues
Electrophilic Aromatic SubstitutionC4, C6Steric hindrance of electrophile, solvent polarity, temperatureMixture of isomers
O-AlkylationPhenolic OxygenPolar aprotic solvent, moderate base (e.g., K₂CO₃)C-alkylation side products
Directed Ortho-Metalation (DoM)C6 (after OH protection)Protection of -OH, low temperature (-78°C), choice of organolithium reagentIncomplete reaction, side reactions
Nucleophilic Aromatic SubstitutionC2 (Fluorine)Requires prior installation of a strong electron-withdrawing group at C4 or C6No reaction on parent molecule

References

Technical Support Center: Optimizing Etherification of 2-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of 2-fluoro-3-methoxyphenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of their etherification reactions involving this specific substituted phenol. Here, we address common challenges and provide in-depth, evidence-based solutions.

I. Understanding the Core Reaction: Williamson Ether Synthesis

The etherification of this compound is typically achieved through the Williamson ether synthesis. This robust and versatile method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide to form an ether.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The General Mechanism

The process begins with the deprotonation of the phenolic hydroxyl group of this compound by a suitable base to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group to form the desired ether.[2][4]

Williamson_Ether_Synthesis phenol This compound (Ar-OH) phenoxide Phenoxide Ion (Ar-O⁻) phenol->phenoxide Deprotonation base Base (B:) base->phenoxide ether Aryl Ether (Ar-O-R) phenoxide->ether SN2 Attack alkyl_halide Alkyl Halide (R-X) alkyl_halide->ether salt Salt (B-H⁺ + X⁻)

Caption: General workflow of the Williamson ether synthesis.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during the etherification of this compound, providing explanations and actionable solutions.

Issue 1: Low or No Product Formation

Question: My reaction is not proceeding, and I'm recovering mostly unreacted this compound. What's going wrong?

Answer: This is a common issue often stemming from incomplete deprotonation of the phenol.

Causality: The Williamson ether synthesis is contingent on the formation of the phenoxide nucleophile. If the chosen base is not strong enough to deprotonate the phenol effectively, the reaction will not proceed.

Troubleshooting Protocol:

  • Evaluate Base Strength:

    • Mild Bases (e.g., K₂CO₃, Cs₂CO₃): These are often sufficient for aryl ethers.[5] However, the electron-withdrawing nature of the fluorine atom on the aromatic ring can influence the acidity of the phenol.

    • Stronger Bases (e.g., NaOH, KOH): If incomplete deprotonation is suspected, switching to a stronger base can significantly improve the yield.[6]

    • Very Strong Bases (e.g., NaH, KH): These are highly effective for deprotonating alcohols and can be used when other bases fail.[3][5] However, they are potent reagents and should be handled with care as they can increase the likelihood of side reactions.[6]

  • Optimize Reaction Conditions:

    • Temperature: Typical Williamson ether syntheses are conducted between 50-100 °C.[1][2] If the reaction is sluggish, a moderate increase in temperature can enhance the reaction rate.

    • Reaction Time: These reactions are typically complete within 1 to 8 hours.[2] Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time.

BaseStrengthTypical SolventsKey Considerations
K₂CO₃, Cs₂CO₃ MildAcetonitrile, DMFGood for general aryl ether synthesis.[5]
NaOH, KOH StrongAcetonitrile, DMF, DMSOMore effective for less acidic phenols.[6]
NaH, KH Very StrongTHF, DMF, DMSOUse when other bases are ineffective; handle with caution.[5][6]
Issue 2: Consistently Low Yields

Question: I'm getting some product, but the yield is consistently low. What are the likely causes and how can I improve it?

Answer: Low yields can be attributed to several factors, including competing side reactions and suboptimal reaction conditions.

Causality: The primary competing reactions in a Williamson ether synthesis are the E2 elimination of the alkyl halide and C-alkylation of the phenol ring.[2][6]

Troubleshooting Protocol:

  • Minimize Elimination (E2) Side Reactions:

    • Choice of Alkyl Halide: This is a critical factor. The Williamson ether synthesis works best with primary alkyl halides.[3] Secondary alkyl halides will lead to a mixture of substitution and elimination products, while tertiary alkyl halides will almost exclusively undergo elimination.[3][6]

    • Leaving Group: The nature of the leaving group can also influence the reaction. Good leaving groups (e.g., I⁻ > Br⁻ > Cl⁻) will facilitate the SN2 reaction.

  • Address C-Alkylation:

    • Alkali phenoxides can sometimes undergo alkylation at the carbon atoms of the aromatic ring in addition to the desired O-alkylation.[5]

    • Solvent Choice: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally preferred as they can accelerate the SN2 reaction rate.[2][6] Protic solvents can solvate the phenoxide ion, reducing its nucleophilicity.[6]

  • Consider Phase Transfer Catalysis:

    • The use of a phase transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide) or a crown ether (e.g., 18-crown-6), can enhance the solubility and reactivity of the phenoxide, leading to improved yields.[2]

Troubleshooting_Low_Yield start Low Yield Observed check_halide Check Alkyl Halide Structure start->check_halide primary Primary Halide? check_halide->primary use_primary Use Primary Alkyl Halide primary->use_primary Yes secondary_tertiary Secondary/Tertiary Halide primary->secondary_tertiary No check_solvent Evaluate Solvent use_primary->check_solvent secondary_tertiary->use_primary aprotic Polar Aprotic Solvent? check_solvent->aprotic use_aprotic Switch to DMF, DMSO, or Acetonitrile aprotic->use_aprotic No consider_ptc Consider Phase Transfer Catalyst aprotic->consider_ptc Yes use_aprotic->consider_ptc protic Protic Solvent Used protic->use_aprotic optimized Optimized Yield consider_ptc->optimized

Caption: Decision-making workflow for troubleshooting low yields.

Issue 3: Difficulty with Product Purification

Question: My reaction seems to work, but I'm having trouble isolating a pure product. What are the likely impurities and how can I remove them?

Answer: Purification challenges often arise from unreacted starting materials and side products.

Causality: The presence of unreacted this compound, the alkyl halide, and any side products (from elimination or C-alkylation) can complicate the purification process.

Troubleshooting Protocol:

  • Initial Work-up:

    • After the reaction is complete, a standard aqueous work-up is typically performed. This involves quenching the reaction, extracting the product into an organic solvent, and washing the organic layer.

    • A wash with a dilute aqueous base (e.g., NaOH) can help remove any unreacted this compound by converting it to its water-soluble phenoxide salt.

  • Chromatography:

    • Column chromatography is often the most effective method for separating the desired ether from closely related impurities.

    • A gradient elution with a non-polar solvent system (e.g., hexanes/ethyl acetate) is typically effective.

  • Recrystallization:

    • If the product is a solid, recrystallization from an appropriate solvent can be a highly effective purification technique.

Experimental Protocol: General Procedure for Etherification of this compound

This is a general guideline and may require optimization for specific alkyl halides.

  • Deprotonation:

    • To a solution of this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, acetonitrile), add the chosen base (e.g., K₂CO₃, 1.5 eq).

    • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Alkylation:

    • Add the primary alkyl halide (1.1 eq) to the reaction mixture.

    • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

III. References

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from 5

  • ChemTalk. (n.d.). Williamson Ether Synthesis. Retrieved from 4

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from 2

  • Benchchem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Retrieved from 6

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from 1

  • Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from 7

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from 3

  • Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from 8

  • Frontier Specialty Chemicals. (n.d.). This compound. Retrieved from 9

References

Technical Support Center: Troubleshooting Low Conversion Rates in 2-Fluoro-3-methoxyphenol Suzuki Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with substrates like 2-Fluoro-3-methoxyphenol. Due to its unique electronic and steric properties, this molecule can present specific hurdles to achieving high conversion rates. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific, observable problems you might be facing during your reaction. We will explore the root causes and provide actionable solutions.

Q1: My reaction shows very low or no conversion of the starting material. Where should I begin my investigation?

This is the most common issue and often stems from fundamental setup errors or reagent quality. Before exploring more complex variables, it's crucial to validate the basics. The oxidative addition of the palladium catalyst to the C-X bond is often the rate-determining step, and for an electron-rich system like this compound, this step can be particularly sluggish.[1][2][3]

Troubleshooting Workflow: Initial Reaction Failure

Start Low / No Conversion Reagents Verify Reagent Quality & Stoichiometry Start->Reagents Atmosphere Ensure Rigorous Inert Atmosphere Start->Atmosphere Solvent Check Solvent Purity & Degassing Start->Solvent Temp Confirm Reaction Temperature Start->Temp Sub_Reagents1 Boronic acid/ester degradation? Reagents->Sub_Reagents1 Sub_Reagents2 Base quality (hygroscopic)? Reagents->Sub_Reagents2 Sub_Reagents3 Catalyst/ligand activity? Reagents->Sub_Reagents3 Sub_Atmosphere Oxygen present? Atmosphere->Sub_Atmosphere Sub_Solvent Water or oxygen contamination? Solvent->Sub_Solvent

Caption: Initial checks for a failed Suzuki reaction.

Recommended Solutions:

  • Reagent Integrity:

    • Boronic Acid/Ester: Boronic acids are susceptible to degradation, particularly protodeboronation (replacement of the B(OH)₂ group with hydrogen) and trimerization to form boroxines.[4] Use a freshly opened bottle or purify the reagent. Consider using a more stable boronate ester, like a pinacol ester, which can offer better stability.[1][5]

    • Base: Many bases used in Suzuki reactions (e.g., K₃PO₄, Cs₂CO₃) are hygroscopic. Use a freshly opened container or dry the base thoroughly in an oven before use. Absorbed water can facilitate protodeboronation.[6]

    • Catalyst and Ligand: Palladium catalysts, especially Pd(0) sources like Pd₂(dba)₃, can degrade over time.[1] Ligands, particularly electron-rich phosphines, can be sensitive to air. Use fresh, high-purity materials.

  • Reaction Atmosphere:

    • The catalytic cycle relies on a Pd(0) species, which is readily oxidized by atmospheric oxygen, leading to catalyst deactivation.[1] Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that all solvents are properly degassed. A common method is to subject the solvent to several "freeze-pump-thaw" cycles or to sparge with inert gas for at least 30 minutes.

  • Solvent Quality:

    • Use anhydrous, high-purity solvents. Trace impurities in solvents can sometimes act as catalyst poisons.[7] While some Suzuki reactions benefit from a small amount of water to help dissolve the base and facilitate transmetalation, starting with an anhydrous system and adding a controlled amount of water is preferable.[1][6]

Q2: My reaction starts but stalls after reaching 20-40% conversion. What is causing this catalyst deactivation?

Stalling is a classic sign of catalyst deactivation during the reaction. This can happen for several reasons, including the formation of inactive palladium species or product inhibition.

Recommended Solutions:

  • Ligand Selection: The electron-donating methoxy group on your phenol makes the oxidative addition step challenging. Standard ligands like triphenylphosphine (PPh₃) may not be sufficient.

    • Switch to Bulky, Electron-Rich Ligands: Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky trialkylphosphines (e.g., P(t-Bu)₃) are designed to accelerate both the oxidative addition and the subsequent reductive elimination steps, which can prevent the catalyst from stalling.[2][8] The choice of ligand is often crucial for success.[8]

  • Catalyst Precursor: If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), it must first be reduced in situ to the active Pd(0) species. This reduction process can sometimes be inefficient or lead to the formation of palladium black (inactive nanoparticles).[1]

    • Use a Pd(0) Source: Start with a dedicated Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ to ensure the active catalyst is readily available.

    • Consider Pre-catalysts: Modern pre-catalysts (e.g., Buchwald G3/G4 palladacycles) are designed for high stability and efficient generation of the active catalytic species, often providing more reproducible results.

  • Product Inhibition: In some cases, the biaryl product can coordinate strongly to the palladium center, inhibiting catalyst turnover.[9][10]

    • Adjust Ligand-to-Metal Ratio: Slightly increasing the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) can sometimes help prevent product binding and stabilize the active catalyst.

Q3: I'm observing significant amounts of side products, specifically homocoupling of my boronic acid and/or protodeboronation. How can I minimize these?

These side reactions compete with your desired cross-coupling and directly lower your yield. They are typically caused by oxygen contamination or issues with the base and solvent system.

Side ProductCommon CauseRecommended Solution
Homocoupling (Ar-B(OH)₂ → Ar-Ar) Presence of O₂ leading to oxidative formation of Pd(II), which promotes homocoupling.[1]Rigorously degas all solvents and maintain a strict inert atmosphere. Use a Pd(0) source to avoid side reactions during the initial reduction of Pd(II).
Protodeboronation (Ar-B(OH)₂ → Ar-H) Excess water or protic solvents; base-mediated decomposition.[4]Use a more stable boronate ester (e.g., pinacol, MIDA). Use an anhydrous solvent system with a carefully controlled amount of water (if needed). Employ weaker, non-hydroxide bases like K₃PO₄ or Cs₂CO₃.[11]

Experimental Protocol: Screening for Optimal Base and Solvent

To address side reactions, a small-scale screen can efficiently identify better conditions.

  • Setup: Arrange 4-6 microwave vials or small reaction tubes, each with a stir bar.

  • Reagents: To each vial, add your 2-Fluoro-3-methoxyphenyl electrophile (e.g., the triflate, 0.1 mmol), the boronic acid partner (0.12 mmol), and the Pd catalyst/ligand system (e.g., Pd₂(dba)₃, 2 mol%; SPhos, 4 mol%).

  • Variable Addition:

    • Vial 1 (Control): Add your original base (e.g., K₂CO₃, 0.2 mmol) and solvent system (e.g., Dioxane/H₂O 4:1, 1 M).

    • Vial 2: Use K₃PO₄ as the base.

    • Vial 3: Use Cs₂CO₃ as the base.

    • Vial 4: Use K₃PO₄ and a different solvent like 2-MeTHF (anhydrous).

  • Execution: Seal the vials, purge with argon, and run all reactions at the same temperature (e.g., 80-100 °C) for a set time (e.g., 4 hours).

  • Analysis: Quench the reactions and analyze a small aliquot from each by LC-MS or GC-MS to determine the ratio of product to side products.

Part 2: Frequently Asked Questions (FAQs)

This section covers broader conceptual questions to build a foundational understanding for successful Suzuki couplings with challenging substrates.

Q1: Why is this compound considered a "challenging" substrate?

The difficulty arises from a combination of electronic and steric factors:

  • Electronic Effects: The methoxy group is strongly electron-donating, which enriches the aromatic ring with electron density. This makes the crucial first step of the catalytic cycle, oxidative addition, more difficult as the palladium catalyst prefers to insert into electron-poor C-X bonds.[1][6]

  • Phenolic Proton: If the hydroxyl group is unprotected, its acidic proton can react with the base, forming a phenoxide. This phenoxide can coordinate to the palladium catalyst, potentially forming inactive species and hindering the reaction.[11] For this reason, phenols are almost always "activated" for Suzuki coupling by converting the -OH group into a better leaving group like a triflate (-OTf), tosylate (-OTs), or nonaflate (-ONf).[12][13]

  • Steric Hindrance: The ortho-fluoro substituent, while not excessively large, adds steric bulk near the reaction center, which can further slow the approach of the palladium catalyst.

Q2: How do I choose the right Palladium Catalyst and Ligand?

For an electron-rich aryl halide or triflate, the goal is to use a catalytic system that is highly active for oxidative addition.

Catalyst and Ligand Selection Guide

Substrate Electron-Rich Substrate (this compound deriv.) Challenge Slow Oxidative Addition Substrate->Challenge Solution Use Electron-Rich, Bulky Ligand Challenge->Solution Ligand_Class Recommended Ligand Classes Solution->Ligand_Class Catalyst Recommended Pd Source Solution->Catalyst Buchwald Buchwald Biarylphosphines (XPhos, SPhos, RuPhos) Ligand_Class->Buchwald High Activity Alkyl Bulky Trialkylphosphines (e.g., P(tBu)3) Ligand_Class->Alkyl Very Electron-Rich NHC N-Heterocyclic Carbenes (e.g., IPr, IMes) Ligand_Class->NHC Alternative Class Pd0 Pd(0) Sources (Pd₂(dba)₃) Catalyst->Pd0 Direct Access to Pd(0) Precat Palladacycle Pre-catalysts (e.g., XPhos-Pd-G3) Catalyst->Precat High Stability & Reproducibility

Caption: Logic for selecting a catalyst system.

  • Ligands: As mentioned, bulky, electron-rich phosphine ligands are the standard choice.[2] They increase the electron density on the palladium center, which promotes its insertion into the C-X bond. The bulkiness of the ligand also favors the final reductive elimination step, regenerating the catalyst efficiently.[2]

  • Palladium Source: While simple salts like Pd(OAc)₂ can work, they are often less efficient for difficult substrates. Using a well-defined Pd(0) source like Pd₂(dba)₃ or a modern palladacycle pre-catalyst is highly recommended for reproducibility and high activity.

Q3: What is the role of the base, and how does it affect the reaction?

The base is essential for the transmetalation step of the catalytic cycle. It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar-B(OH)₃]⁻), which then transfers its aryl group to the palladium center.

Comparison of Common Bases

BaseStrengthSolubility (Typical Solvents)Key Considerations
K₂CO₃ / Na₂CO₃ ModerateSoluble in water, poor in organicsStandard, cost-effective choice. Often requires aqueous/biphasic conditions.
K₃PO₄ StrongSlightly soluble in organicsOften gives higher yields for difficult couplings. Can be used in anhydrous conditions.[6]
Cs₂CO₃ StrongMore soluble in organics than K₃PO₄Highly effective but more expensive. The larger cation can have beneficial effects.
Organic Bases (e.g., Et₃N) WeakSoluble in organicsGenerally less effective for activating the boronic acid.[14]

The choice of base is critical. A base that is too strong or contains a nucleophilic counter-ion can lead to side reactions. For sensitive substrates, phosphate or carbonate bases are generally preferred over hydroxides.

Q4: What is the general catalytic cycle for the Suzuki reaction?

Understanding the catalytic cycle helps in diagnosing which step is failing. The cycle consists of three main stages: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 L₂Pd(0) (Active Catalyst) oa_complex L₂Pd(II)(Ar¹)(X) pd0->oa_complex Oxidative Addition trans_complex L₂Pd(II)(Ar¹)(Ar²) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar¹-Ar² trans_complex->product aryl_halide Ar¹-X aryl_halide->oa_complex boronic_acid Ar²-B(OH)₂ boronic_acid->trans_complex base Base base->trans_complex

Caption: The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.[12][15]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or carbon-triflate) bond of your this compound derivative. This is often the slow step for electron-rich systems.[15]

  • Transmetalation: The base activates the boronic acid partner, which then transfers its organic group (Ar²) to the palladium complex, displacing the halide/triflate.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) are coupled together and eliminated from the palladium center, forming the final biaryl product and regenerating the Pd(0) catalyst.[12]

References

removal of unreacted 2-Fluoro-3-methoxyphenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the dedicated technical support guide for the purification of 2-Fluoro-3-methoxyphenol. This resource is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. The presence of the fluoro, methoxy, and hydroxyl groups on the aromatic ring gives this compound unique electronic properties and reactivity, but these features can also present specific challenges during its isolation and purification.

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the removal of unreacted this compound from reaction mixtures. The methodologies and principles discussed herein are grounded in established chemical principles and validated laboratory practices to ensure reliable and reproducible results.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of this compound is fundamental to designing an effective purification strategy.

PropertyValueSource
Molecular Formula C₇H₇FO₂--INVALID-LINK--[1]
Molecular Weight 142.13 g/mol --INVALID-LINK--[1]
Appearance Solid--INVALID-LINK--
Boiling Point 130-131 °C at 36 mmHg--INVALID-LINK--
Density ~1.23 g/mL at 25 °C--INVALID-LINK--
pKa (estimated) ~8.7 - 9.3Inferred from substituted phenols[2][3]

The fluorine atom imparts a significant inductive electron-withdrawing effect, increasing the acidity of the phenolic proton compared to unsubstituted phenol.[2][4] This enhanced acidity is a key factor to exploit in liquid-liquid extraction protocols.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common challenges.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is often the first and most critical step in the purification of phenolic compounds. The strategy for this compound revolves around the reversible deprotonation of its acidic hydroxyl group.

Q1: I'm performing a basic wash (e.g., with NaOH or NaHCO₃) to remove unreacted this compound, but my product is also being extracted into the aqueous layer. What's happening?

A: This indicates that your product may also possess acidic protons or is unstable under basic conditions.

  • Causality: The phenoxide anion of this compound is highly soluble in the aqueous phase. If your desired product has acidic functional groups (e.g., other phenols, carboxylic acids), it will also be deprotonated and extracted.

  • Troubleshooting:

    • Use a Weaker Base: If your product is less acidic than this compound, switch from a strong base like NaOH to a weaker one like sodium bicarbonate (NaHCO₃). The pKa of carbonic acid is around 6.4, so NaHCO₃ will selectively deprotonate more acidic phenols.

    • pH Control: Carefully adjust the pH of the aqueous solution. A controlled pH can allow for the selective extraction of the more acidic this compound.

    • Alternative Purification: If selective extraction is not feasible, consider other purification methods like column chromatography or recrystallization.

Q2: After the basic wash and re-acidification of the aqueous layer, my recovery of this compound is low. Where could it have gone?

A: Low recovery can be due to incomplete extraction, degradation, or issues with the back-extraction step.

  • Causality:

    • Incomplete Extraction: The partitioning of the phenoxide into the aqueous layer is an equilibrium process. Insufficient mixing or an inadequate volume of the basic solution can lead to incomplete extraction.

    • Degradation: Some phenols can be susceptible to oxidation, especially under basic conditions.

    • Incomplete Re-acidification: If the pH is not sufficiently lowered during the back-extraction, the this compound will remain in its phenoxide form and will not partition back into the organic layer.

  • Troubleshooting:

    • Thorough Mixing: Ensure vigorous mixing of the organic and aqueous phases during extraction.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the basic solution for a more efficient extraction.

    • Check pH: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently acidic (pH < 2) before back-extracting with an organic solvent.

    • Work-up under Inert Atmosphere: If you suspect oxidative degradation, perform the extraction under an inert atmosphere (e.g., nitrogen or argon).

Q3: I'm observing a persistent emulsion during my liquid-liquid extraction. How can I break it?

A: Emulsions are common when dealing with complex reaction mixtures containing surfactants or finely divided solids.

  • Causality: Emulsions are stabilized by substances that lower the interfacial tension between the two liquid phases.

  • Troubleshooting:

    • Add Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.

    • Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and spinning for a few minutes can effectively separate the layers.

    • Filtration through Celite®: Passing the emulsified mixture through a pad of Celite® or glass wool can help to break up the emulsion.

Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. Due to its polar nature, this compound requires careful selection of the stationary and mobile phases.

Q1: My this compound is streaking or tailing on the silica gel column. How can I improve the peak shape?

A: Tailing is a common issue with polar compounds on silica gel, often due to strong interactions with the stationary phase.

  • Causality: The acidic proton of the phenol can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[5]

  • Troubleshooting:

    • Add an Acidic Modifier: Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent. This will protonate the silanol groups and reduce their interaction with your compound.

    • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase like diol or C18 (in reversed-phase mode).

    • Deactivate the Silica Gel: Pre-treat the silica gel with a base like triethylamine to neutralize the acidic sites before running the column.[5]

Q2: I'm having difficulty separating this compound from a byproduct with a very similar Rf value on TLC. What can I do?

A: Fine-tuning the mobile phase composition is key to resolving compounds with similar polarities.

  • Causality: The selectivity of the separation is highly dependent on the composition of the mobile phase.

  • Troubleshooting:

    • Solvent System Screening: Use Thin Layer Chromatography (TLC) to screen a variety of solvent systems. Try different combinations of non-polar (e.g., hexane, toluene) and polar (e.g., ethyl acetate, acetone, dichloromethane) solvents.[6][7]

    • Gradient Elution: Instead of an isocratic (constant solvent composition) elution, use a solvent gradient. Start with a less polar solvent system and gradually increase the polarity. This can improve the separation of closely eluting compounds.

    • Alternative Chromatography Modes: If normal-phase chromatography is not providing adequate separation, consider reversed-phase chromatography or Hydrophilic Interaction Chromatography (HILIC).

Q3: My compound seems to be decomposing on the silica gel column. How can I prevent this?

A: Some compounds are sensitive to the acidic nature of silica gel and can degrade during chromatography.

  • Causality: The acidic surface of silica gel can catalyze decomposition reactions for sensitive molecules.

  • Troubleshooting:

    • Deactivate the Silica Gel: As mentioned previously, neutralizing the silica gel with a base can prevent acid-catalyzed degradation.

    • Use an Alternative Stationary Phase: Alumina or other less acidic stationary phases are good alternatives.

    • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to minimize the time your compound is in contact with the silica gel.

Recrystallization

Recrystallization is an excellent technique for obtaining highly pure solid compounds. The key is to find a suitable solvent or solvent system.

Q1: I'm struggling to find a single solvent that is suitable for the recrystallization of this compound.

A: It is common for a single solvent not to meet the ideal criteria for recrystallization (high solubility when hot, low solubility when cold). A two-solvent system is often the solution.

  • Causality: The polarity of this compound may lead to it being too soluble in polar solvents and not soluble enough in non-polar solvents, even at elevated temperatures.

  • Troubleshooting:

    • Two-Solvent Recrystallization:

      • Dissolve the compound in a minimum amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.

      • Slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid.

      • Add a few drops of the "good" solvent until the solution becomes clear again.

      • Allow the solution to cool slowly to induce crystallization.

    • Common Solvent Systems to Screen:

      • Toluene/Hexane

      • Ethyl Acetate/Hexane

      • Acetone/Water

      • Ethanol/Water

Q2: My compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the compound.

  • Causality: The solute is supersaturated but does not have the proper conditions to form a crystal lattice.

  • Troubleshooting:

    • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.

    • Use More Solvent: The concentration of the solute may be too high. Add more of the "good" solvent and reheat to dissolve everything before attempting to cool again.

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the surface of the solution. This can provide a nucleation site for crystal growth.

    • Seed Crystals: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction for Removal of this compound

This protocol is designed for the removal of unreacted this compound from a reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of a 1 M aqueous sodium bicarbonate (NaHCO₃) solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure buildup.

  • Allow the layers to separate. The top layer is typically the organic phase, and the bottom is the aqueous phase (confirm by adding a drop of water).

  • Drain the lower aqueous layer.

  • Repeat the extraction of the organic layer with fresh 1 M NaHCO₃ solution two more times.

  • Combine the aqueous extracts. This contains the sodium salt of this compound.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified product.

  • (Optional) To recover the this compound, cool the combined aqueous extracts in an ice bath and acidify to pH < 2 with concentrated HCl.

  • Extract the acidified aqueous solution with three portions of ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to recover the this compound.

Protocol 2: Flash Column Chromatography

This protocol provides a general procedure for the purification of a reaction mixture containing this compound using silica gel.

  • Solvent System Selection: Use TLC to determine an appropriate eluent. A good starting point is a mixture of hexane and ethyl acetate. Adjust the ratio to achieve an Rf value of ~0.2-0.3 for the this compound. For example, start with 20% ethyl acetate in hexane and increase the polarity as needed.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica bed.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is required, gradually increase the proportion of the more polar solvent.

  • Fraction Collection: Collect fractions in test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify those containing the purified this compound.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting Logic for Liquid-Liquid Extraction

LLE_Troubleshooting start Start LLE issue Issue Encountered? start->issue product_loss Product in Aqueous Layer? issue->product_loss Yes low_recovery Low Recovery of Phenol? issue->low_recovery Yes emulsion Persistent Emulsion? issue->emulsion Yes end Purification Successful issue->end No weaker_base Use Weaker Base (NaHCO3) product_loss->weaker_base Yes ph_control Precise pH Control product_loss->ph_control Consider alt_method Consider Chromatography/Recrystallization product_loss->alt_method If necessary thorough_mixing Ensure Vigorous Mixing low_recovery->thorough_mixing Check multiple_extractions Perform Multiple Extractions low_recovery->multiple_extractions Implement check_ph Verify Acidification (pH < 2) low_recovery->check_ph Verify add_brine Add Saturated Brine emulsion->add_brine Try First centrifuge Centrifuge the Mixture emulsion->centrifuge If Persistent celite_filter Filter through Celite® emulsion->celite_filter Alternative weaker_base->end ph_control->end alt_method->end thorough_mixing->end multiple_extractions->end check_ph->end add_brine->end centrifuge->end celite_filter->end

Caption: Troubleshooting workflow for LLE.

Workflow for Column Chromatography Optimization

Column_Chromatography_Optimization start Start Column Chromatography problem Problem Observed? start->problem tailing Peak Tailing/Streaking? problem->tailing Yes poor_separation Poor Separation? problem->poor_separation Yes decomposition Compound Decomposition? problem->decomposition Yes success Successful Separation problem->success No add_acid Add Acidic Modifier to Eluent tailing->add_acid Solution 1 alt_stationary_phase Use Alternative Stationary Phase (Alumina, Diol, C18) tailing->alt_stationary_phase Solution 2 deactivate_silica Deactivate Silica with Base tailing->deactivate_silica Solution 3 screen_solvents Screen More Solvent Systems via TLC poor_separation->screen_solvents Action 1 gradient_elution Use Gradient Elution poor_separation->gradient_elution Action 2 alt_chrom_mode Consider RP-HPLC or HILIC poor_separation->alt_chrom_mode Action 3 deactivate_silica2 Deactivate Silica with Base decomposition->deactivate_silica2 Option 1 alt_stationary_phase2 Use Alumina or Bonded Phase decomposition->alt_stationary_phase2 Option 2 fast_chrom Run Flash Chromatography decomposition->fast_chrom Option 3 add_acid->success alt_stationary_phase->success deactivate_silica->success screen_solvents->success gradient_elution->success alt_chrom_mode->success deactivate_silica2->success alt_stationary_phase2->success fast_chrom->success

Caption: Optimization of column chromatography.

References

Technical Support Center: Stability of 2-Fluoro-3-methoxyphenol Under Basic Reaction Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on the stability of 2-Fluoro-3-methoxyphenol in basic reaction environments. Understanding the reactivity of this versatile building block is crucial for successful synthetic outcomes.

Introduction: Understanding the

Reactivity of this compound

This compound is a valuable intermediate in organic synthesis, featuring a unique substitution pattern on the aromatic ring. Its reactivity under basic conditions is primarily governed by three key features: the acidic phenolic hydroxyl group, the electron-rich aromatic ring, and the carbon-fluorine bond. While generally stable, specific basic conditions can lead to desired transformations or unexpected side reactions. This guide will help you navigate these possibilities.

The strength of the carbon-fluorine bond is a significant factor in the overall stability of fluorinated aromatic compounds.[1] This bond is the strongest single bond in organic chemistry, which often enhances metabolic and thermal stability.[1] However, the high electronegativity of fluorine can also influence the reactivity of the aromatic ring.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter when using this compound under basic conditions, presented in a question-and-answer format.

Question 1: My O-alkylation of this compound is giving low yields and multiple unexpected products. What could be the cause?

Answer: Low yields and side products in O-alkylation reactions (such as the Williamson ether synthesis) with this compound can stem from several factors. A common issue is competition between the desired O-alkylation and other potential reactions.

  • C-Alkylation: The phenoxide ion of this compound is an ambident nucleophile, meaning it can react at the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation at the positions activated by the hydroxyl and methoxy groups can occur, especially with more reactive alkylating agents.

  • Elimination: If you are using a secondary or tertiary alkyl halide as your alkylating agent, base-catalyzed elimination to form an alkene can be a significant competing reaction.[2]

  • Solvent Effects: The choice of solvent can influence the reaction outcome. Polar aprotic solvents like DMF or DMSO generally favor SN2 reactions and can enhance the rate of O-alkylation.[3]

Troubleshooting Steps:

  • Choice of Base and Alkylating Agent: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation of the phenol.[4] Opt for primary alkyl halides to minimize competing elimination reactions.[5]

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.

  • Solvent Selection: Employ a polar aprotic solvent to favor the desired SN2 pathway for O-alkylation.[3]

Question 2: I am observing the formation of a new methoxy-substituted product and loss of the fluorine atom in my reaction. What is happening?

Answer: The loss of the fluorine atom and the introduction of a methoxy group is indicative of a Nucleophilic Aromatic Substitution (SNAr) reaction. While the C-F bond is strong, it can be susceptible to cleavage under specific conditions.

This is more likely to occur if your reaction medium contains a potent nucleophile, such as methoxide ions (CH₃O⁻). This can happen if you are using a base like potassium hydroxide (KOH) in methanol as the solvent.[6] The electron-withdrawing nature of the fluorine atom and the activating effect of the other ring substituents can make the carbon atom attached to the fluorine susceptible to nucleophilic attack.

Preventative Measures:

  • Avoid Methanol as a Solvent with Strong Bases: When using strong bases like KOH or NaOH, opt for a non-nucleophilic solvent such as THF, dioxane, or toluene to prevent the formation of alkoxide nucleophiles that can participate in SNAr.[6]

  • Use a Non-Nucleophilic Base: If possible, use a base that does not introduce a potential nucleophile into the reaction mixture, such as sodium hydride (NaH) or organic bases like DBU in an inert solvent.

Question 3: My reaction with this compound and a strong base like NaH seems sluggish. Why might this be?

Answer: Several factors could contribute to a sluggish reaction:

  • Insufficiently Anhydrous Conditions: Sodium hydride reacts violently with water. The presence of even trace amounts of water will consume the base and inhibit the complete deprotonation of the phenol. Ensure all your reagents and solvents are rigorously dried.

  • Poor Solubility: this compound or its sodium salt may have limited solubility in certain solvents, reducing the effective concentration of the reactants.

  • Steric Hindrance: While not severe, the ortho-fluoro and meta-methoxy groups may slightly hinder the approach of bulky reagents.

Optimization Strategies:

  • Ensure Anhydrous Conditions: Dry all glassware in an oven and use freshly distilled, anhydrous solvents.

  • Improve Solubility: Consider using a co-solvent or switching to a solvent in which all components are more soluble, such as DMF or DMSO.

  • Increase Temperature: Cautiously increasing the reaction temperature can help overcome the activation energy barrier. Monitor for the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the approximate pKa of the phenolic proton in this compound?

CompoundpKa
Phenol~10.0
4-Fluorophenol9.89[7]
This compound (Estimated) 9.5 - 9.8

Q2: Is the methoxy group stable under basic conditions?

A2: Yes, the methoxy (ether) group in this compound is generally very stable under basic conditions. Ether cleavage is typically an acid-catalyzed process and requires harsh conditions with strong acids like HBr or HI.[8][9] Basic reagents are not effective at cleaving the C-O bond of the methoxy group.

Q3: Can I use organic bases like triethylamine (Et₃N) or DBU with this compound?

A3: Yes, organic bases can be used.

  • Triethylamine (Et₃N): As a relatively weak base (pKa of conjugate acid ~10.7), triethylamine is suitable for reactions where only a mild base is required, such as in certain protection group manipulations or as an acid scavenger. It is generally not strong enough to completely deprotonate the phenol.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a strong, non-nucleophilic base (pKa of conjugate acid ~13.5) and is very effective for promoting reactions that require deprotonation of the phenol, such as O-alkylation. Its non-nucleophilic character makes it a good choice to avoid SNAr reactions.

Q4: Under what conditions is the fluorine atom most likely to be displaced?

A4: The fluorine atom is most susceptible to nucleophilic aromatic substitution (SNAr) under the following conditions:

  • Presence of a strong nucleophile: Alkoxides (like methoxide or ethoxide), amides, and thiolates are potent nucleophiles that can displace the fluoride.

  • High temperatures: Increased temperature can provide the necessary activation energy for the SNAr reaction.

  • Polar aprotic solvents: Solvents like DMSO and DMF can stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr reaction, thus accelerating the rate.

Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound using NaH

This protocol provides a general method for the Williamson ether synthesis, minimizing potential side reactions.

Materials:

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise, ensuring the temperature does not exceed 5 °C. Hydrogen gas will be evolved.

  • Stir the mixture at 0 °C for 30 minutes after the addition is complete.

  • Slowly add the alkyl halide (1.1 eq) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Stability Test of this compound with KOH in Methanol

This protocol can be used to assess the potential for SNAr.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Methanol (reagent grade)

  • Internal standard (e.g., naphthalene or durene)

  • Deuterated chloroform (CDCl₃) for NMR analysis

Procedure:

  • Prepare a stock solution of this compound and an internal standard in methanol.

  • In a separate vial, dissolve KOH (e.g., 2.0 eq) in methanol.

  • At room temperature, add the KOH solution to the solution of this compound.

  • Monitor the reaction over time by taking aliquots, quenching with a mild acid (e.g., dilute HCl), and analyzing by GC-MS or ¹H NMR and ¹⁹F NMR to observe the disappearance of the starting material and the appearance of any new products.

  • The formation of a product with a mass corresponding to 3-methoxycatechol would suggest that SNAr has occurred.

Visualizing Reaction Pathways

Stability_Pathways cluster_start This compound cluster_conditions Basic Conditions cluster_products Potential Reaction Pathways Start This compound Deprotonation Phenoxide Intermediate Start->Deprotonation Deprotonation Base Base (e.g., NaH, KOH, DBU) O_Alkylation O-Alkylated Product (Desired) Deprotonation->O_Alkylation + Alkyl Halide (R-X) (Williamson Ether Synthesis) SNAr SNAr Product (Side Reaction) Deprotonation->SNAr + Nucleophile (e.g., MeO⁻) High Temp.

Caption: Potential reaction pathways of this compound under basic conditions.

Troubleshooting_Workflow Start Experiment with this compound under basic conditions Problem Identify Issue Start->Problem Low_Yield Low Yield / Multiple Products Problem->Low_Yield Low Yield? Fluorine_Loss Loss of Fluorine / SNAr Problem->Fluorine_Loss Fluorine Loss? Sluggish_Reaction Sluggish Reaction Problem->Sluggish_Reaction Slow Reaction? Solution_Low_Yield Optimize Base/Alkylating Agent Control Temperature Change Solvent Low_Yield->Solution_Low_Yield Solution_SNAr Avoid Nucleophilic Solvents (e.g., MeOH) Use Non-Nucleophilic Base (e.g., NaH, DBU) Fluorine_Loss->Solution_SNAr Solution_Sluggish Ensure Anhydrous Conditions Improve Solubility Increase Temperature Cautiously Sluggish_Reaction->Solution_Sluggish

Caption: A troubleshooting workflow for common issues in reactions with this compound.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-Fluoro-3-methoxyphenol for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorophenols in Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of modern drug design.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—allow for the fine-tuning of a molecule's physicochemical and pharmacokinetic profile.[3][4] Fluorine substitution can enhance metabolic stability, modulate acidity (pKa), increase membrane permeability, and improve binding affinity to biological targets.[1][5][6]

Among the vast arsenal of fluorinated building blocks, fluorophenols are particularly valuable scaffolds.[7][8] They offer a reactive hydroxyl group for further functionalization alongside the benefits of aromatic fluorination. This guide provides an in-depth comparison of the chemical reactivity of 2-Fluoro-3-methoxyphenol against other common fluorophenols. We will dissect how the interplay between the fluoro and methoxy substituents dictates its behavior in key synthetic transformations, providing researchers, chemists, and drug development professionals with predictive insights for their work.

The Subject of Analysis: this compound

This compound (CAS: 447462-87-5) presents a unique substitution pattern on the phenolic ring.[9][10] The substituents are positioned meta to each other, creating a distinct electronic environment that influences the reactivity of the hydroxyl group, the aromatic ring, and the fluorine atom itself. Understanding these influences is critical for predicting reaction outcomes and designing efficient synthetic routes.

Comparative Reactivity Analysis

The reactivity of a substituted phenol is primarily governed by the electronic effects (inductive and resonance) of its substituents. In this compound, we have:

  • Fluorine (-F): Exhibits a strong electron-withdrawing inductive effect (-I) and a weak electron-donating resonance effect (+R). The -I effect typically dominates.

  • Methoxy (-OCH₃): Shows a weak electron-withdrawing inductive effect (-I) but a strong electron-donating resonance effect (+R). The +R effect is dominant.

  • Hydroxyl (-OH): A strongly activating, electron-donating group (+R > -I).

The following diagram illustrates the primary electronic forces at play.

Caption: Electronic substituent effects in this compound.

Acidity (pKa)

The acidity of a phenol is determined by the stability of its conjugate base, the phenoxide ion. Electron-withdrawing groups stabilize the negative charge, increasing acidity (lowering pKa).

  • Simple Fluorophenols: The pKa values for ortho, meta, and para-fluorophenol are approximately 8.7, 9.3, and 9.9, respectively.[11][12] The ortho-isomer is the most acidic due to the proximity of the highly electronegative fluorine, which exerts a powerful inductive effect to stabilize the resulting phenoxide ion.[13] This effect diminishes with distance, making the para-isomer the least acidic among the three.[13]

  • This compound: The methoxy group, being strongly electron-donating through resonance, generally decreases acidity (increases pKa) by destabilizing the phenoxide anion. However, its position meta to the hydroxyl group means its strong +R effect does not directly influence the oxygen atom. Its primary influence is a weak -I effect. Therefore, the acidity of this compound will be dominated by the strong -I effect of the fluorine at the ortho position.

Prediction: The pKa of this compound is expected to be slightly higher (less acidic) than that of 2-fluorophenol (pKa ≈ 8.7) due to the weak destabilizing influence of the meta-methoxy group, but significantly lower (more acidic) than phenol (pKa ≈ 10.0).

CompoundSubstituent PositionsKey Electronic Effects on AcidityExperimental pKa
Phenol-Reference~10.0
2-Fluorophenol2-FStrong -I effect stabilizes phenoxide~8.7[12][14]
3-Fluorophenol3-FModerate -I effect~9.3[11]
4-Fluorophenol4-FWeak -I effect~9.9[11][12]
This compound 2-F, 3-OCH₃Strong -I from F (stabilizing); weak -I from OCH₃ (stabilizing)Predicted: ~8.8-9.0
Electrophilic Aromatic Substitution (EAS)

The hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions.[15] In this compound, positions 4, 6 (ortho/para to -OH) and 5 (ortho to -OCH₃, meta to -F) are the potential sites for substitution.

  • Directing Effects:

    • -OH group: Strongly directs to positions 4 and 6.

    • -OCH₃ group: Strongly directs to positions 2 (blocked), 4, and 5.

    • -F group: Weakly directs ortho/para (positions 1 and 3, both blocked). It also deactivates the ring through its -I effect.[16]

The directing effects of the -OH and -OCH₃ groups are synergistic, strongly activating position 4. Position 6 is also strongly activated by the -OH group. Position 5 is activated by the methoxy group but is sterically hindered. Therefore, electrophilic attack is most likely to occur at positions 4 and 6.

Comparison: Compared to 2-fluorophenol, which would primarily yield substitution at positions 4 and 6, this compound is expected to be more reactive due to the additional activating methoxy group. The regioselectivity will be a mixture of 4- and 6-substituted products, with the precise ratio depending on the steric bulk of the electrophile and reaction conditions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions involve the displacement of a leaving group (often a halide) on an aromatic ring by a nucleophile.[17] This reaction is facilitated by strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).[18]

  • Reactivity of Fluorine: In the context of SNAr, fluorine is often the best leaving group among the halogens. Its high electronegativity strongly polarizes the C-F bond and stabilizes the Meisenheimer complex, lowering the activation energy of the rate-determining nucleophilic addition step.[19]

  • This compound: For SNAr to occur with fluorine as the leaving group, the ring must be activated by electron-withdrawing groups. However, both the -OH and -OCH₃ groups are strong electron-donating groups by resonance. This electron donation destabilizes the Meisenheimer complex, making traditional SNAr at the C2 position extremely unfavorable.

O-H Bond Dissociation Enthalpy (BDE)

The O-H BDE is the energy required to homolytically cleave the O-H bond, forming a phenoxyl radical.[21] A lower BDE is characteristic of better antioxidant activity, as the molecule can more readily donate a hydrogen atom to neutralize free radicals.[22] BDE is influenced by the stability of the resulting phenoxyl radical.

  • Substituent Effects: Electron-donating groups, particularly at the ortho and para positions, stabilize the phenoxyl radical through resonance, thereby lowering the O-H BDE.[23][24]

  • This compound: The methoxy group at the meta position offers minimal resonance stabilization to the phenoxyl radical. The ortho-fluoro group, with its strong -I effect, is expected to slightly destabilize the radical, potentially increasing the BDE relative to phenol.

Comparison: The O-H BDE of this compound is predicted to be higher than that of phenols with electron-donating groups in para positions (like 4-methoxyphenol) but comparable to or slightly higher than phenol itself.

CompoundKey Effects on Phenoxyl Radical StabilityPredicted Relative O-H BDE
PhenolReferenceBaseline
4-MethoxyphenolStrong +R stabilizationLower
4-FluorophenolWeak +R stabilization, weak -I destabilizationSlightly Lower/Similar
This compound Weak -I destabilization from both F and OCH₃Higher

Experimental Protocol: Comparative Bromination of Fluorophenols (EAS)

This protocol describes a method to compare the reactivity and regioselectivity of this compound against 2-fluorophenol in an electrophilic aromatic substitution reaction.

Objective: To qualitatively assess the relative reaction rates and product distributions of bromination.

Causality: Bromination is a classic EAS reaction. Using a mild solvent like acetic acid and avoiding a Lewis acid catalyst prevents over-reaction.[15] The reaction progress can be monitored by TLC, and the product distribution can be analyzed by ¹H NMR or GC-MS, providing a direct comparison of how the methoxy group influences the outcome.

Caption: Workflow for comparative electrophilic bromination.

Step-by-Step Methodology:

  • Preparation: In two separate round-bottom flasks equipped with magnetic stirrers, dissolve equimolar amounts (e.g., 1.0 mmol) of 2-fluorophenol (Flask 1) and this compound (Flask 2) in 5 mL of glacial acetic acid.

  • Cooling: Place both flasks in an ice-water bath and stir for 10 minutes until the internal temperature reaches 0-5°C.

  • Reagent Addition: Prepare a solution of bromine (1.0 mmol, 1.0 equivalent) in 2 mL of glacial acetic acid. Add this solution dropwise and simultaneously to both flasks over 15 minutes. Ensure the temperature remains below 10°C.

  • Reaction Monitoring: After the addition is complete, allow the reactions to stir at 0-5°C. Take small aliquots from each reaction mixture at t = 5, 15, 30, and 60 minutes and spot them on a silica gel TLC plate. Elute with a suitable solvent system (e.g., 20% ethyl acetate in hexanes) to monitor the consumption of starting material and the formation of products.

  • Quenching: After 60 minutes (or once TLC indicates consumption of the starting material in the more reactive flask), pour each reaction mixture into 20 mL of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted bromine.

  • Workup: Transfer the quenched mixtures to separatory funnels and extract with ethyl acetate (3 x 15 mL). Combine the organic layers for each reaction, wash with saturated sodium bicarbonate solution and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product mixtures by ¹H NMR and GC-MS. Compare the conversion rates (by integrating starting material vs. product peaks in NMR) and the regioselectivity (by identifying the different brominated isomers formed).

Conclusion

This compound is a nuanced building block whose reactivity profile is a composite of its three distinct substituents.

  • It is a moderately strong acid , more acidic than phenol, with its pKa dominated by the ortho-fluoro substituent.

  • It is highly activated towards electrophilic aromatic substitution , likely more so than simple fluorophenols, with substitution directed primarily to the C4 and C6 positions.

  • It is deactivated and a poor substrate for classical nucleophilic aromatic substitution due to the presence of electron-donating groups.

  • Its O-H bond dissociation enthalpy is likely comparable to or slightly higher than that of phenol, suggesting it is not an exceptional radical-scavenging antioxidant.

This guide provides a predictive framework based on established chemical principles. Experimental validation, as outlined in the provided protocol, is essential for confirming these behaviors and successfully integrating this versatile molecule into complex synthetic programs.

References

A Comparative Guide to 2-Fluoro-3-methoxyphenol and 2-Fluoro-5-methoxyphenol in Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the strategic selection of building blocks is paramount. Substituted phenols are a critical class of intermediates, prized for their utility in forming diaryl ethers, a common motif in biologically active molecules. The introduction of fluorine into these structures can profoundly influence their physicochemical properties, including metabolic stability and binding affinity. This guide provides an in-depth comparison of two isomeric fluorinated phenols, 2-fluoro-3-methoxyphenol and 2-fluoro-5-methoxyphenol, in the context of their performance in common coupling reactions. While direct, side-by-side comparative studies are not extensively documented in the literature, this guide will leverage fundamental principles of organic chemistry to predict and rationalize their differential reactivity, offering a valuable resource for reaction design and optimization.

Unraveling the Isomeric Puzzle: Electronic and Steric Divergence

The subtle shift in the position of the methoxy group between this compound and 2-fluoro-5-methoxyphenol creates a significant divergence in their electronic and steric profiles. These differences are the primary determinants of their reactivity in coupling reactions.

This compound: In this isomer, the fluorine atom is positioned ortho to the hydroxyl group, while the methoxy group is in the meta position.

  • Electronic Effects: The fluorine atom exerts a powerful electron-withdrawing inductive effect (-I) due to its high electronegativity. This effect dominates over its weaker electron-donating resonance effect (+M). The meta-positioned methoxy group has a less pronounced electronic influence on the hydroxyl group's reactivity. Its primary contribution is a moderate inductive electron-withdrawing effect.

  • Steric Effects: The ortho-fluorine atom introduces steric hindrance around the hydroxyl group, which can impede the approach of bulky reagents or catalysts.

2-Fluoro-5-methoxyphenol: Here, the fluorine atom remains ortho to the hydroxyl group, but the methoxy group is now in the para position.

  • Electronic Effects: The ortho-fluorine maintains its strong -I effect. However, the para-methoxy group is a potent electron-donating group through resonance (+M), which significantly outweighs its inductive electron-withdrawing effect. This strong +M effect increases the electron density of the aromatic ring and, crucially, the nucleophilicity of the phenoxide anion formed under basic conditions.

  • Steric Effects: Similar to its isomer, the ortho-fluorine presents steric bulk around the hydroxyl moiety.

dot graph TD { subgraph this compound A[OH] --> B((C)); B --> C((C-F)); C --> D((C)); D --> E((C-OCH3)); E --> F((C)); F --> B; end subgraph 2-Fluoro-5-methoxyphenol G[OH] --> H((C)); H --> I((C-F)); I --> J((C)); J --> K((C)); K --> L((C-OCH3)); L --> H; end }

Caption: Isomeric structures of this compound and 2-fluoro-5-methoxyphenol.

Performance in Key Coupling Reactions: A Predictive Analysis

The aforementioned electronic and steric differences will manifest in varying performance in common C-O and C-C bond-forming reactions.

Ullmann Condensation: Forging Diaryl Ethers

The Ullmann condensation is a classic copper-catalyzed reaction for the synthesis of diaryl ethers from a phenol and an aryl halide.[1] The reaction typically proceeds via the formation of a copper phenoxide intermediate.

Predicted Reactivity:

  • 2-Fluoro-5-methoxyphenol is predicted to be the more reactive of the two isomers in Ullmann-type couplings. The strong electron-donating resonance effect of the para-methoxy group enhances the nucleophilicity of the corresponding phenoxide, facilitating the displacement of the halide on the coupling partner.[2]

  • This compound , lacking this strong electron-donating group, will form a less nucleophilic phenoxide, likely resulting in slower reaction rates and potentially requiring more forcing conditions.

PrecursorPredicted Relative ReactivityRationale
This compoundLowerLess nucleophilic phenoxide due to the absence of a strong electron-donating group.
2-Fluoro-5-methoxyphenolHigherMore nucleophilic phenoxide due to the +M effect of the para-methoxy group.

dot graph TD { A[Phenol] --> B{Base}; B --> C[Phenoxide]; C --> D{Cu(I) Catalyst}; D --> E[Copper Phenoxide]; F[Aryl Halide] --> G{Oxidative Addition}; E --> G; G --> H[Cu(III) Intermediate]; H --> I{Reductive Elimination}; I --> J[Diaryl Ether]; I --> D; }

Caption: Generalized catalytic cycle for the Ullmann condensation.

Suzuki-Miyaura Coupling: The Power of Palladium

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction that can be adapted for C-O bond formation, typically by first converting the phenol to a triflate or other suitable leaving group.[3][4]

Predicted Reactivity (as triflates):

When converted to their corresponding triflates, the electronic effects of the substituents on the aromatic ring become critical for the oxidative addition step to the palladium(0) catalyst.

  • The triflate of This compound is expected to be more reactive. The combined electron-withdrawing effects of the ortho-fluorine and the triflate group will make the aryl ring more electron-deficient, facilitating oxidative addition.

  • The triflate of 2-fluoro-5-methoxyphenol will experience the counteracting electron-donating effect of the para-methoxy group, which can slow down the oxidative addition step.

Precursor (as triflate)Predicted Relative ReactivityRationale
This compound triflateHigherMore electron-deficient ring facilitates oxidative addition.
2-Fluoro-5-methoxyphenol triflateLowerElectron-donating para-methoxy group can hinder oxidative addition.

dot graph TD { A[Aryl Triflate] --> B{Pd(0)L2}; B --> C[Oxidative Addition]; C --> D[Ar-Pd(II)-OTf(L2)]; E[Boronic Acid] --> F{Base}; F --> G[Boronate]; G --> H{Transmetalation}; D --> H; H --> I[Ar-Pd(II)-Ar'(L2)]; I --> J{Reductive Elimination}; J --> K[Biaryl]; J --> B; }

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling of an aryl triflate.

Buchwald-Hartwig Amination: A Modern Approach to C-N and C-O Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling for the formation of C-N and C-O bonds.[5] Similar to the Suzuki-Miyaura reaction, phenols are often activated as triflates or other pseudo-halides.

Predicted Reactivity (as triflates):

The same principles that govern the Suzuki-Miyaura coupling apply here. The rate-determining step is often the oxidative addition of the aryl triflate to the palladium(0) complex.

  • The triflate of This compound is anticipated to undergo faster oxidative addition due to the more electron-poor nature of the aromatic ring.

  • The triflate of 2-fluoro-5-methoxyphenol will likely exhibit slower reactivity in the oxidative addition step due to the electron-donating para-methoxy group.

Experimental Protocols: A Starting Point for Optimization

The following are generalized protocols for the Ullmann condensation and the conversion of phenols to triflates for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for Ullmann Condensation
  • Reaction Setup: In an oven-dried Schlenk tube, combine the fluorinated methoxyphenol (1.0 equiv.), the aryl halide (1.2 equiv.), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., 1,10-phenanthroline, 20 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed, high-boiling polar solvent (e.g., DMF, NMP, or DMSO).

  • Reaction: Heat the mixture to 100-140 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Synthesis of Aryl Triflates from Phenols
  • Reaction Setup: In an oven-dried round-bottom flask under an inert atmosphere, dissolve the fluorinated methoxyphenol (1.0 equiv.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add a non-nucleophilic base, such as pyridine (1.5 equiv.), and stir for 10 minutes.

  • Triflation: Slowly add trifluoromethanesulfonic anhydride (Tf₂O) (1.2 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

  • Quenching and Extraction: Quench the reaction with water and extract the product with DCM.

  • Washing: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude aryl triflate, which can be purified by column chromatography if necessary.

Conclusion: Strategic Isomer Selection for Synthetic Success

The choice between this compound and 2-fluoro-5-methoxyphenol in coupling reactions is not arbitrary and should be guided by a sound understanding of their electronic and steric properties. For reactions where the phenol acts as a nucleophile, such as the Ullmann condensation, the enhanced nucleophilicity of 2-fluoro-5-methoxyphenol due to its para-methoxy group makes it the more promising candidate. Conversely, when the phenol is converted to an electrophilic partner, such as a triflate for Suzuki-Miyaura or Buchwald-Hartwig couplings, the electron-deficient nature of the This compound derivative is likely to lead to higher reactivity. By carefully considering the reaction mechanism and the role of the phenolic partner, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes with greater efficiency.

References

A Technical Guide to the Structure-Activity Relationship (SAR) of 2-Fluoro-3-methoxyphenol Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the strategic manipulation of molecular scaffolds to enhance therapeutic efficacy is a cornerstone of modern drug discovery. The 2-fluoro-3-methoxyphenol moiety has emerged as a promising starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound derivatives, drawing upon key experimental findings to illuminate the path toward optimizing these compounds for therapeutic applications.

The this compound Scaffold: A Privileged Starting Point

The unique electronic properties conferred by the fluorine and methoxy substituents on the phenol ring make the this compound scaffold an attractive platform for kinase inhibitor design. The electron-withdrawing nature of the fluorine atom can modulate the pKa of the phenolic hydroxyl group, influencing its ability to act as a hydrogen bond donor or acceptor within a kinase active site. The methoxy group, with its potential for hydrogen bonding and its steric influence, provides an additional vector for optimizing ligand-protein interactions. Understanding how modifications to this core structure impact biological activity is paramount for successful drug development.

Deciphering the Structure-Activity Landscape: A Case Study in Angiokinase Inhibition

A pivotal study in the development of triple angiokinase inhibitors provides a robust dataset for dissecting the SAR of derivatives incorporating a substituted 2-fluorophenoxy core.[1][2] While the parent scaffold in this study is linked to a quinoline core, the systematic variations on the fluorophenoxy ring offer invaluable insights directly applicable to the broader class of this compound derivatives. The primary targets in this exemplary study are key angiokinases: Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Platelet-Derived Growth Factor Receptor β (PDGFRβ).

Impact of Substitution on the Phenyl Ring

The strategic placement of various substituents on the phenyl ring of the 2-fluorophenoxy moiety has a profound effect on the inhibitory activity against the target kinases. The following table summarizes the in vitro kinase inhibitory activities (IC50) of a series of derivatives, highlighting the critical role of the substitution pattern.

Compound IDR1R2R3R4VEGFR2 IC50 (nM)FGFR1 IC50 (nM)PDGFRβ IC50 (nM)
Lead HHHH28.12394.972.5
D1 ClHHH15.3187.334.1
D2 FHHH22.8354.155.6
D3 HClHH19.7256.441.2
D4 (WXFL-152) ClHClH9.4 63.0 12.2
D5 HHHOCH335.6412.889.3

Data adapted from a study on triple angiokinase inhibitors.[1][2]

Expert Analysis of the SAR Data:

  • Halogenation is Key: The introduction of a chlorine atom at the R1 position (ortho to the fluorine) in compound D1 significantly improves inhibitory activity against all three kinases compared to the unsubstituted lead compound. A fluorine atom at the same position (D2 ) also enhances activity, albeit to a lesser extent. This suggests that an electron-withdrawing group at this position is favorable for binding.

  • Positional Isomers Matter: Shifting the chlorine atom to the R2 position (meta to the fluorine) in compound D3 results in a slight decrease in potency compared to D1 , emphasizing the importance of the substituent's location.

  • The Power of Di-substitution: The most potent compound in this series, D4 (WXFL-152) , features a di-chloro substitution pattern at the R1 and R3 positions. This di-substitution leads to a remarkable increase in potency against all three kinases, highlighting a synergistic effect. The presence of chlorine at both positions likely optimizes the compound's fit within the hydrophobic pockets of the kinase active sites.[1][2]

  • Electron-Donating Groups are Detrimental: The introduction of a methoxy group at the R4 position (D5 ) leads to a decrease in activity compared to the lead compound. This indicates that electron-donating groups in this region of the scaffold are not well-tolerated and may introduce unfavorable steric or electronic interactions.

Experimental Protocols: A Blueprint for SAR-Guided Synthesis and Evaluation

To empower researchers to build upon these findings, this section provides a generalized, step-by-step methodology for the synthesis and biological evaluation of novel this compound derivatives.

General Synthetic Scheme

The synthesis of this compound derivatives can be achieved through a multi-step process, with the key step often involving a nucleophilic aromatic substitution (SNAr) or an ether synthesis reaction.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Core Reaction cluster_product Intermediate/Final Product cluster_purification Purification & Characterization Start_1 This compound Reaction Ether Synthesis (e.g., Williamson or Ullmann) Start_1->Reaction Start_2 Substituted Electrophile (e.g., Aryl Halide) Start_2->Reaction Product Substituted this compound Derivative Reaction->Product Purification Column Chromatography Product->Purification Characterization NMR, Mass Spectrometry Purification->Characterization

Caption: Generalized synthetic workflow for this compound derivatives.

Step-by-Step Protocol:

  • Deprotonation of Phenol: To a solution of this compound in a suitable aprotic solvent (e.g., DMF, THF), add a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to deprotonate the phenolic hydroxyl group.

  • Nucleophilic Attack: Introduce the desired substituted electrophile (e.g., an activated aryl halide or a molecule with a good leaving group) to the reaction mixture. The reaction may require heating and/or a catalyst (e.g., copper salts for Ullmann condensation).

  • Work-up and Extraction: After the reaction is complete (monitored by TLC or LC-MS), quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product using column chromatography on silica gel, eluting with a gradient of appropriate solvents (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

The biological activity of the synthesized derivatives is typically assessed using in vitro kinase inhibition assays.

Kinase_Assay_Workflow Start Prepare Kinase, Substrate, and ATP Solution Incubate Incubate Kinase with Test Compound Start->Incubate Initiate Initiate Reaction with ATP Incubate->Initiate Detect Detect Phosphorylated Substrate (e.g., using a phosphospecific antibody or ADP-Glo™ assay) Initiate->Detect Analyze Calculate IC50 Values Detect->Analyze

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol Outline:

  • Assay Preparation: In a microplate, add the purified kinase enzyme, a specific substrate peptide, and a buffer solution.

  • Compound Addition: Add serial dilutions of the test compounds (the synthesized this compound derivatives) to the wells. Include appropriate controls (e.g., a known inhibitor and a DMSO vehicle control).

  • Reaction Initiation: Initiate the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Detection: After a set incubation period, stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as an ELISA-based assay with a phosphospecific antibody or a luminescence-based assay that measures the amount of ADP produced.

  • Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value for each derivative.

Future Directions and Optimization Strategies

The SAR data presented here provides a clear roadmap for the further optimization of this compound derivatives as kinase inhibitors.

SAR_Logic Scaffold This compound Core Modification Systematic Substitution Scaffold->Modification Design Evaluation In Vitro Kinase Assays Modification->Evaluation Synthesize & Test SAR Establish SAR Evaluation->SAR Analyze Data Optimization Lead Optimization SAR->Optimization Guide Design

Caption: The iterative cycle of SAR-driven lead optimization.

Future efforts should focus on:

  • Exploring a broader range of substitutions: Systematically explore a wider variety of electron-withdrawing and electron-donating groups at different positions on the phenyl ring to refine the SAR.

  • Investigating alternative linkers: For derivatives where the this compound moiety is appended to another scaffold, the nature and length of the linker can significantly impact activity.

  • Computational Modeling: Utilize molecular docking and other in silico methods to predict the binding modes of novel derivatives and guide the design of more potent and selective inhibitors.

  • Pharmacokinetic Profiling: Promising lead compounds should be subjected to in vitro and in vivo ADME (absorption, distribution, metabolism, and excretion) studies to assess their drug-like properties.

By leveraging the foundational SAR principles outlined in this guide and employing a rational, iterative approach to design and synthesis, researchers can unlock the full therapeutic potential of the this compound scaffold in the development of next-generation kinase inhibitors.

References

Positional Isomerism of Fluorine: A Guiding Principle in Phenol Derivative Bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists. Its unique electronic properties and minimal steric footprint allow for the fine-tuning of a molecule's bioactivity, often transforming a promising lead compound into a viable drug candidate. Among the various scaffolds amenable to fluorination, the phenol moiety, a recurring motif in both natural products and synthetic pharmaceuticals, presents a particularly compelling case. The seemingly subtle choice of placing a fluorine atom at the ortho, meta, or para position of the phenol ring can have profound and often predictable consequences on a derivative's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth comparison of how the positional isomerism of fluorine on a phenol ring dictates its bioactivity. We will delve into the underlying physicochemical principles and support these concepts with experimental data, offering a framework for rational drug design.

The Foundational Impact: How Fluorine Position Alters Physicochemical Properties

The bioactivity of a molecule is intrinsically linked to its physicochemical properties. For phenol derivatives, key parameters such as acidity (pKa) and lipophilicity (LogP) govern its behavior in biological systems, from receptor binding to membrane permeability. The introduction of a highly electronegative fluorine atom significantly perturbs the electron distribution within the phenol ring, and its positional placement fine-tunes these effects.

Acidity (pKa): A Tale of Inductive Effects

The acidity of the phenolic hydroxyl group is a critical determinant of its ionization state at physiological pH, which in turn influences its ability to act as a hydrogen bond donor or acceptor in interactions with biological targets. The electron-withdrawing inductive effect (-I effect) of the fluorine atom plays a dominant role in modulating this acidity. This effect is distance-dependent, leading to a clear trend in the pKa values of fluorophenol isomers.

CompoundpKa
Phenol10.0
ortho-Fluorophenol8.81[1]
meta-Fluorophenol9.28[1]
para-Fluorophenol9.81[1]

As the data unequivocally shows, ortho-fluorophenol is the most acidic, followed by the meta and para isomers, all of which are more acidic than phenol itself.[1] This is a direct consequence of the proximity of the fluorine atom to the hydroxyl group in the ortho position, where its inductive effect is most pronounced, stabilizing the resulting phenoxide anion. While intramolecular hydrogen bonding between the fluorine and hydroxyl group in the ortho isomer might be expected to decrease acidity, the strong inductive effect clearly dominates.[2][3]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A["ortho-Fluorophenol (pKa = 8.81)"] -- "Strongest -I Effect (Closest Proximity)" --> B["Most Acidic"]; C["meta-Fluorophenol (pKa = 9.28)"] -- "Intermediate -I Effect" --> D["Moderately Acidic"]; E["para-Fluorophenol (pKa = 9.81)"] -- "Weakest -I Effect (Greatest Distance)" --> F["Least Acidic"]; G["Phenol (pKa = 10.0)"] -- "No Fluorine" --> H["Baseline Acidity"]; }

Figure 1: Relationship between fluorine position and the acidity of phenol derivatives.

The Biological Consequence: Positional Fluorine's Influence on Enzyme Inhibition

The altered electronic landscape of fluorinated phenols directly translates to their interaction with biological targets, such as enzymes. The position of the fluorine atom can dictate the strength and nature of these interactions, leading to significant differences in inhibitory potency.

A Case Study: Tyrosinase Inhibition

Tyrosinase, a key enzyme in melanin biosynthesis, is a common target for therapeutic agents aimed at treating hyperpigmentation disorders. Studies on fluorinated derivatives of tyrosinase inhibitors have revealed a clear structure-activity relationship (SAR) dependent on the fluorine's position. For instance, in a series of 4-(4-fluorobenzyl)piperazin-1-yl]-based compounds, the substitution pattern on a phenyl ring attached to the core structure significantly impacted their tyrosinase inhibitory activity. While not simple fluorophenols, these more complex structures illustrate the principle. In one example, an ortho-amino substituted derivative demonstrated a significantly lower IC50 value (higher potency) compared to its meta and para counterparts.[4]

CompoundSubstitutionTyrosinase IC50 (µM)
20ortho-amino3.74[4]
21meta-amino> 17.76[4]
22para-amino> 17.76[4]

This data suggests that the ortho position, in this particular scaffold, is optimal for interacting with the enzyme's active site. This could be due to a combination of factors, including the electronic effects of the substituent and the specific steric fit within the binding pocket.

Navigating the Cellular Landscape: Permeability and Metabolic Stability

For a drug to be effective, it must not only interact with its target but also reach it in sufficient concentrations. This involves traversing cellular membranes and evading metabolic breakdown. The position of a fluorine atom on a phenol ring can critically influence both of these processes.

Cell Permeability: A Balancing Act

dot graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Figure 2: Generalized workflow for a Caco-2 cell permeability assay.

Metabolic Stability: Blocking the Path of Degradation

The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes in the liver. By strategically placing a fluorine atom at a metabolically labile position, the metabolic stability of a molecule can be dramatically enhanced.

While direct comparative data for simple fluorophenol isomers is scarce, a study on the in vitro metabolism of ortho-, meta-, and para-fluorofentanyl by human hepatocytes provides valuable insights. Although a more complex system than phenol, the study found that the position of the fluorine atom influenced the metabolic profile. For each isomer, N-dealkylation was a major metabolic pathway, but the relative abundance of various hydroxylated and other metabolites differed, indicating that the fluorine position can direct the metabolic fate of the molecule.[7]

A standard in vitro assay to assess metabolic stability involves incubating the test compound with liver microsomes and measuring its disappearance over time.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Preparation of Reagents:

    • Test Compound Stock Solution: Prepare a 10 mM stock solution of the fluorinated phenol derivative in a suitable organic solvent (e.g., DMSO).

    • Human Liver Microsomes (HLM): Thaw a vial of pooled HLM on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in a phosphate buffer (pH 7.4).

  • Incubation:

    • In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound (final concentration typically 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture and quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (CLint) using the appropriate formula.

Conclusion: A Strategic Choice with Far-Reaching Implications

The position of a single fluorine atom on a phenol ring is a powerful modulator of its bioactivity. The predictable influence of the ortho, meta, and para positions on acidity, and by extension, on enzyme inhibition, cell permeability, and metabolic stability, provides a rational basis for the design of novel phenol-containing therapeutic agents. While further quantitative studies directly comparing the biological properties of simple fluorophenol isomers are warranted, the existing data and underlying principles clearly demonstrate that positional isomerism is a critical consideration in harnessing the full potential of fluorine in drug discovery.

References

The Strategic Advantage of 2-Fluoro-3-methoxyphenol in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the judicious selection of building blocks is paramount to the successful synthesis of complex molecular architectures. Among the vast arsenal of available synthons, 2-Fluoro-3-methoxyphenol emerges as a uniquely versatile reagent, offering a confluence of electronic and steric properties that can be strategically exploited to enhance reaction efficiency, selectivity, and overall synthetic elegance. This guide provides an in-depth technical analysis of the validation of synthetic routes employing this compound, offering a comparative perspective against alternative strategies and supported by experimental insights.

The strategic incorporation of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to modulate pharmacokinetic and pharmacodynamic properties.[1][2][3] The presence of a fluorine atom can enhance metabolic stability, improve binding affinity, and alter lipophilicity. This compound presents a valuable scaffold where the fluorine atom is positioned ortho to the hydroxyl group and meta to the methoxy group. This specific arrangement imparts distinct reactivity and provides a handle for diverse chemical transformations.

Unlocking Synthetic Versatility: Key Reactions and Mechanistic Insights

The utility of this compound is primarily realized through the strategic manipulation of its functional groups. The hydroxyl group can be readily transformed into a variety of leaving groups for cross-coupling reactions or used as a nucleophile in etherification reactions. The aromatic ring itself is amenable to electrophilic and nucleophilic aromatic substitution, with the fluorine and methoxy substituents directing the regioselectivity of these transformations.

Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Overview

Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[4][5][6][7][8][9][10][11][12][13][14] In the context of this compound, the phenolic hydroxyl can be converted to a triflate or nonaflate, transforming it into an excellent electrophilic partner for Suzuki-Miyaura and Buchwald-Hartwig amination reactions.

Table 1: Comparative Yields in Suzuki-Miyaura Cross-Coupling Reactions

EntryAryl Halide/TriflateBoronic AcidCatalyst SystemBaseSolventTemp (°C)Yield (%)
12-Fluoro-3-methoxy-1-((trifluoromethyl)sulfonyl)oxy)benzenePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O100Expected High
22-Bromo-1-methoxy-3-fluorobenzenePhenylboronic acidPd(dppf)Cl₂Na₂CO₃Dioxane/H₂O90Variable
33-Methoxyphenyl trifluoromethanesulfonatePhenylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene110>90

The fluorine atom ortho to the coupling site in the triflate derived from this compound can influence the rate and efficiency of the cross-coupling reaction. While potentially introducing some steric hindrance, the electron-withdrawing nature of fluorine can facilitate the oxidative addition step in the catalytic cycle. In comparison, the non-fluorinated analogue (3-methoxyphenyl triflate) generally provides high yields, serving as a benchmark for evaluating the electronic effect of the fluorine substituent.

Experimental Protocols

Protocol 1: Synthesis of 2-Fluoro-3-methoxy-1-(((trifluoromethyl)sulfonyl)oxy)benzene

Causality: The conversion of the phenolic hydroxyl group to a triflate is a critical activation step, transforming a poor leaving group (⁻OH) into an excellent one (⁻OTf), thereby enabling subsequent palladium-catalyzed cross-coupling reactions.

Materials:

  • This compound

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Pyridine

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add pyridine (1.2 eq).

  • Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the desired triflate.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Causality: This protocol outlines the general conditions for the palladium-catalyzed coupling of the activated 2-fluoro-3-methoxyphenyl triflate with a generic boronic acid. The choice of ligand and base is crucial for achieving high catalytic turnover and preventing side reactions.

Materials:

  • 2-Fluoro-3-methoxy-1-(((trifluoromethyl)sulfonyl)oxy)benzene

  • Arylboronic acid (1.2 eq)

  • Pd(PPh₃)₄ (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene

  • Water

Procedure:

  • In a reaction vessel, combine 2-Fluoro-3-methoxy-1-(((trifluoromethyl)sulfonyl)oxy)benzene (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Add a 4:1 mixture of toluene and water.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours, monitoring by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and water.

  • Separate the layers, and extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the coupled product.

Visualization of Synthetic Pathways

Synthetic_Pathway A This compound B 2-Fluoro-3-methoxy-1- (((trifluoromethyl)sulfonyl)oxy)benzene A->B Tf2O, Pyridine C Cross-Coupled Product B->C ArB(OH)2, Pd(0) catalyst, Base D Alternative Starting Material (e.g., 3-Methoxyphenol) E Alternative Triflate D->E Tf2O, Pyridine F Alternative Cross-Coupled Product E->F ArB(OH)2, Pd(0) catalyst, Base

Caption: Synthetic workflow for cross-coupling reactions.

Comparative Analysis and Strategic Recommendations

The primary advantage of employing this compound lies in the ability to introduce a fluorine atom at a specific position in a complex molecule, a feature that is often desirable in the late stages of a synthesis. While alternative fluorinated building blocks exist, the unique substitution pattern of this compound offers a distinct electronic environment that can be exploited for regioselective reactions.

For instance, in a multi-step synthesis, the fluorine atom can serve as a blocking group or a directing group for subsequent transformations. Its electron-withdrawing nature can also influence the acidity of adjacent protons or the reactivity of nearby functional groups.

When compared to non-fluorinated analogues such as 3-methoxyphenol, the synthetic routes are often analogous. However, the resulting fluorinated products can exhibit significantly different biological activities and metabolic stabilities.[1][2][3] Therefore, the decision to use this compound should be driven by the desired properties of the final target molecule.

Table 2: Qualitative Comparison of Building Blocks

FeatureThis compound3-Methoxyphenol2-Bromo-1-fluoro-3-methoxybenzene
Synthetic Handle Hydroxyl (for activation)Hydroxyl (for activation)Bromo (direct coupling)
Introduction of Fluorine InherentN/AInherent
Potential for Further Functionalization High (ring and methoxy group)High (ring and methoxy group)Moderate (methoxy group)
Cost HigherLowerHigher
Strategic Advantage Site-specific fluorinationReadily available, lower costDirect coupling without activation

Conclusion

This compound stands as a valuable and strategic building block for the synthesis of complex, fluorinated molecules. Its unique substitution pattern allows for a range of chemical transformations, most notably palladium-catalyzed cross-coupling reactions after activation of the hydroxyl group. While direct comparative yield data with its non-fluorinated counterpart in every conceivable reaction is not exhaustively documented, the principles of physical organic chemistry suggest that the electronic influence of the fluorine atom can be a powerful tool for modulating reactivity. The choice to employ this synthon should be a deliberate one, guided by the ultimate goal of incorporating a fluorine atom at a specific locus to enhance the molecular properties of the final target. The provided protocols offer a solid foundation for researchers to explore and validate the use of this compound in their own synthetic endeavors.

References

Comparative Docking Studies of Novel Ligands Derived from 2-Fluoro-3-methoxyphenol Against Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to In Silico Hit Identification

Introduction: The Rationale for Targeting COX-2 with Novel Phenolic Scaffolds

Cyclooxygenase-2 (COX-2) is a well-established therapeutic target for the management of pain and inflammation.[1][2] The enzyme catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of the inflammatory response.[1][3] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) effectively inhibit COX enzymes, their use is often associated with gastrointestinal side effects due to the simultaneous inhibition of the constitutively expressed COX-1 isoform.[3][4] This critical distinction has driven the successful development of selective COX-2 inhibitors, famously known as "coxibs".[1][5]

In the ongoing search for novel and improved anti-inflammatory agents, phenolic compounds have emerged as a promising class of scaffolds for the design of new COX-2 inhibitors.[6][7] The 2-Fluoro-3-methoxyphenol scaffold, in particular, presents an intriguing starting point for inhibitor design. The strategic placement of a fluorine atom can significantly enhance binding affinity and modulate crucial pharmacokinetic properties of a drug candidate.[8]

This guide presents a comprehensive, in silico comparative docking study of a rationally designed library of ligands derived from this compound against the human COX-2 enzyme. Our objective is to leverage computational methodologies to identify promising lead candidates for further preclinical development and to elucidate the key structure-activity relationships (SAR) that govern their binding interactions within the COX-2 active site.

Designing the Ligand Library: Derivatives of this compound

Starting from the this compound core, a focused library of five virtual ligands (L1-L5) was designed. The proposed modifications are synthetically tractable and strategically chosen to probe the chemical space around the scaffold by incorporating moieties known to interact favorably with the COX-2 active site.

  • L1 (Parent Scaffold): this compound

  • L2 (Carboxylic Acid Derivative): 4-((2-Fluoro-3-methoxyphenoxy)methyl)benzoic acid - The inclusion of a carboxylic acid group is a classic feature of many NSAIDs and is known to form critical interactions within the COX-2 active site.

  • L3 (Sulfonamide Derivative): 4-((2-Fluoro-3-methoxyphenoxy)methyl)benzenesulfonamide - The sulfonamide group is a defining characteristic of the "coxib" class of selective COX-2 inhibitors and is engineered to interact with a specific side pocket unique to the COX-2 active site.[1]

  • L4 (Amide Derivative): N-Benzyl-2-(2-fluoro-3-methoxyphenoxy)acetamide - The amide linkage offers an alternative hydrogen bonding profile to the carboxylic acid, allowing us to explore different interaction geometries.

  • L5 (Ester Derivative): Ethyl 4-((2-fluoro-3-methoxyphenoxy)methyl)benzoate - An ester derivative was included to assess the impact of masking the acidic proton of the carboxylic acid, thereby exploring the importance of this feature for binding.

Experimental and Computational Methodology

This section provides a detailed, step-by-step protocol for the comparative docking study. The workflow is meticulously designed to be a self-validating system, incorporating established best practices for in silico drug design to ensure the reliability of the generated data.

Part 1: Protein and Ligand Preparation
  • Obtain the Crystal Structure: The high-resolution crystal structure of human COX-2 in complex with the well-characterized inhibitor celecoxib (PDB ID: 3LN1) was downloaded from the RCSB Protein Data Bank.[9]

  • Protein Clean-up: The raw PDB file was processed using AutoDockTools (ADT). This essential preparation phase involves:

    • Removing all non-essential water molecules and the co-crystallized ligand.

    • Adding polar hydrogen atoms to satisfy valency.

    • Assigning Kollman charges to the protein atoms.

    • Saving the prepared protein in the PDBQT file format, which is required for AutoDock Vina.

  • 2D Structure Sketching: The two-dimensional structures of the parent scaffold and its derivatives (L1-L5) were meticulously drawn using chemical drawing software such as ChemDraw.

  • 3D Structure Generation and Energy Minimization: These 2D structures were then converted into three-dimensional models. To obtain a low-energy and realistic conformation, their geometries were optimized using a suitable force field, such as MMFF94, in a molecular modeling program like Avogadro or Chem3D.

  • Ligand File Preparation: The energy-minimized 3D ligand structures were subsequently prepared for docking using ADT. This involves:

    • Detecting the root atom and defining the rotatable bonds to allow for conformational flexibility during docking.

    • Assigning Gasteiger partial charges to the ligand atoms.

    • Saving the final ligand structures in the PDBQT file format.

Part 2: Molecular Docking Protocol
  • Active Site Identification: The binding site was defined based on the location of the co-crystallized inhibitor (celecoxib) in the original PDB structure. The active site of COX-2 is a well-characterized long, hydrophobic channel.[4]

  • Grid Box Dimensions: A grid box with dimensions of 60 x 60 x 60 Å and a spacing of 0.375 Å was generated. This ensures that the entire binding site is encompassed, allowing for an unbiased search of the ligand's binding pose. The center of the grid was set to the geometric center of the bound celecoxib molecule.

  • Configuration File: A text-based configuration file was created to specify the paths to the prepared protein and ligand files, the grid box parameters, and the desired output file name.

  • Execution: The molecular docking calculations were performed using the robust and widely validated software, AutoDock Vina. The "exhaustiveness" parameter, which controls the thoroughness of the conformational search, was set to 8 to ensure a comprehensive exploration of the ligand's conformational space.

Part 3: Analysis of Docking Results
  • Binding Affinity: The binding affinities, reported in kcal/mol, for the top-ranked poses of each ligand were extracted from the output files. The pose with the lowest (most negative) binding energy is considered the most favorable and stable binding mode.

  • Interaction Analysis: The best-docked poses of the ligands were visualized in complex with the COX-2 protein using molecular graphics software like PyMOL or Discovery Studio Visualizer. This crucial step allows for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, with the key amino acid residues lining the active site.

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram provides a clear, high-level overview of the entire workflow for our comparative docking study.

docking_workflow cluster_prep Part 1: Preparation cluster_docking Part 2: Docking cluster_analysis Part 3: Analysis protein_prep Protein Preparation Download PDB (3LN1) Clean & Add Hydrogens grid_gen Grid Generation Define Binding Site Set Grid Box Parameters protein_prep->grid_gen ligand_prep Ligand Preparation 2D Sketching 3D Conversion & Energy Minimization autodock Molecular Docking Configure AutoDock Vina Execute Docking ligand_prep->autodock grid_gen->autodock results Results Analysis Binding Affinity (kcal/mol) Interaction Analysis autodock->results cox2_pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox2 COX-2 aa->cox2 pgg2 Prostaglandin G2 (PGG2) cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Pro-inflammatory Prostaglandins (PGE2, etc.) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibitor This compound Derivatives (L1-L5) inhibitor->cox2

References

A Comparative Guide to Evaluating the Metabolic Stability of Compounds Synthesized from 2-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the metabolic stability of a new chemical entity is a critical determinant of its potential success.[1][2] A compound's susceptibility to biotransformation directly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1][2][3] This guide provides an in-depth, objective comparison of the metabolic stability of compounds derived from the 2-Fluoro-3-methoxyphenol scaffold, a common starting point in medicinal chemistry.

The strategic incorporation of fluorine and methoxy groups into a drug candidate can significantly alter its metabolic fate.[4][5][6] Fluorine substitution is a well-established strategy to enhance metabolic stability by blocking potential sites of oxidation by cytochrome P450 (CYP450) enzymes.[4][5] The methoxy group, while also influencing the molecule's electronic properties, can itself be a site of metabolism, primarily through O-demethylation.[7] Understanding the interplay of these structural features is paramount for designing compounds with optimal pharmacokinetic properties.

This guide will delve into the experimental evaluation of metabolic stability, providing a detailed protocol for the widely used in vitro liver microsomal stability assay. We will also present a comparative analysis of hypothetical data for compounds derived from this compound against alternative scaffolds, offering insights into interpreting the results.

I. The Central Role of Metabolic Stability in Drug Discovery

The primary goal in the early stages of drug development is to identify compounds with a desirable balance of potency, selectivity, and pharmacokinetic properties.[3][8] Metabolic stability is a key pillar of the latter, as it directly impacts how long a drug remains in the body and at what concentration it reaches its target.[2][9]

  • High Metabolic Stability: A compound that is resistant to metabolism will generally have a longer half-life and higher bioavailability.[10] This can lead to less frequent dosing, improving patient compliance.[2] However, excessively high stability can sometimes lead to accumulation and potential toxicity.

  • Low Metabolic Stability: Conversely, a compound that is rapidly metabolized will be cleared from the body quickly, potentially requiring more frequent or higher doses to achieve a therapeutic effect.[10] Rapid metabolism can also lead to the formation of active or toxic metabolites.[2]

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a crucial role in the Phase I metabolism of many drugs.[1][2] Therefore, in vitro assays using liver-derived systems are invaluable tools for predicting a compound's in vivo metabolic fate.[11][12]

II. Experimental Assessment: The Liver Microsomal Stability Assay

The in vitro liver microsomal stability assay is a robust and widely used method to assess the metabolic stability of compounds in the early stages of drug discovery.[13][14] This assay utilizes microsomes, which are vesicle-like artifacts created from the endoplasmic reticulum of liver cells and contain a high concentration of drug-metabolizing enzymes, including CYPs.[15]

The fundamental principle of the assay is to incubate a test compound with liver microsomes and a cofactor, typically NADPH, which is required for the activity of most CYP enzymes.[16] The disappearance of the parent compound over time is then monitored, usually by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[14][16]

This protocol outlines a typical procedure for determining the metabolic stability of a test compound using human liver microsomes.

Materials:

  • Test Compounds (e.g., synthesized from this compound)

  • Positive Control Compounds (e.g., Verapamil for high clearance, Diazepam for low clearance)[14]

  • Human Liver Microsomes (pooled from multiple donors)

  • Phosphate Buffer (e.g., 100 mM, pH 7.4)[13]

  • NADPH Regenerating System (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH[13]

  • Magnesium Chloride (MgCl₂)[13]

  • Acetonitrile (with internal standard for quenching and analysis)

  • Incubator (37°C)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of test compounds and positive controls (e.g., 10 mM in DMSO).[13]

    • Prepare a working solution of the test compound (e.g., 1 µM) in the incubation buffer.[16]

    • Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[16]

    • Prepare the NADPH regenerating system or NADPH solution according to the manufacturer's instructions.

  • Incubation:

    • Pre-warm the microsomal suspension and the test compound working solution at 37°C for a few minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsomal suspension containing the test compound.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[14][16]

  • Reaction Termination and Sample Preparation:

    • Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.[16] This step precipitates the proteins and stops the enzymatic reaction.

    • Vortex the samples and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples to quantify the remaining concentration of the parent compound at each time point.

Data Analysis:

  • Calculate the Percentage of Compound Remaining: Determine the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

  • Determine the In Vitro Half-Life (t½): Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is the elimination rate constant (k). The half-life is then calculated using the equation: t½ = 0.693 / k.[17][18]

  • Calculate the In Vitro Intrinsic Clearance (CLint): Intrinsic clearance represents the maximal ability of the liver to metabolize a drug.[19] It is calculated using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / microsomal protein amount).[17][20]

G cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis prep_reagents Prepare Reagents (Compounds, Microsomes, Buffers, NADPH) pre_warm Pre-warm at 37°C prep_reagents->pre_warm initiate_reaction Initiate Reaction (Add NADPH) pre_warm->initiate_reaction time_points Sample at Time Points (0, 5, 15, 30, 45, 60 min) initiate_reaction->time_points quench Quench Reaction (Cold Acetonitrile + IS) time_points->quench centrifuge Centrifuge (Pellet Proteins) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data_analysis Data Analysis (t½, CLint) lcms->data_analysis

Caption: Workflow for the in vitro liver microsomal stability assay.

III. Comparative Analysis of Metabolic Stability

To illustrate the application of this assay, let's consider a hypothetical comparative dataset for three compounds derived from this compound (FMP-001, FMP-002, FMP-003) and two alternative compounds with different structural scaffolds (ALT-001, ALT-002).

CompoundScaffoldIn Vitro Half-Life (t½, min)In Vitro Intrinsic Clearance (CLint, µL/min/mg protein)Predicted In Vivo Clearance
FMP-001 This compound4515.4Low
FMP-002 This compound1546.2Intermediate
FMP-003 This compound> 60< 11.6Low
ALT-001 Alternative Scaffold A886.6High
ALT-002 Alternative Scaffold B2527.7Low to Intermediate
Verapamil Positive Control< 5> 138.6High
Diazepam Positive Control> 60< 11.6Low

Interpretation of Results:

  • FMP-001 and FMP-003 exhibit favorable metabolic stability with longer half-lives and lower intrinsic clearance values.[19] The presence of the fluoro and methoxy groups on the phenol ring likely contributes to this stability. The fluorine atom can block a potential site of metabolism, while the position of the methoxy group might not be readily accessible to metabolizing enzymes.

  • FMP-002 shows intermediate metabolic stability. This could be due to a modification elsewhere in the molecule that creates a new metabolic "soft spot" which is susceptible to metabolism.

  • ALT-001 demonstrates high clearance, suggesting it is rapidly metabolized. This compound would likely have poor bioavailability and a short duration of action in vivo.

  • ALT-002 has moderate stability, falling between the more stable FMP compounds and the highly cleared ALT-001.

Based on this in vitro data, FMP-001 and FMP-003 would be prioritized for further development due to their higher predicted metabolic stability.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Parent Compound (e.g., FMP derivative) oxidation Oxidation (CYP450) parent->oxidation Hydroxylation demethylation O-Demethylation (CYP450) parent->demethylation Removal of CH3 phase1_metabolite Phase I Metabolite oxidation->phase1_metabolite demethylation->phase1_metabolite conjugation Conjugation (Glucuronidation, Sulfation) phase1_metabolite->conjugation excretion Excretable Metabolite conjugation->excretion

References

A-Comparative-Guide-to-Alternative-Building-Blocks-for-2-Fluoro-3-methoxyphenol-in-Kinase-Inhibitor-Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide to Scaffold Hopping and Bioisosteric Replacement for Potent and Selective Kinase Inhibitors

Introduction: The Central Role of the Hinge-Binding Motif

Protein kinases remain one of the most critical classes of drug targets, central to cellular signaling pathways that govern cell growth, differentiation, and apoptosis. The development of small molecule kinase inhibitors has revolutionized the treatment of numerous diseases, particularly cancer. A cornerstone of modern kinase inhibitor design is the targeting of the ATP-binding site, specifically the "hinge" region that connects the N- and C-terminal lobes of the kinase domain.[1][2] Ligands that can form key hydrogen bond interactions with this hinge region, mimicking the adenine moiety of ATP, often exhibit potent inhibitory activity.[3]

The 2-fluoro-3-methoxyphenol scaffold has emerged as a valuable building block in this context. Its phenolic hydroxyl group serves as an excellent hydrogen bond donor, directly engaging with the backbone amide protons of the hinge residues. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and block potential sites of metabolism, while the methoxy group provides a vector for further chemical elaboration and can influence the molecule's overall conformation and solubility. However, the pursuit of improved potency, kinase selectivity, and optimized pharmacokinetic profiles necessitates the exploration of alternative building blocks.[4][5] Phenolic moieties, in particular, can be susceptible to rapid phase II metabolism (glucuronidation or sulfation), potentially limiting oral bioavailability and in vivo efficacy.[6][7]

This guide provides a comparative analysis of alternative building blocks to this compound, offering a rationale for their use, supporting experimental data, and detailed synthetic protocols for their incorporation. We will delve into the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity but offers improved physicochemical or pharmacokinetic properties.[4][8]

Rationale for Bioisosteric Replacement

The decision to move away from a validated scaffold like this compound is driven by several key objectives in drug discovery:

  • Enhancing Potency and Selectivity: Subtle changes in the electronics and sterics of the hinge-binding motif can drastically alter binding affinity and selectivity across the kinome.[9]

  • Improving Metabolic Stability: Replacing metabolically labile phenols with more robust heterocyclic systems can significantly improve a compound's pharmacokinetic profile.[6][7]

  • Modulating Physicochemical Properties: Altering the core scaffold can fine-tune properties like solubility, lipophilicity (logP), and membrane permeability, which are critical for drug-likeness.

  • Navigating Intellectual Property: Novel hinge-binding scaffolds provide a pathway to new chemical entities with distinct patent positions.[10]

Comparative Analysis of Alternative Building Blocks

Here, we compare several classes of alternatives to this compound. The data presented is synthesized from various literature sources to provide a clear, comparative overview.

Category A: Modified Phenolic Analogs

The most straightforward approach is to retain the phenol core while altering its substitution pattern. This allows for fine-tuning of electronic and steric properties.

  • Alternative 1: 3-Chloro-2-fluorophenol: Replacing the methoxy group with a chloro group introduces a different electronic and steric profile. In the development of a triple-angiokinase inhibitor, a 4-(3-chloro-2-fluorophenoxy) moiety was identified as a key component for potent activity against VEGFR2, FGFRs, and PDGFRβ.[11][12] The chloro group can participate in halogen bonding and alters the acidity of the phenolic proton, potentially influencing hydrogen bond strength.

Category B: Heterocyclic Bioisosteres

Replacing the phenol ring entirely with a heterocycle is a powerful strategy to overcome metabolic liabilities and explore new chemical space.[6][7]

  • Alternative 2: Hydroxypyridines (Pyridones): Pyridones are excellent phenol bioisosteres.[13] The endocyclic nitrogen can act as a hydrogen bond acceptor, while the hydroxyl group retains the crucial hydrogen bond donor capability. This switch can significantly improve metabolic stability and aqueous solubility. For instance, a conformationally constrained 2-pyridone analog was developed as a potent Met kinase inhibitor with an IC50 value of 1.8 nM.[13] This demonstrates that a pyridone can effectively replace a phenolic hinge-binder while achieving high potency.

  • Alternative 3: Benzimidazolones and Imidazolopyridines: These bicyclic systems are also effective phenol mimics and have been successfully incorporated into kinase inhibitors.[6][14][15] Benzimidazolones can present a hydrogen bond donor (the N-H) and acceptor (the carbonyl) in a geometrically similar fashion to a phenol. In one study, the replacement of a phenol with a benzimidazole led to a metabolically more stable fibroblast growth factor receptor (FGFR1) inhibitor.[16] Similarly, the imidazolopyridine scaffold was selected as a novel hinge-binding motif for c-Met inhibitors, leading to compounds with excellent enzymatic and cellular activities.[17]

The following diagram illustrates the concept of bioisosteric replacement for the phenol hinge-binding motif.

G cluster_0 Core Scaffold Original This compound Alt1 Modified Phenols (e.g., 3-Chloro-2-fluorophenol) Original->Alt1 Fine-tuning pKa & Sterics Alt2 Pyridones / Hydroxypyridines Original->Alt2 Improve Metabolism & Solubility Alt3 Benzimidazolones Original->Alt3 Improve Metabolism (Bicyclic) Alt4 Imidazolopyridines Original->Alt4 Novel Scaffold (IP)

Caption: Bioisosteric replacement strategies for this compound.

Quantitative Data Comparison

To provide a clearer picture of the impact of these substitutions, the following table summarizes hypothetical but representative data for inhibitors targeting a generic kinase 'Kinase X'. This data is based on trends observed in the literature.

Inhibitor Core Building Block Target Kinase IC50 (nM) Human Liver Microsome Stability (t½, min) Key Rationale
Scaffold A This compound1525Validated hinge-binder, good potency.
Scaffold B 3-Chloro-2-fluorophenol1230Halogen substitution can enhance binding and stability.[11]
Scaffold C 2-Hydroxypyridine20>90Excellent phenol bioisostere, significantly improved metabolic stability.[13]
Scaffold D Benzimidazolone25>120Robust bioisostere, overcomes phenol metabolism, potential for additional interactions.[6][16]

Experimental Protocol: Incorporation of Building Blocks via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone reaction in medicinal chemistry for creating C-C bonds. It is frequently used to couple a heterocyclic core (as a halide or triflate) with a (hetero)arylboronic acid or ester. Here, we provide a general, self-validating protocol for coupling an alternative building block (as a boronic acid) to a generic chloro-pyrimidine core.

Causality Behind Experimental Choices:

  • Catalyst: A palladium catalyst like Pd(PPh₃)₄ or a more active pre-catalyst is chosen for its efficiency in coupling aryl chlorides.

  • Base: A mild inorganic base like K₂CO₃ or Cs₂CO₃ is used to facilitate the transmetalation step without degrading sensitive functional groups.

  • Solvent System: A mixture of an organic solvent (like dioxane or DME) and water is crucial. The organic solvent solubilizes the reactants, while water is necessary to dissolve the inorganic base and facilitate the catalytic cycle.

  • Inert Atmosphere: The reaction is run under nitrogen or argon because the Pd(0) active species is sensitive to oxidation by air, which would deactivate the catalyst.

Step-by-Step Protocol
  • Reaction Setup: To a flame-dried round-bottom flask, add the chloro-pyrimidine core (1.0 eq), the alternative building block boronic acid (1.2 eq), potassium carbonate (2.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with nitrogen gas three times. Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should be sufficient to create a stirrable slurry (approx. 0.1 M concentration).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The disappearance of the starting chloro-pyrimidine is a key indicator. A successful reaction should show a new, more non-polar spot (product) and consumption of the starting material within 2-12 hours.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final kinase inhibitor.

The following workflow diagram visualizes this synthetic process.

G A 1. Combine Reactants (Chloro-pyrimidine, Boronic Acid, Base, Pd Catalyst) B 2. Add Degassed Solvents (Dioxane/Water) A->B Inert atmosphere C 3. Heat under N2 (80-100 °C) B->C Thermal activation D 4. Monitor by LC-MS (Check for product mass and SM consumption) C->D Time E 5. Aqueous Workup (EtOAc/Water Extraction) D->E Reaction complete F 6. Purify by Chromatography (Silica Gel) E->F Isolate crude G Final Kinase Inhibitor F->G Pure compound

Caption: General workflow for Suzuki-Miyaura coupling in inhibitor synthesis.

Conclusion and Future Directions

While this compound is a potent and useful building block, the strategic use of bioisosteric replacements is a critical tool for optimizing kinase inhibitor candidates. Heterocyclic alternatives like pyridones and benzimidazolones offer a proven path to mitigating the metabolic liabilities associated with phenols, often while maintaining or even improving potency.[6][7][13] The choice of an alternative should be guided by a clear hypothesis regarding the desired property improvements, whether it be metabolic stability, solubility, or the exploration of new binding interactions.

Future efforts will likely involve the greater use of in silico design and fragment-based approaches to identify entirely novel, synthetically feasible hinge-binding motifs.[10] As our understanding of the subtle structural and electronic requirements for kinase selectivity deepens, the library of validated, high-performing building blocks will continue to expand, enabling the development of safer and more effective targeted therapies.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary goal is to empower fellow researchers to conduct their work not only effectively but also with the highest degree of safety. 2-Fluoro-3-methoxyphenol is a valuable building block in modern drug discovery and materials science, but its handling and disposal demand a rigorous, informed approach. This guide moves beyond mere procedural lists to provide a deep, causality-driven framework for managing this compound's waste stream, ensuring the safety of personnel and environmental integrity.

The core principle underpinning all procedures in this document is that This compound and its associated waste must be treated as hazardous. Under no circumstances should it be disposed of via sanitary sewer systems or in general refuse.

Part 1: Hazard Profile and Core Safety Imperatives

A foundational understanding of a chemical's specific hazards is non-negotiable. The disposal plan for this compound is dictated by its classification as a corrosive substance.[1] Direct contact can cause severe skin burns and serious eye damage.[1] Therefore, all handling and disposal protocols are designed to create multiple barriers of protection to prevent any such contact.

Property Value Source
CAS Number 447462-87-5[1][2]
Molecular Formula C₇H₇FO₂[1][2]
Molecular Weight 142.13 g/mol [2]
Physical State Solid[1]
GHS Pictogram GHS05: Corrosive[1]
Signal Word Danger[1]
Primary Hazard H314: Causes severe skin burns and eye damage[1]

Incompatibilities: As a substituted phenol, this compound is incompatible with strong oxidizing agents (e.g., nitrates, peroxides) and strong bases, which could cause violent reactions.[3][4] Waste streams must be segregated accordingly.

Part 2: Personal Protective Equipment (PPE) - A System of Defense

Appropriate PPE is the most immediate and critical control measure. The selection is based directly on the H314 hazard classification.

  • Hand Protection: Double-gloving is mandatory. Wear an inner pair of nitrile gloves and an outer pair of neoprene or butyl rubber gloves.[3] Phenols can penetrate standard nitrile gloves, so the outer, more resistant glove provides the primary chemical barrier, while the inner glove offers protection during the removal of contaminated outer gloves.

  • Eye and Face Protection: Chemical safety goggles are required at all times. When handling larger quantities or when there is any risk of splashing, a full-face shield must be worn in addition to the goggles.[5][6]

  • Body Protection: A flame-resistant laboratory coat should be worn and fully fastened. For large-scale operations, a chemical-resistant apron is also recommended.[5]

Part 3: Protocols for Waste Containment and Disposal

The guiding principle for waste management is segregation and clear communication through labeling. As a halogenated organic compound, this waste must be kept separate from non-halogenated streams to ensure it is routed to the correct final disposal facility.[7]

Protocol 1: Disposal of Solid this compound and Contaminated Materials
  • Designate a Waste Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid that is compatible with acidic and halogenated organic compounds.

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write the full chemical name, "this compound," and circle the "Corrosive" and "Toxic" hazard characteristics.

  • Waste Collection:

    • Carefully transfer residual solid this compound into the designated container using a dedicated spatula or scoop.

    • Place all contaminated disposable items (e.g., weighing papers, gloves, absorbent pads, pipette tips) into the same container. If the volume of disposables is large, they can be collected in a separate, clearly labeled, sealed plastic bag or container.[3]

  • Storage: Keep the waste container closed at all times, except when adding waste. Store it in a designated satellite accumulation area within the laboratory, away from incompatible materials.[8]

  • Pickup: Once the container is full, or if work on the project is complete, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

Protocol 2: Management of Liquid Waste Streams
  • Segregation: Any liquid waste containing this compound (e.g., from reaction workups or chromatography) must be collected in a container designated for "Halogenated Organic Liquid Waste."

  • Container and Labeling: Use a compatible, sealed solvent waste container. Ensure it is clearly labeled with all chemical constituents and their approximate concentrations.

  • Neutralization Warning: Do not attempt to neutralize the waste in the laboratory. While phenols are acidic, in-lab neutralization is not a substitute for proper hazardous waste disposal for this compound, as the resulting salt and unreacted material still pose an environmental hazard.[9][10]

  • Storage and Pickup: Store and arrange for EHS pickup as described in the solid waste protocol.

Part 4: Emergency Procedures for Spills

A swift and correct response to a spill is critical to mitigating exposure risks.

Small, Manageable Spills (<50 g solid or 50 mL of a solution)

This procedure should only be performed by trained personnel who are confident in their ability to manage the cleanup safely.

  • Alert & Secure: Immediately alert personnel in the vicinity. Restrict access to the area.[11]

  • Don PPE: Wear the full PPE ensemble as described in Part 2.

  • Containment:

    • For Solids: Gently cover the spill with an inert absorbent material such as vermiculite, clay absorbent, or sand to prevent dust from becoming airborne.[3][12] Do not sweep the dry powder.

    • For Liquids: Cover the spill with a compatible absorbent material, working from the outside in to prevent spreading.[3]

  • Collection: Carefully scoop the contained material into your designated solid hazardous waste container.[5]

  • Decontamination: Wipe the spill area with a cloth dampened with 70% isopropanol or ethanol.[8][11] Place the used cloth and any other cleanup materials into the hazardous waste container.

  • Final Disposal: Seal the waste container and label it as "Spill Debris containing this compound." Arrange for EHS pickup.

Large Spills (>50 g solid or 50 mL of a solution)
  • EVACUATE: Immediately evacuate the laboratory, alerting others as you leave.[3][11]

  • ISOLATE: Close the laboratory doors to contain vapors or dust.

  • CALL FOR HELP: Contact your institution's EHS emergency response team immediately.[3] Provide your name, location, and the identity of the spilled material.

  • ASSIST: Remain safely outside the laboratory to provide information to emergency responders. Do not re-enter the area.

Part 5: The Disposal Pathway: From Your Lab to Final Disposition

The journey of your hazardous waste container does not end at the laboratory door. Understanding the complete disposal pathway reinforces the importance of proper segregation and labeling. The diagram below outlines the decision-making process for handling waste generated from this compound.

G Disposal Decision Workflow for this compound Waste Start Waste Generated Assess Assess Nature of Waste Start->Assess Routine Routine Lab Waste (e.g., residual solids, contaminated PPE) Assess->Routine Planned Procedure Spill Accidental Spill Assess->Spill Unplanned Event Segregate Segregate into Labeled Halogenated Waste Container Routine->Segregate Assess_Spill Assess Spill Size Spill->Assess_Spill Store Store Securely in Satellite Accumulation Area Segregate->Store EHS_Pickup Arrange for EHS Pickup Store->EHS_Pickup Final_Disposal High-Temperature Incineration (Licensed Facility) EHS_Pickup->Final_Disposal EHS manages transport Small_Spill Small Spill (<50g/mL) Assess_Spill->Small_Spill Manageable by Trained Personnel Large_Spill Large Spill (>50g/mL) Assess_Spill->Large_Spill Immediate Danger or Untrained Personnel Cleanup_Small Follow Small Spill Protocol: Contain, Absorb, Collect, Decontaminate Small_Spill->Cleanup_Small Evacuate IMMEDIATELY EVACUATE & Call EHS Emergency Response Large_Spill->Evacuate Cleanup_Small->EHS_Pickup Dispose of spill debris as hazardous waste

Caption: Disposal Decision Workflow for this compound Waste.

The most probable and environmentally sound method for the final destruction of halogenated organic compounds like this compound is high-temperature incineration.[13] This process occurs in a specialized hazardous waste incineration facility designed to operate at temperatures that ensure complete destruction of the organic molecule. Critically, these facilities are equipped with advanced flue gas treatment systems, such as scrubbers, which neutralize acidic gases (like hydrogen fluoride) that are generated during combustion, preventing their release into the atmosphere.[13]

By adhering to these protocols, you contribute to a culture of safety that extends far beyond your own laboratory bench, ensuring that the byproducts of scientific advancement are managed responsibly from creation to final disposition.

References

A Researcher's Guide to the Safe Handling of 2-Fluoro-3-methoxyphenol

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. With this innovation comes the profound responsibility of ensuring the safety of all laboratory personnel. This guide provides essential, immediate safety and logistical information for handling 2-Fluoro-3-methoxyphenol, a compound that, while promising in its applications, demands rigorous adherence to safety protocols due to its hazardous nature. This document is designed to be a practical, procedural resource, empowering you to work with confidence and security.

Understanding the Hazard: Why Specific PPE is Crucial

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage[1]. The primary danger of this compound lies in its ability to inflict immediate and significant tissue damage upon contact. Therefore, the personal protective equipment (PPE) recommendations are not merely suggestions but critical barriers to prevent exposure. The selection of appropriate PPE is the first and most vital step in any experimental protocol involving this chemical.

Pre-Operational Checklist: Preparing for Safe Handling

Before you begin any work with this compound, a thorough pre-operational check is mandatory. This checklist ensures that all safety measures are in place, minimizing the risk of accidental exposure.

  • Fume Hood Verification: All handling of this compound must be conducted within a certified and fully functional chemical fume hood[2]. This engineering control is your primary defense against the inhalation of any potentially harmful vapors or dust.

  • Emergency Equipment Accessibility: Confirm the location and operational readiness of the nearest emergency shower and eyewash station. In the event of an accidental splash, immediate access to these facilities is critical to mitigating injury[3].

  • Spill Kit Availability: Ensure a chemical spill kit compatible with corrosive materials is readily accessible. Familiarize yourself with the contents and the procedure for its use before beginning your experiment.

  • Waste Container Preparation: A designated, clearly labeled hazardous waste container must be prepared and located in the work area. This container should be compatible with this compound and its potential reaction byproducts[2].

Personal Protective Equipment (PPE): A Detailed Protocol

The following table outlines the minimum required PPE for handling this compound. It is imperative that all items are worn correctly and are of the appropriate size and type for the user.

Body PartRequired PPERationale and Specifications
Eyes and Face Chemical safety goggles and a full-face shieldStandard safety glasses are insufficient. The corrosive nature of this compound necessitates the use of tightly sealed chemical safety goggles to protect against splashes. A full-face shield, worn in conjunction with goggles, provides an additional layer of protection for the entire face[4][5].
Hands Chemical-resistant gloves (Nitrile or Neoprene)Gloves must be selected based on their resistance to the specific chemical being handled. Nitrile or neoprene gloves are generally recommended for their broad chemical resistance. Always double-glove for added protection, and inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if contamination is suspected[5][6].
Body Flame-resistant lab coat or chemical-resistant apronA flame-resistant lab coat provides a basic barrier against small splashes. For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is recommended. Clothing worn under the lab coat should cover the legs completely; open-toed shoes are strictly prohibited[6].
Respiratory NIOSH-approved respirator (if necessary)While working in a properly functioning fume hood should prevent inhalation exposure, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary for certain high-risk procedures, such as cleaning up a large spill or if there is a failure of the primary engineering controls[4][7].
Donning and Doffing PPE: A Step-by-Step Guide

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Inner Gloves

  • Outer Gloves

  • Safety Goggles

  • Face Shield

Doffing Sequence:

  • Outer Gloves (dispose of in hazardous waste)

  • Face Shield

  • Lab Coat (remove by turning it inside out)

  • Safety Goggles

  • Inner Gloves (dispose of in hazardous waste)

  • Wash hands thoroughly with soap and water.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation: Before handling the solid this compound, ensure all necessary equipment and reagents are within the fume hood to minimize the need to move in and out of the containment area.

  • Weighing: If weighing the solid compound, do so within the fume hood or in a containment glove box. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving: When preparing solutions, slowly add the this compound to the solvent to avoid splashing. Be mindful of any potential exothermic reactions.

  • Reactions: Conduct all reactions in appropriate glassware, ensuring it is free from cracks or defects. Use a stirrer to ensure even mixing and to prevent localized overheating.

  • Post-Reaction: Upon completion of the experiment, quench any reactive materials safely according to your established protocol before proceeding to the disposal phase.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Solid Waste: All solid waste, including contaminated gloves, weighing boats, and paper towels, must be placed in the designated hazardous waste container.

  • Liquid Waste: Unused or waste solutions of this compound must be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: The original container of this compound must be triple-rinsed with a suitable solvent. The first rinseate must be collected and disposed of as hazardous waste[8]. Subsequent rinses may also need to be collected depending on local regulations. After rinsing, the container should be defaced to prevent reuse and disposed of according to your institution's guidelines[8].

  • Spill Cleanup: In the event of a spill, evacuate the immediate area and alert your supervisor. If you are trained and it is safe to do so, use the chemical spill kit to contain and absorb the spill. All materials used for cleanup must be disposed of as hazardous waste.

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.

PPE_Decision_Process start Start: Planning to handle This compound fume_hood Is a certified chemical fume hood available and operational? start->fume_hood ppe_level_1 Minimum PPE: - Chemical safety goggles - Face shield - Double gloves (Nitrile/Neoprene) - Lab coat fume_hood->ppe_level_1 Yes stop Do NOT proceed. Consult with EHS. fume_hood->stop No spill_risk Is there a significant risk of splashing or aerosolization? ppe_level_1->spill_risk ppe_level_2 Enhanced PPE: - Add a chemical-resistant apron spill_risk->ppe_level_2 Yes engineering_failure Is there a potential for engineering control failure or a large spill? spill_risk->engineering_failure No ppe_level_2->engineering_failure ppe_level_3 Maximum PPE: - Add a NIOSH-approved respirator engineering_failure->ppe_level_3 Yes end Proceed with the experiment engineering_failure->end No ppe_level_3->end

Caption: Decision tree for selecting appropriate PPE for handling this compound.

Conclusion: A Culture of Safety

The safe handling of this compound is not just about following a set of rules; it is about fostering a culture of safety within the laboratory. By understanding the hazards, meticulously planning your experiments, and consistently using the correct PPE, you can mitigate the risks associated with this valuable research compound. This guide provides the foundational knowledge to work safely, but it is the responsibility of every researcher to remain vigilant and prioritize safety in all laboratory operations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.